1-Tetrahydrofuran-2-ylethanamine hydrochloride
Description
Properties
IUPAC Name |
1-(oxolan-2-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-5(7)6-3-2-4-8-6;/h5-6H,2-4,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFASQTDHYKLZCO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Tetrahydrofuran-2-ylethanamine Hydrochloride: A Key Chiral Building Block in Drug Discovery
This guide provides a comprehensive technical overview of 1-Tetrahydrofuran-2-ylethanamine hydrochloride, a pivotal chiral building block for researchers, scientists, and professionals engaged in drug development. We will delve into its chemical identity, synthesis, physicochemical properties, and its significant role in medicinal chemistry, grounded in established scientific principles and supported by authoritative references.
Core Identification: CAS Number and Molecular Structure
This compound is a chiral amine, and its stereochemistry is a critical determinant of its interaction with biological systems. As such, distinct CAS numbers are assigned to its enantiomers. While a specific CAS number for the racemic mixture is not prominently documented, the enantiopure forms are well-characterized.
-
(1R)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride: CAS Number 2089682-47-1[1][2]
-
(1S)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride: CAS Number 1384436-20-7[3][4]
The molecular structure consists of a tetrahydrofuran (THF) ring substituted at the 2-position with an aminoethyl group. The hydrochloride salt form enhances the compound's stability and aqueous solubility.
Molecular Formula: C₆H₁₄ClNO
Molecular Weight: 151.63 g/mol [1][3]
Chemical Structure:
Caption: Synthetic overview for the precursor (S)-1-(Tetrahydrofuran-2-yl)ethanone.
Experimental Protocol: Synthesis of (S)-1-(Tetrahydrofuran-2-yl)ethanone
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a solution of a suitable chiral lactone precursor in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF).
-
Grignard Reaction: The solution is cooled to 0°C in an ice bath. A solution of methylmagnesium bromide (MeMgBr) in diethyl ether is added dropwise via the dropping funnel. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel to yield (S)-1-(tetrahydrofuran-2-yl)ethanone.
Reductive Amination to this compound
The final step in the synthesis of the target amine is the reductive amination of the ketone precursor. This reaction proceeds via an imine intermediate which is then reduced to the amine. [5]
Caption: Schematic of THF moiety interactions within a biological target's active site.
1-Tetrahydrofuran-2-ylethanamine as a Chiral Building Block
The enantiopure forms of this compound are valuable chiral building blocks for the synthesis of complex, stereochemically defined molecules. The primary amine provides a versatile handle for further functionalization, allowing for its incorporation into a wide range of molecular scaffolds. The stereocenter adjacent to the THF ring can be used to control the stereochemistry of subsequent transformations.
Structure-Activity Relationship (SAR) Considerations
While specific SAR studies for 1-Tetrahydrofuran-2-ylethanamine derivatives are not extensively published, general principles for THF-containing compounds can be applied. The stereochemistry at the chiral center is often critical for biological activity. Modifications of the amine (e.g., acylation, alkylation) and substitution on the THF ring can be explored to optimize potency, selectivity, and pharmacokinetic properties. The exploration of SAR is a key aspect of lead optimization in drug discovery.
This compound, in its racemic and enantiopure forms, represents a fundamentally important building block in modern medicinal chemistry. Its synthesis, while requiring careful control of stereochemistry, is achievable through established synthetic methodologies. The inherent structural features of the tetrahydrofuran ring, combined with the versatility of the primary amine, make this compound a valuable starting point for the design and synthesis of novel therapeutic agents. This guide provides the foundational knowledge necessary for researchers and drug development professionals to effectively utilize this key intermediate in their scientific endeavors.
References
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Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. Available at: [Link]
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Wikipedia. Reductive amination. Available at: [Link]
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Bhat, S. (2016). On Exploring Structure Activity Relationships. Methods in Molecular Biology, 1425, 479-492. Available at: [Link]
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PubChem. (S)-1-(tetrahydrofuran-2-yl)ethanone. Available at: [Link]
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An In-Depth Technical Guide to the Synthesis of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride
This guide provides a comprehensive overview of a robust and reliable synthetic pathway for the preparation of 1-Tetrahydrofuran-2-ylethanamine hydrochloride, a valuable building block for researchers and professionals in drug development and chemical synthesis. The presented methodology is grounded in established chemical principles and supported by peer-reviewed literature, ensuring scientific integrity and reproducibility.
Introduction: The Significance of Substituted Tetrahydrofurans
The tetrahydrofuran (THF) moiety is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and natural products. Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable feature in drug design. 1-Tetrahydrofuran-2-ylethanamine, in particular, serves as a key intermediate for the synthesis of various pharmaceutical agents and fine chemicals. This guide delineates a practical, multi-step synthesis of its hydrochloride salt, designed for both laboratory-scale and potential scale-up operations.
Strategic Overview of the Synthetic Pathway
The synthesis of this compound is strategically designed in four distinct stages, commencing with the commercially available starting material, furan. This pathway prioritizes efficiency, selectivity, and the use of well-documented chemical transformations.
Caption: Overall synthetic workflow for this compound.
Part 1: Synthesis of the Key Precursor, 2-Acetylfuran
The initial step involves the introduction of an acetyl group onto the furan ring via a Friedel-Crafts acylation reaction. This classic transformation is a cornerstone of aromatic chemistry and provides a reliable route to the desired 2-substituted furan.
Experimental Protocol: Friedel-Crafts Acylation of Furan[1][2]
-
Reaction Setup: In a well-ventilated fume hood, a 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser.
-
Reagent Charging: The flask is charged with acetic anhydride (1.1 equivalents) and a catalytic amount of a Lewis or Brønsted acid (e.g., phosphoric acid or anhydrous zinc chloride).
-
Addition of Furan: Furan (1.0 equivalent) is added dropwise to the stirred mixture via the dropping funnel, maintaining the reaction temperature below 40°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is stirred at a slightly elevated temperature (e.g., 50-60°C) for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: The reaction mixture is cooled to room temperature and carefully quenched with water. The aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Purification: The combined organic layers are washed with a saturated sodium bicarbonate solution, followed by brine. The organic phase is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield 2-acetylfuran as a pale-yellow liquid.
Causality of Experimental Choices: The use of a slight excess of acetic anhydride ensures the complete consumption of the starting furan. The choice of a mild catalyst like phosphoric acid is crucial to prevent the polymerization of the acid-sensitive furan ring.[1] Careful temperature control during the addition of furan is also essential for the same reason.
Part 2: Hydrogenation of the Furan Ring to Form 2-Acetyltetrahydrofuran
The second stage of the synthesis focuses on the saturation of the furan ring to yield the corresponding tetrahydrofuran derivative. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and selectivity.
Experimental Protocol: Catalytic Hydrogenation of 2-Acetylfuran[3][4][5]
-
Catalyst Preparation: A hydrogenation vessel is charged with 2-acetylfuran (1.0 equivalent) and a suitable solvent, such as methanol or ethanol. A heterogeneous catalyst, typically 5% Palladium on carbon (Pd/C) or Raney Nickel, is added to the mixture (typically 1-5 mol%).
-
Hydrogenation: The vessel is sealed and purged with nitrogen before being pressurized with hydrogen gas (typically 50-100 psi). The reaction mixture is then stirred vigorously at room temperature or slightly elevated temperature until the theoretical amount of hydrogen has been consumed.
-
Monitoring: The progress of the reaction can be monitored by Gas Chromatography (GC) or by observing the cessation of hydrogen uptake.
-
Work-up: Upon completion, the reaction vessel is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite.
-
Purification: The filtrate is concentrated under reduced pressure to afford 2-acetyltetrahydrofuran, which can be used in the next step without further purification if of sufficient purity, or it can be distilled under vacuum.
Causality of Experimental Choices: Palladium on carbon is a highly effective and widely used catalyst for the hydrogenation of aromatic rings.[2] The use of a heterogeneous catalyst simplifies the work-up procedure, as it can be easily removed by filtration. The choice of solvent is important; alcohols are often used as they are relatively inert under these conditions and can help to solubilize the starting material.
Part 3: Conversion of the Ketone to the Primary Amine
This crucial step transforms the acetyl group into the desired primary amine. A reliable two-step approach involving the formation of an oxime intermediate followed by its reduction is presented here.
3a. Experimental Protocol: Synthesis of 2-Acetyltetrahydrofuran Oxime[6][7][8]
-
Reaction Setup: A round-bottom flask is charged with 2-acetyltetrahydrofuran (1.0 equivalent), hydroxylamine hydrochloride (1.1 equivalents), and a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Base Addition: A base, such as sodium acetate or pyridine (1.2 equivalents), is added to the mixture to neutralize the hydrochloric acid released from the hydroxylamine hydrochloride.
-
Reaction: The mixture is stirred at room temperature or gently heated (e.g., reflux) for several hours until the reaction is complete (monitored by TLC).
-
Work-up: The reaction mixture is cooled, and the solvent is partially removed under reduced pressure. Water is added, and the product is extracted with an organic solvent.
-
Purification: The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude oxime, which is often a mixture of (E) and (Z) isomers. This crude product is typically of sufficient purity for the subsequent reduction step.
Causality of Experimental Choices: The reaction of a ketone with hydroxylamine is a classic condensation reaction to form an oxime.[3] The presence of a base is necessary to liberate the free hydroxylamine from its hydrochloride salt.
3b. Experimental Protocol: Reduction of 2-Acetyltetrahydrofuran Oxime
-
Reaction Setup: A solution of the crude oxime (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol, or tetrahydrofuran) is prepared in a round-bottom flask.
-
Reducing Agent: A reducing agent such as lithium aluminum hydride (LiAlH₄) in THF, or catalytic hydrogenation using Raney Nickel or Palladium on carbon under a hydrogen atmosphere, can be employed. For this guide, we will detail the catalytic hydrogenation approach.
-
Hydrogenation: The oxime solution is transferred to a hydrogenation apparatus containing a catalyst like Raney Nickel. The system is purged and then pressurized with hydrogen gas. The reaction is stirred at room temperature or with gentle heating until hydrogen uptake ceases.
-
Work-up: The catalyst is removed by filtration, and the solvent is evaporated under reduced pressure to yield the crude 1-Tetrahydrofuran-2-ylethanamine.
Causality of Experimental Choices: Catalytic hydrogenation is a common and effective method for the reduction of oximes to primary amines. Raney Nickel is a particularly effective catalyst for this transformation.
Part 4: Formation of the Hydrochloride Salt
The final step involves the conversion of the free amine into its more stable and easily handled hydrochloride salt.
Experimental Protocol: Hydrochloride Salt Formation
-
Dissolution: The crude 1-Tetrahydrofuran-2-ylethanamine is dissolved in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.
-
Acidification: A solution of hydrogen chloride in the same solvent (or gaseous HCl) is added dropwise to the stirred amine solution until the pH becomes acidic.
-
Precipitation: The hydrochloride salt will typically precipitate out of the solution as a white solid.
-
Isolation and Purification: The solid is collected by filtration, washed with a small amount of the cold solvent, and dried under vacuum to yield the final product, this compound. Recrystallization from a suitable solvent system (e.g., ethanol/ether) can be performed if further purification is required.
Data Summary
| Step | Starting Material | Product | Key Reagents | Typical Yield (%) |
| 1 | Furan | 2-Acetylfuran | Acetic anhydride, Phosphoric acid | 70-80 |
| 2 | 2-Acetylfuran | 2-Acetyltetrahydrofuran | H₂, Pd/C | >90 |
| 3a | 2-Acetyltetrahydrofuran | 2-Acetyltetrahydrofuran Oxime | NH₂OH·HCl, Sodium acetate | >85 |
| 3b & 4 | 2-Acetyltetrahydrofuran Oxime | 1-Tetrahydrofuran-2-ylethanamine HCl | H₂, Raney Ni; HCl | 75-85 (over 2 steps) |
Mechanistic Insights: The Reductive Amination Pathway
An alternative and more direct approach to the amine synthesis from the ketone is reductive amination. This one-pot reaction combines the formation of an imine and its subsequent reduction.
Caption: Simplified mechanism of reductive amination of 2-acetyltetrahydrofuran.
In this process, the ketone first reacts with ammonia to form an unstable hemiaminal intermediate, which then dehydrates to form an imine. The imine is subsequently reduced in situ by a reducing agent to yield the final primary amine. Common reducing agents for this transformation include sodium cyanoborohydride or catalytic hydrogenation.
Conclusion
This technical guide has outlined a comprehensive and practical synthetic route for the preparation of this compound. By breaking down the synthesis into logical and well-documented steps, this guide provides researchers and drug development professionals with a reliable methodology. The explanations for the experimental choices and the inclusion of mechanistic insights aim to empower the user to not only replicate the synthesis but also to adapt and troubleshoot the procedures as needed.
References
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Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. MDPI. Available at: [Link]
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2-Methyltetrahydrofuran. Wikipedia. Available at: [Link]
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Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. SpringerLink. Available at: [Link]
- Method for synthesizing 2-acetylfuran. Google Patents.
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Hydrogenation of furfural to 2-methylfuran with carbon catalysts. POLITesi. Available at: [Link]
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Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. MDPI. Available at: [Link]
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Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]
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2-Methylfuran from pinewood by molten-salt hydropyrolysis and catalytic hydrogenation of the furfural intermediate. Royal Society of Chemistry. Available at: [Link]
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Oxime synthesis by condensation or oxidation. Organic Chemistry Portal. Available at: [Link]
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Catalytic Conversion of Levulinic Acid into 2-Methyltetrahydrofuran: A Review. National Institutes of Health. Available at: [Link]
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Recent Advances in Catalytic Hydrogenation of Furfural. MDPI. Available at: [Link]
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Alkyl Levulinates and 2-Methyltetrahydrofuran: Possible Biomass-Based Solvents in Palladium-Catalyzed Aminocarbonylation. National Institutes of Health. Available at: [Link]
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Formation of an Oxime from a Ketone. YouTube. Available at: [Link]
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Recent Advances on the Use of 2-methyltetrahydrofuran (2-MeTHF) in Biotransformations. MDPI. Available at: [Link]
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Synthesis and Catalytic Performance of Ni/SiO2 for Hydrogenation of 2-Methylfuran to 2-Methyltetrahydrofuran. ResearchGate. Available at: [Link]
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Alkylation by reductive amination-Mechanism and Rxn setup using Sodium triacetoxy borane in THF. YouTube. Available at: [Link]
- Synthesis of tetrahydrofuran. Google Patents.
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Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Royal Society of Chemistry. Available at: [Link]
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Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ResearchGate. Available at: [Link]
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Oxime Formation and Applications. Scribd. Available at: [Link]
-
2-(Oxolan-2-yl)ethan-1-amine. PubChem. Available at: [Link]
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(R/S)-1-Tetrahydrofuran-2-ylethanamine hydrochloride enantiomers
An In-Depth Technical Guide to the Enantiomers of (R/S)-1-Tetrahydrofuran-2-ylethanamine Hydrochloride
Abstract
This technical guide provides a comprehensive exploration of (R/S)-1-Tetrahydrofuran-2-ylethanamine hydrochloride, a chiral amine of significant interest in pharmaceutical development. The tetrahydrofuran (THF) motif is a privileged scaffold found in numerous biologically active molecules and FDA-approved drugs.[1][2] The stereochemistry of substituents on this ring is often a critical determinant of pharmacological activity, making access to enantiomerically pure building blocks essential.[3][4] This document details the synthesis of the racemic mixture, methodologies for enantiomeric resolution, and the analytical techniques required for characterization and purity assessment. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this compound and its applications as a chiral synthon.
Introduction: The Significance of Chirality in Tetrahydrofuran-Containing Molecules
The tetrahydrofuran ring is a core structural component in a wide range of natural products and pharmaceuticals, including potent antiviral agents like the HIV protease inhibitor Darunavir.[1][3][5] In many of these complex molecules, the biological activity is intrinsically linked to the precise three-dimensional arrangement of atoms—its stereochemistry. Enantiomers, which are non-superimposable mirror-image molecules, can exhibit vastly different pharmacological and toxicological profiles.[4][6]
(R/S)-1-Tetrahydrofuran-2-ylethanamine hydrochloride represents a racemic mixture of two such enantiomers. The separation and individual characterization of the (R)- and (S)-forms are paramount for their application in asymmetric synthesis, where they serve as valuable chiral building blocks for constructing larger, enantiopure pharmaceutical agents.[7][8] This guide provides the foundational knowledge and practical protocols for navigating the synthesis, resolution, and analysis of these important enantiomers.
Synthesis of Racemic (R/S)-1-Tetrahydrofuran-2-ylethanamine
The most direct and common route to the racemic amine is through the reductive amination of the corresponding ketone, 1-(tetrahydrofuran-2-yl)ethanone. This two-step, one-pot process involves the formation of an intermediate imine, which is then reduced to the final amine.
Workflow for Racemic Synthesis
Sources
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A Guide to the Spectroscopic Characterization of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride
Introduction
1-Tetrahydrofuran-2-ylethanamine hydrochloride is a substituted heterocyclic amine of interest in pharmaceutical research and development due to its potential as a building block in the synthesis of more complex molecules. A thorough understanding of its structure and purity is paramount, and this is robustly achieved through a combination of spectroscopic techniques. This guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. As a Senior Application Scientist, the focus here is not merely on the data itself, but on the rationale behind the spectral features and the experimental logic that leads to unambiguous structural elucidation. This document is intended for researchers, scientists, and drug development professionals who require a practical and theoretical understanding of how to interpret the spectroscopic data for this and similar molecules.
The hydrochloride salt form of the amine introduces specific spectral characteristics, particularly in IR and NMR spectroscopy, which will be discussed in detail. By understanding the interplay of the tetrahydrofuran ring, the ethylamine side chain, and the effects of protonation, a complete spectroscopic profile can be constructed.
Molecular Structure and Analytical Workflow
The first step in any spectroscopic analysis is a clear understanding of the molecule's structure and the logical flow of analysis.
Caption: Molecular structure and analytical workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent. Deuterated water (D₂O) or methanol-d₄ are appropriate choices due to the compound's polarity. D₂O is often preferred for amine salts as it can exchange with the acidic N-H protons, leading to their disappearance from the spectrum, which can aid in peak assignment.
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio, a spectral width covering approximately 0-12 ppm, and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Obtain a proton-decoupled ¹³C spectrum. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
¹H NMR Spectral Analysis (Predicted, in D₂O)
The protonation of the amine group to form the hydrochloride salt will influence the chemical shifts of adjacent protons, causing them to be deshielded (shifted downfield). In D₂O, the NH₃⁺ protons will exchange with deuterium and will likely not be observed, simplifying the spectrum.
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant (J, Hz) | Assignment Rationale |
| H-2 | ~4.1 - 4.3 | Multiplet | - | Methine proton on a carbon (C2) bonded to both the ring oxygen and the ethylamine side chain. It is the most deshielded proton on the THF ring. |
| H-5a, H-5b | ~3.8 - 4.0 | Multiplet | - | Methylene protons on the carbon (C5) adjacent to the ring oxygen. |
| H-1'a, H-1'b | ~3.2 - 3.4 | Multiplet | - | Methylene protons on the carbon (C1') adjacent to the protonated nitrogen. The positive charge on the nitrogen causes a significant downfield shift. |
| H-3a, H-3b | ~1.9 - 2.1 | Multiplet | - | Methylene protons on C3 of the THF ring. |
| H-4a, H-4b | ~1.6 - 1.8 | Multiplet | - | Methylene protons on C4 of the THF ring. |
| H-2' | ~1.3 - 1.5 | Doublet | ~6-7 | Methyl protons coupled to the methine proton at C1'. |
¹³C NMR Spectral Analysis (Predicted)
| Carbon | Predicted Chemical Shift (ppm) | Assignment Rationale |
| C2 | ~78 - 82 | Carbon adjacent to the ring oxygen and the side chain. |
| C5 | ~68 - 72 | Carbon adjacent to the ring oxygen. |
| C1' | ~48 - 52 | Carbon directly attached to the protonated nitrogen. |
| C3 | ~28 - 32 | Methylene carbon in the THF ring. |
| C4 | ~25 - 29 | Methylene carbon in the THF ring. |
| C2' | ~18 - 22 | Methyl carbon of the ethylamine side chain. |
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the ammonium group, the C-H bonds, and the C-O ether linkage.
Experimental Protocol: IR
A solid-state IR spectrum is typically acquired for amine hydrochlorides.
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
IR Spectral Analysis (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Rationale |
| ~3200 - 2800 | Strong, Broad | N-H⁺ stretching | This very broad and intense envelope is characteristic of a primary amine salt and arises from the symmetric and asymmetric stretching of the N-H bonds in the -NH₃⁺ group.[1][2][3] |
| ~2950 - 2850 | Medium (on top of N-H⁺ stretch) | C-H stretching | Aliphatic C-H stretches from the tetrahydrofuran ring and the ethyl side chain. These often appear as sharper peaks superimposed on the broad ammonium stretch.[2] |
| ~1620 - 1560 | Medium | N-H⁺ bending | Asymmetric bending (scissoring) of the -NH₃⁺ group.[4] |
| ~1500 - 1400 | Medium | C-H bending | Scissoring and bending vibrations of the CH₂ groups. |
| ~1100 - 1050 | Strong | C-O-C stretching | Asymmetric stretching of the ether linkage in the tetrahydrofuran ring. This is often a prominent peak for cyclic ethers.[5][6][7] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure. For this compound, the analysis will be performed on the free base after the loss of HCl in the ion source.
Experimental Protocol: MS
-
Ionization Method: Electron Ionization (EI) is a common method for this type of molecule.
-
Analysis: The sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting charged fragments are separated by their mass-to-charge ratio (m/z).
Mass Spectrometry Analysis (Predicted)
The molecular weight of the free base (1-Tetrahydrofuran-2-ylethanamine) is 115.18 g/mol . According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd molecular ion peak.[8]
Proposed Fragmentation Pathway:
Caption: Proposed major fragmentation pathways in EI-MS.
Table of Predicted Fragments:
| m/z | Proposed Fragment | Rationale |
| 115 | [C₆H₁₃NO]⁺˙ | Molecular ion of the free base. |
| 85 | [C₅H₉O]⁺ | Loss of the ethylamine side chain via cleavage alpha to the ring oxygen. |
| 55 | [C₄H₇]⁺ | Further fragmentation of the tetrahydrofuran ring. |
| 44 | [CH₃CH=NH₂]⁺ | Cleavage of the bond between C2 of the ring and the ethylamine side chain (alpha-cleavage relative to the nitrogen). This is often a very stable and abundant fragment for primary amines. |
Conclusion
The combination of NMR, IR, and Mass Spectrometry provides a comprehensive and self-validating system for the structural confirmation of this compound. NMR spectroscopy elucidates the precise carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms the presence of key functional groups, particularly the characteristic absorptions of the primary ammonium salt and the cyclic ether. Mass spectrometry confirms the molecular weight of the free base and provides fragmentation patterns consistent with the proposed structure. By understanding the theoretical underpinnings of each technique and applying them to the specific structural features of the molecule, researchers can confidently verify its identity and purity.
References
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Solubility and stability of 1-Tetrahydrofuran-2-ylethanamine hydrochloride
An In-depth Technical Guide on the Solubility and Stability of 1-Tetrahydrofuran-2-ylethanamine hydrochloride
Executive Summary
The journey of a drug candidate from discovery to a viable therapeutic is critically dependent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, directly influencing bioavailability, formulation design, storage conditions, and regulatory approval. This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of this compound. As a key intermediate or potential active pharmaceutical ingredient (API), a robust data package for this molecule is essential. This document is structured to provide researchers, scientists, and drug development professionals with not only step-by-step protocols but also the underlying scientific rationale, enabling the design of effective and self-validating studies. We will explore experimental designs for solubility profiling across various biorelevant media and a complete forced degradation study to elucidate potential degradation pathways, in line with international regulatory expectations.
Introduction and Physicochemical Profile
This compound is a primary amine derivative of tetrahydrofuran, presented as a hydrochloride salt to enhance its crystallinity and aqueous solubility. Its structure, comprising a polar ether ring, a flexible ethylamine side chain, and an ionic salt center, dictates its behavior in both aqueous and organic environments. A precise understanding of these characteristics is the foundation of all subsequent development activities. The primary objective of this guide is to establish a framework for systematically evaluating its solubility and chemical stability, which are critical components of the Chemistry, Manufacturing, and Controls (CMC) section of any regulatory submission.[1]
Figure 1: Chemical Structure of this compound
(A visual representation of the chemical structure would be placed here, showing the tetrahydrofuran ring connected at the 2-position to an ethanamine group, with the amine protonated and a chloride counter-ion.)
The initial characterization begins with defining its basic physicochemical properties, which are summarized below.
Table 1: Core Physicochemical Properties of this compound
| Property | Value | Rationale & Significance |
|---|---|---|
| Molecular Formula | C₆H₁₄ClNO | Defines the elemental composition.[2][3] |
| Molecular Weight | 151.63 g/mol | Crucial for all concentration and molarity calculations.[2][3] |
| Appearance | White to off-white crystalline solid (Expected) | The salt form typically imparts crystallinity. Physical appearance is a key quality attribute. |
| pKa (Amine) | ~9.5 - 10.5 (Predicted) | The primary amine's pKa determines the ionization state at different pH values, critically impacting solubility and absorption. |
| LogP | 0.93 (Calculated for free base)[2] | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
Comprehensive Solubility Profiling
Solubility dictates the maximum concentration of a drug in solution, which is a prerequisite for absorption and pharmacological activity. For oral dosage forms, poor aqueous solubility is a major hurdle to achieving adequate bioavailability. This section outlines the protocol for determining the equilibrium solubility, the gold standard for assessing this property.
Scientific Rationale
The molecule's structure suggests good solubility in polar protic solvents. The hydrochloride salt form means the primary amine is protonated (R-NH₃⁺), making it highly available for hydrogen bonding with solvents like water. The polar ether oxygen in the THF ring further contributes to this aqueous affinity.[4] However, the hydrocarbon backbone introduces some lipophilicity. Therefore, assessing solubility in a range of solvents, including aqueous buffers at different pH values and organic solvents, is essential for guiding formulation and purification strategies.
Experimental Protocol: Equilibrium (Shake-Flask) Solubility
This method measures the saturation concentration of the compound in a given solvent after a state of equilibrium has been reached.
Objective: To determine the thermodynamic equilibrium solubility in various pharmaceutically relevant solvents.
Methodology:
-
Preparation: Add an excess amount of this compound (e.g., 10-20 mg) to a known volume (e.g., 1 mL) of the selected test solvent in a glass vial. The excess solid is crucial to ensure saturation is achieved.
-
Equilibration: Seal the vials and agitate them at a constant temperature (typically 25°C and 37°C) using a rotator or shaker.
-
Causality Insight: Continuous agitation is necessary to ensure the entire solvent volume is exposed to the solid, facilitating the dissolution process until equilibrium is reached. A minimum of 24-48 hours is recommended to ensure true equilibrium, which should be confirmed by taking measurements at multiple time points (e.g., 24h, 48h, 72h) until the concentration plateaus.
-
-
Sample Collection & Preparation: After equilibration, allow the vials to stand undisturbed for the excess solid to settle.
-
Filtration/Centrifugation: Carefully withdraw a supernatant aliquot and separate the undissolved solid. Centrifugation (e.g., 10,000 rpm for 15 minutes) followed by filtration of the supernatant through a 0.22 µm filter (chemically compatible, e.g., PVDF) is the standard procedure.
-
Trustworthiness Principle: This step is critical to prevent undissolved solid particles from being carried over, which would falsely inflate the measured solubility. The filter material must be validated to ensure it does not adsorb the analyte.
-
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze its concentration using a validated analytical method, such as the HPLC method described in Section 4.0.
Data Presentation: Expected Solubility Profile
The following table presents a hypothetical but scientifically plausible solubility profile for the compound, based on its structure.
Table 2: Predicted Solubility of this compound
| Solvent System | Expected Solubility (mg/mL) | Relevance |
|---|---|---|
| Deionized Water | > 100 | High intrinsic aqueous solubility is expected due to the ionic salt form. |
| 0.1 N HCl (pH ~1.2) | > 100 | Simulates gastric fluid; high solubility is expected as the amine remains fully protonated. |
| Phosphate Buffer (pH 7.4) | > 50 | Simulates intestinal and physiological pH. Solubility may be slightly lower than in acid if pH is closer to the pKa, but should remain high. |
| Methanol | > 100 | Polar protic solvent, excellent for solubilizing polar salts. |
| Ethanol | 20 - 50 | Good solubility, useful for co-solvent systems in formulations. |
| Acetonitrile | 1 - 5 | Polar aprotic solvent; lower solubility expected compared to protic solvents. |
| Dichloromethane (DCM) | < 0.1 | Non-polar solvent; very low solubility expected for the ionic salt. |
Stability Assessment via Forced Degradation
Forced degradation, or stress testing, is a regulatory requirement designed to identify the likely degradation products of a drug substance.[5] This data is fundamental for developing stability-indicating analytical methods, elucidating degradation pathways, and understanding the intrinsic stability of the molecule.[6][7][8]
Workflow for Forced Degradation Studies
The overall process involves subjecting the compound to harsh conditions and analyzing the resulting mixture to quantify the parent compound and detect any degradants.
Caption: Workflow for the forced degradation study.
Detailed Stress Condition Protocols
The goal is to achieve 5-20% degradation of the API.[6][8] If degradation is too rapid or slow, the stress level (concentration, temperature, time) should be adjusted. A control sample (stored at 4°C, protected from light) should be run in parallel.
A. Acidic Hydrolysis
-
Procedure: Mix 1 mL of the 1 mg/mL stock solution with 1 mL of 0.2 N HCl to achieve a final concentration of 0.5 mg/mL in 0.1 N HCl.
-
Incubation: Store in a water bath at 60°C.
-
Sampling: Withdraw aliquots at 2, 8, and 24 hours. Immediately neutralize with an equivalent amount of 0.1 N NaOH before HPLC analysis.
-
Mechanistic Insight: Harsh acidic conditions could potentially catalyze the ring-opening of the tetrahydrofuran ether linkage, although this typically requires very strong acids and high temperatures.
B. Basic Hydrolysis
-
Procedure: Mix 1 mL of stock solution with 1 mL of 0.2 N NaOH (final concentration: 0.5 mg/mL in 0.1 N NaOH).
-
Incubation: Store at 60°C.
-
Sampling: Withdraw aliquots at 2, 8, and 24 hours. Neutralize with 0.1 N HCl before analysis.
-
Mechanistic Insight: Primary amines are generally stable to base. The main risk in basic conditions for amine salts is the precipitation of the free base if its solubility is exceeded. Amide functional groups, which are not present here, are highly susceptible to base hydrolysis.[9][10]
C. Oxidative Degradation
-
Procedure: Mix 1 mL of stock solution with 1 mL of 6% hydrogen peroxide (final concentration: 0.5 mg/mL in 3% H₂O₂).
-
Incubation: Store at room temperature, protected from light.
-
Sampling: Withdraw aliquots at 2, 8, and 24 hours.
-
Mechanistic Insight: The primary amine is susceptible to oxidation, potentially forming N-oxides or other related species. The ether in the THF ring can also be a site for oxidation, especially in the presence of trace metal ions which can catalyze the reaction.[9][11]
D. Thermal Degradation
-
Procedure: Place vials of the stock solution (liquid state) and vials of the neat, solid API (solid state) in an oven at 80°C.
-
Incubation: Maintain at 80°C.
-
Sampling: Sample the solution at time points. For the solid, dissolve a weighed amount in the mobile phase for analysis at each time point.
-
Mechanistic Insight: Thermal stress provides the energy to overcome activation barriers for various degradation reactions. It is a good indicator of the overall molecular stability.
E. Photostability
-
Procedure: Expose the stock solution and solid API to a light source conforming to ICH Q1B guidelines (cool white fluorescent and near-UV lamps).
-
Incubation: Expose for a specified duration (e.g., to achieve an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.
-
Mechanistic Insight: Light can provide the energy to form reactive radical species, initiating oxidation or other degradation pathways.[11]
Anticipated Degradation Pathways
Based on the structure, several degradation pathways can be hypothesized. A stability-indicating method must be able to separate the parent compound from these potential products.
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An In-Depth Technical Guide to 1-Tetrahydrofuran-2-ylethanamine Hydrochloride: Commercial Availability, Synthesis, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 1-Tetrahydrofuran-2-ylethanamine hydrochloride, a valuable building block for researchers and professionals in the field of drug development. With full editorial control, this document is structured to deliver practical, in-depth insights into its commercial sourcing, chemical synthesis, and strategic applications. The information presented herein is grounded in scientific literature and supplier data to ensure accuracy and reliability.
Introduction: The Significance of the Tetrahydrofuran Moiety in Medicinal Chemistry
The tetrahydrofuran (THF) ring is a privileged structural motif in medicinal chemistry, featured in numerous FDA-approved drugs.[1][2] Its favorable physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive component in the design of novel therapeutic agents. This compound, as a functionalized THF derivative, serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This guide will delve into the specifics of this compound, providing a go-to resource for its effective utilization in research and development. The U.S. Food and Drug Administration (FDA) has approved a total of 13 THF-containing drugs for a variety of clinical diseases, including well-known examples like Terazosin and Darunavir.[1][2]
Commercial Availability and Supplier Landscape
This compound is commercially available from various suppliers, often in different isomeric forms. The choice of isomer is critical for stereospecific synthesis, a cornerstone of modern drug design. Below is a comparative table of suppliers for different forms of this compound.
| Supplier | Product Name | CAS Number | Purity | Notes |
| ChemScene | (1R)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride | 2089682-47-1 | ≥98% | Enantiomerically pure (R-isomer).[3] |
| ChemScene | (1s)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride | 1384436-20-7 | ≥95% | Enantiomerically pure (S-isomer).[4] |
| AstaTech, Inc. (via Sigma-Aldrich) | (1S)-1-(TETRAHYDROFURAN-3-YL)ETHAN-1-AMINE HCL | 2089682-46-0 | 95% | Note the substitution at the 3-position of the THF ring.[5] |
| Chemrio | 2-(tetrahydrofuran-2-yl)ethanamine | Not specified | Not specified | Achiral version, hydrochloride salt not specified.[6] |
| MedchemExpress | (R)-Tetrahydrofuran-2-yl-methylamine | 7202-43-9 | ≥97.0% (NMR) | Free base of a related compound.[7][8] |
Synthesis of this compound
The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A representative synthetic route for the closely related 2-(tetrahydrofuran-2-yl)ethanamine is outlined below, followed by the final hydrochloride salt formation.
Synthetic Workflow Diagram
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
This protocol is adapted from a known synthesis of 2-(tetrahydrofuran-2-yl)ethanamine.[9]
Step 1: Synthesis of Tetrahydrofurfuryl Methanesulfonate
-
Dissolve tetrahydrofurfuryl alcohol (1.0 eq.) in dichloromethane under an inert atmosphere (e.g., argon).
-
Cool the solution to 0°C using an ice bath.
-
Sequentially add triethylamine (1.1 eq.) and methanesulfonyl chloride (1.05 eq.).
-
Remove the ice bath and continue stirring for 14 hours at room temperature.
-
Pour the reaction mixture into a separatory funnel containing water.
-
Separate the phases and wash the organic layer multiple times with water.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude tetrahydrofurfuryl methanesulfonate.
Step 2: Synthesis of Tetrahydro-2-furanacetonitrile
-
Dissolve the crude tetrahydrofurfuryl methanesulfonate (1.0 eq.) in dimethyl sulfoxide (DMSO) under an inert atmosphere.
-
Add sodium cyanide (3.0 eq.) and heat the mixture to 80°C for 3.5 hours.
-
Cool the reaction to room temperature, dilute with diethyl ether, and wash with saturated aqueous sodium chloride.
-
Separate the aqueous layer and extract it multiple times with diethyl ether.
-
Combine the organic phases, dry over anhydrous magnesium sulfate, filter, and carefully concentrate in vacuo.
-
Purify the crude product by flash chromatography to isolate tetrahydro-2-furanacetonitrile.
Step 3: Reduction to 2-(Tetrahydrofuran-2-yl)ethanamine
-
Treat tetrahydro-2-furanacetonitrile (1.0 eq.) with an excess of borane-tetrahydrofuran complex (1.0 M in THF) under an inert atmosphere for 2 hours at room temperature.
-
Carefully quench the reaction with methanol and concentrate under reduced pressure.
-
Re-dissolve the residue in methanol and concentrate again to remove borate esters.
Step 4: Formation of the Hydrochloride Salt
-
Dissolve the crude 2-(tetrahydrofuran-2-yl)ethanamine in a suitable anhydrous solvent (e.g., diethyl ether or methanol).
-
Add a solution of hydrochloric acid in the same solvent (e.g., 1.0 N HCl in ether) dropwise with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Isolate the solid product by filtration, wash with the anhydrous solvent, and dry under vacuum.
-
The final product can be purified by recrystallization if necessary.
Applications in Drug Discovery and Development
The tetrahydrofuran moiety is a key structural feature in a number of pharmaceuticals, contributing to their pharmacological profiles.[1][2] While specific applications of this compound are often proprietary, its utility as a building block in the synthesis of novel drug candidates is well-established.
Role as a Versatile Synthetic Intermediate
This compound provides a primary amine attached to a chiral tetrahydrofuran core, making it an ideal starting material for a variety of chemical transformations, including:
-
Amide bond formation: The primary amine can be readily acylated to introduce a wide range of functional groups.
-
Reductive amination: Reaction with aldehydes and ketones provides access to secondary and tertiary amines.
-
N-alkylation and N-arylation: The amine can be functionalized through various coupling reactions.
These transformations allow for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs.
Potential Therapeutic Areas
Derivatives of tetrahydrofuran have shown promise in several therapeutic areas. For instance, novel tetracyclic tetrahydrofuran derivatives have been investigated as potential broad-spectrum psychotropic agents, showing affinities for dopaminergic, serotonergic, and adrenergic receptors.[10] The incorporation of the tetrahydrofuran-2-ylethanamine scaffold could lead to the discovery of new agents for treating central nervous system disorders.
Conceptual Workflow for a Drug Discovery Application
Caption: Conceptual workflow for utilizing this compound in a drug discovery program.
Analytical and Quality Control Considerations
Ensuring the purity and identity of this compound is crucial for its use in research and development. A combination of analytical techniques should be employed for quality control.
Recommended Analytical Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and assessing purity.
-
Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the identity of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): A suitable method for assessing the purity of the free base, which can be liberated from the hydrochloride salt.[11][12]
-
Chiral High-Performance Liquid Chromatography (Chiral HPLC): Necessary for determining the enantiomeric excess of chiral isomers.
A typical quality control workflow would involve obtaining NMR and MS data for all batches, with chiral HPLC being essential for enantiomerically pure starting materials.
Safety and Handling
As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. It is important to consult the Safety Data Sheet (SDS) from the supplier for specific handling and storage information. In general, the following precautions should be observed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable and commercially accessible building block for medicinal chemistry and drug discovery. Its unique structural features and versatile reactivity make it a powerful tool for the synthesis of novel compounds with therapeutic potential. This guide has provided a comprehensive overview of its commercial availability, synthesis, and applications, equipping researchers with the knowledge to effectively incorporate this compound into their research and development programs.
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Introduction to chiral tetrahydrofuran derivatives in synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) ring system is a privileged structural motif, frequently encountered in a vast array of biologically active natural products and pharmaceuticals.[1][2][3] From the antitumor and antimicrobial activities of the annonaceous acetogenins to the complex architectures of marine polyketides, the THF core is a recurring theme in molecules that modulate biological processes.[1][2] The precise stereochemical arrangement of substituents on the THF ring is often critical for therapeutic efficacy, making the development of stereoselective synthetic methodologies a paramount objective for organic chemists.[4][5] This guide provides a comprehensive overview of the key strategies for constructing chiral tetrahydrofuran derivatives, offering insights into the underlying principles that govern these transformations and their applications in the synthesis of complex molecules.
Core Strategies in Stereoselective Tetrahydrofuran Synthesis
The construction of chiral tetrahydrofuran rings can be broadly categorized into several key strategic approaches. The choice of method is often dictated by the desired substitution pattern, the availability of starting materials, and the required level of stereocontrol.
Intramolecular Cycloetherification: The Classical Approach
One of the most direct and widely employed methods for THF synthesis is the intramolecular cyclization of a linear precursor containing a hydroxyl group and a suitable leaving group.[1] This approach encompasses several variations, including SN2 reactions and epoxide ring-openings.
Intramolecular SN2 Reactions: This classical strategy involves the cyclization of a 1,4-diol derivative where one of the hydroxyl groups has been converted into a good leaving group (e.g., halide or sulfonate). The stereocenters are often pre-installed in the acyclic precursor, and the cyclization proceeds with inversion of configuration at the carbon bearing the leaving group.[1]
Intramolecular Epoxide Ring-Opening: The acid- or base-catalyzed intramolecular opening of an epoxide by a tethered hydroxyl group is a powerful method for constructing substituted THFs.[1] This strategy, famously utilized by Kishi in the synthesis of complex natural products, allows for the stereospecific formation of the THF ring from an acyclic epoxy alcohol precursor.[1] The regioselectivity of the ring-opening (5-exo-tet vs. 6-endo-tet) is generally favored to form the five-membered THF ring, following Baldwin's rules.
Metal-Catalyzed Asymmetric Syntheses
The advent of transition metal catalysis has revolutionized the synthesis of chiral molecules, and tetrahydrofurans are no exception. These methods often allow for the construction of multiple stereocenters with high levels of enantioselectivity and diastereoselectivity.
Palladium-Catalyzed Asymmetric Allylic Alkylation (AAA): The palladium-catalyzed asymmetric allylic alkylation of oxygen nucleophiles provides a powerful means of constructing chiral THFs. In a notable example, Trost and coworkers developed a strategy to generate either cis- or trans-2,5-disubstituted THFs with high diastereoselectivity and enantioselectivity, simply by choosing the appropriate enantiomer of the chiral ligand.[6]
Oxidative Cyclization of 1,5-Dienes: The oxidative cyclization of 1,5-dienes, often mediated by permanganate or other oxidants, can produce cis-2,5-disubstituted THF diols with good stereoselectivity.[7] The facial selectivity of this transformation can be controlled by employing chiral auxiliaries attached to the diene precursor.[7]
Nickel-Catalyzed Reductive Cyclization: Recent advancements have demonstrated the utility of nickel catalysis in the stereoselective synthesis of THFs. For instance, an efficient intramolecular reductive cyclization of O-alkynones catalyzed by a Ni/P-chiral ligand system has been reported to produce functionalized chiral THFs in high yields and with excellent enantioselectivity.[8]
A Comparative Overview of Selected Synthetic Methods
The following table summarizes the performance of several key methods for the synthesis of chiral tetrahydrofurans, providing a comparative snapshot for the discerning researcher.
| Method | Key Features | Typical Yields | Diastereoselectivity (dr) | Enantioselectivity (ee) | Reference |
| Intramolecular SN2 | Classical, reliable, stereospecific. | Good to Excellent | High (substrate-controlled) | High (from chiral pool) | [1] |
| Epoxide Ring-Opening | Stereospecific, predictable outcome. | Good to Excellent | High (substrate-controlled) | High (from chiral pool) | [1] |
| Pd-Catalyzed AAA | Catalytic, enantioselective, tunable. | 70-90% | >20:1 | up to 99% | [6] |
| Ni-Catalyzed Cyclization | High yields, excellent stereocontrol. | up to 99% | >99:1 | >99% | [8] |
| Organocatalytic Double Michael | Metal-free, asymmetric. | 60-90% | High | up to 99% | [9] |
| [3+2] Annulation | Convergent, stereocontrolled. | 70-80% | High (often single isomer) | High (reagent-controlled) | [10] |
Organocatalysis: A Metal-Free Frontier
Organocatalysis has emerged as a powerful platform for asymmetric synthesis, offering a complementary approach to metal-based catalysis. In the context of THF synthesis, organocatalytic strategies often involve the activation of substrates through the formation of transient, chiral intermediates.
A notable example is the organocatalytic asymmetric synthesis of 2,3,4-trisubstituted tetrahydrofurans via a double Michael addition of γ-hydroxy-α,β-unsaturated carbonyls to enals.[9] This reaction, mediated by a chiral secondary amine catalyst, proceeds through a tandem iminium-enamine activation cascade to afford the desired products with high enantio- and diastereoselectivities.[9]
[3+2] Annulation Strategies
[3+2] annulation reactions provide a convergent and stereocontrolled route to five-membered rings, including tetrahydrofurans. These reactions involve the combination of a three-atom component and a two-atom component to form the heterocyclic ring. For instance, the reaction of an aldehyde with an allylsilane or a vinyl ether in the presence of a Lewis acid can generate a carbocation intermediate that is trapped intramolecularly by an oxygen atom to form the THF ring in a stereoselective manner.[10] This approach allows for the direct installation of multiple stereocenters in a single step.[10]
Visualizing Synthetic Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex chemical transformations.
Caption: Intramolecular SN2 cyclization workflow.
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The Tetrahydrofuran Moiety: A Privileged Scaffold in Bioactive Molecules
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrofuran (THF) ring, a five-membered saturated cyclic ether, is a ubiquitous structural motif found in a vast array of biologically active molecules.[1][2] Its prevalence in natural products and successful synthetic drugs underscores its significance as a "privileged scaffold" in medicinal chemistry.[3][4] This guide provides a comprehensive technical overview of the multifaceted roles of the THF moiety, exploring its impact on molecular properties, its function in biological interactions, and the synthetic strategies employed to incorporate this versatile heterocycle into bioactive compounds.
From complex marine polyketides with potent cytotoxic activities to blockbuster antiviral drugs, the THF ring consistently imparts favorable physicochemical and pharmacological properties.[5][6][7] Its ability to influence molecular conformation, solubility, and hydrogen bonding capacity makes it a valuable tool for drug designers seeking to optimize lead compounds. This document will delve into the causality behind these effects, offering insights grounded in established scientific principles and supported by authoritative research.
The Structural and Physicochemical Impact of the Tetrahydrofuran Moiety
The incorporation of a THF ring into a molecule profoundly influences its three-dimensional structure and overall physicochemical profile. These changes are critical determinants of a compound's pharmacokinetic and pharmacodynamic behavior.
Conformational Restraint and Pre-organization
The saturated, five-membered ring of THF is not planar and exists in a dynamic equilibrium between two primary conformations: the "twisted" (C2) and "bent" or "envelope" (Cs) forms.[8] The twisted conformer is generally more stable.[8] This inherent conformational preference can be leveraged by medicinal chemists to:
-
Reduce the entropic penalty of binding: By locking a portion of the molecule into a more rigid conformation, the loss of conformational freedom upon binding to a biological target is minimized, potentially leading to higher binding affinity.
-
Pre-organize functional groups: The defined geometry of the THF ring can orient substituents in a specific spatial arrangement that is optimal for interaction with a receptor or enzyme active site.
The influence of substituents on the THF ring's conformation has been a subject of detailed study. For instance, the presence of a hydroxymethyl group, as in tetrahydrofurfuryl alcohol (THFA), influences the ring's geometry, with the envelope form being favored when the substituent is in a gauche(-) position and the twist form being more stable with a gauche(+) alignment.[9]
Modulation of Physicochemical Properties
The THF moiety significantly impacts a molecule's polarity, solubility, and lipophilicity, which are crucial for its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Polarity and Hydrogen Bonding: The oxygen atom in the THF ring is a hydrogen bond acceptor, which can increase the polarity of a molecule and its ability to interact with aqueous environments and biological targets.[10] This property is critical for the solubility and bioavailability of many drugs.
-
Lipophilicity: While the oxygen atom adds polarity, the overall effect of a THF ring on lipophilicity (logP) is context-dependent. It is generally considered less lipophilic than a corresponding cyclopentane or cyclohexane ring, offering a strategy to fine-tune a molecule's lipophilicity to an optimal range for cell permeability and target engagement.[11][12]
The ability of THF to dissolve a wide range of both polar and nonpolar compounds is a testament to its balanced physicochemical nature.[13][14]
The Role of the Tetrahydrofuran Moiety in Biological Activity
The THF ring is not merely a passive scaffold; it actively participates in interactions with biological macromolecules and contributes directly to the pharmacological activity of many drugs.
Case Study: Antiviral Agents - HIV Protease Inhibitors
A compelling example of the THF moiety's importance is its role in several potent HIV-1 protease inhibitors.[6][7] The FDA-approved drug darunavir, for instance, incorporates a bis-tetrahydrofuranylurethane (bis-THF) ligand.[15]
-
Backbone Binding: The oxygen atoms of the bis-THF moiety form crucial hydrogen bonds with the backbone amide hydrogens of aspartate residues (Asp29 and Asp30) in the S2 subsite of the HIV-1 protease active site.[15] This interaction is a key contributor to darunavir's high potency and its resilience against drug-resistant viral strains.
-
Enhanced Binding Affinity: Replacing the THF oxygen with a methylene group leads to a drastic loss of antiviral activity, highlighting the critical role of the oxygen atom in binding.[6]
-
Structural Optimization: Further research has explored the addition of a third THF ring to create a tris-THF ligand, which has been shown to better fill the S2 binding pocket of the protease, leading to excellent antiviral activity against drug-resistant viruses.[16][17]
Tetrahydrofuran in Anticancer Agents
The THF motif is also prevalent in a variety of anticancer agents, both of natural and synthetic origin.
-
Natural Products: Annonaceous acetogenins, a class of natural products with potent anticancer activity, often feature one or more THF rings in their long aliphatic chains.[1][13] Marine-derived compounds like the haterumalides and biselides, which contain THF moieties, exhibit cytotoxic activity against various human cancer cell lines comparable to the established anticancer drug cisplatin.[5]
-
Synthetic Drugs: The FDA-approved anticancer drug eribulin (Halaven) contains a complex macrocyclic structure with multiple THF rings.[13] Another example is tegafur (Futraful), a prodrug of 5-fluorouracil, which incorporates a tetrahydrofuranyl group.[18]
-
Mechanism of Action: In some cases, the THF ring is directly involved in the mechanism of action. For example, manassantin A, a natural product HIF-1 inhibitor, requires the α,α′-trans-configuration of its central THF ring for its activity.[19] In other instances, replacing a tetrahydropyran ring with a tetrahydrofuran in the anticancer agent FR901464 resulted in a significant decrease in potency, demonstrating the importance of the specific ring structure for presenting the pharmacophore to its target.[20]
Other Therapeutic Areas
The versatility of the THF scaffold extends to a wide range of other therapeutic areas, including cardiovascular and neuroprotective agents. For example, the antihypertensive drug terazosin contains a THF moiety.[21][22]
Synthesis of Tetrahydrofuran-Containing Molecules
The widespread importance of the THF moiety has driven the development of numerous synthetic methods for its construction. The choice of synthetic route depends on the desired substitution pattern and stereochemistry.
Key Synthetic Strategies
-
Intramolecular Cyclization: This is a common and effective strategy.
-
Williamson Ether Synthesis: Intramolecular cyclization of a diol, where one hydroxyl group is converted to a leaving group (e.g., mesylate), can yield a THF ring.[5]
-
Oxa-Michael Addition: Intramolecular conjugate addition of a hydroxyl group to an α,β-unsaturated system can form a THF ring, often with high stereoselectivity.[5]
-
Epoxide Opening: Intramolecular opening of an epoxide by a tethered hydroxyl group is a powerful method for constructing THF rings, particularly in the context of polyether natural product synthesis.[23]
-
-
Cycloetherification of Alkenes:
-
Halocyclization: Treatment of an unsaturated alcohol with an electrophilic halogen source (e.g., I2, NBS) can induce cyclization to form a halogenated THF derivative.
-
Cobalt-Catalyzed Oxidative Cyclization: This method can be used to stereoselectively form trans-disubstituted THF rings from bishomoallylic alcohols.[5]
-
-
Catalytic Hydrogenation of Furans: Substituted furans can be catalytically hydrogenated to the corresponding tetrahydrofurans.[13] This method is particularly attractive as furan precursors can sometimes be derived from renewable resources.[13]
Exemplary Experimental Protocol: Synthesis of a 2,5-trans-Disubstituted THF Ring
This protocol is based on the intramolecular cyclization of a diol mesylate, a strategy employed in the synthesis of fragments of amphidinolide N.[5]
-
Asymmetric Dihydroxylation:
-
To a solution of the mesyl-protected alkenol (1.0 eq) in a t-BuOH/H₂O (1:1) mixture at 0 °C, add AD-mix-β (1.4 g/mmol of alkene) and methanesulfonamide (1.1 eq).
-
Stir the mixture vigorously at 0 °C until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding solid sodium sulfite and warm the mixture to room temperature.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude diol by flash column chromatography.
-
-
Intramolecular Cyclization:
-
To a solution of the purified diol (1.0 eq) in anhydrous THF at 0 °C, add a base such as sodium hydride (1.2 eq) portion-wise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the 2,5-trans-disubstituted tetrahydrofuran.
-
The Tetrahydrofuran Moiety as a Bioisostere
In drug design, the concept of bioisosterism involves substituting a functional group with another that has similar steric and electronic properties to improve a molecule's pharmacological profile.[11][24] The THF ring is often employed as a bioisostere for other cyclic and acyclic moieties.
-
Replacement for Phenyl Rings: In some contexts, a THF ring can serve as a less lipophilic replacement for a phenyl group, potentially improving solubility and metabolic stability.
-
Bioisostere for Other Heterocycles: The THF ring can be considered a bioisostere for other five- or six-membered heterocycles like tetrahydrothiophene or tetrahydropyran.[11][12] The choice between these depends on the desired geometry, polarity, and hydrogen bonding capacity.
-
Lactam/Lactone Replacement: In certain cases, a THF moiety has been investigated as a bioisostere for lactone rings to address metabolic lability.[25]
The successful application of bioisosteric replacement is highly context-dependent and requires careful consideration of the specific interactions between the lead compound and its biological target.[24]
Quantitative Data Summary
| Property | Tetrahydrofuran (THF) | Cyclopentane | Tetrahydropyran (THP) |
| Molecular Formula | C₄H₈O | C₅H₁₀ | C₅H₁₀O |
| Molar Mass ( g/mol ) | 72.11[26] | 70.1 | 86.13 |
| Boiling Point (°C) | 66[13] | 49 | 88 |
| logP (Octanol/Water) | 0.46 | ~3.0 | 0.27 |
| Dipole Moment (D) | 1.75[10] | 0 | 1.9 |
| Water Solubility | Miscible[13] | Insoluble | Soluble |
Note: Values are approximate and can vary with measurement conditions. This table serves for comparative purposes.
Conclusion
The tetrahydrofuran moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold that imparts a unique and often advantageous combination of structural and physicochemical properties to bioactive molecules. Its ability to confer conformational rigidity, modulate polarity and solubility, and engage in specific hydrogen bonding interactions with biological targets has cemented its role in a diverse range of clinically successful drugs.
For drug development professionals, a deep understanding of the THF ring's behavior is crucial for rational drug design. From leveraging its conformational preferences to fine-tuning ADME properties and employing it as a strategic bioisostere, the THF moiety offers a versatile toolkit for optimizing lead compounds. The continued development of novel synthetic methodologies to access diverse THF-containing scaffolds ensures that this remarkable heterocycle will remain at the forefront of drug discovery for the foreseeable future.
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The Strategic Application of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride as a Chiral Amine Building Block in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Chiral amines are indispensable components in the synthesis of a vast array of pharmaceuticals, where stereochemistry dictates therapeutic efficacy and safety. Among these, 1-Tetrahydrofuran-2-ylethanamine hydrochloride has emerged as a particularly valuable chiral building block. Its unique structural motif, featuring a stereocenter adjacent to a tetrahydrofuran ring, offers a versatile scaffold for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis through stereoselective methods, its physicochemical properties, and its strategic application in the synthesis of advanced pharmaceutical intermediates. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, alongside analytical methodologies for ensuring its enantiomeric purity. This document serves as a resource for researchers and professionals in drug development, aiming to leverage the potential of this chiral amine in the creation of novel therapeutics.
Introduction: The Significance of Chiral Amines in Medicinal Chemistry
Chiral amines are fundamental structural motifs present in a wide variety of natural products and synthetic drugs.[1][2] The specific three-dimensional arrangement of substituents around a chiral amine center is often crucial for its biological activity, as it governs the precise interactions with chiral biological targets such as enzymes and receptors. The use of enantiomerically pure chiral building blocks is a cornerstone of modern drug development, allowing for the synthesis of single-enantiomer drugs with improved therapeutic indices and reduced side effects.[3]
The tetrahydrofuran (THF) moiety is also a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs.[4] Its ability to act as a hydrogen bond acceptor and its conformational flexibility allow it to serve as a versatile scaffold in drug design. The combination of a chiral amine with a tetrahydrofuran ring in this compound presents a unique building block with significant potential for the synthesis of novel and effective pharmaceuticals.[5][6]
This guide will delve into the technical aspects of utilizing this compound as a strategic building block in organic synthesis and drug discovery.
Synthesis of this compound
The synthesis of enantiomerically pure this compound can be approached through two primary strategies: asymmetric synthesis from a prochiral precursor or resolution of a racemic mixture.
Asymmetric Synthesis via Reductive Amination of 2-Acetyltetrahydrofuran
A highly efficient and atom-economical method for the synthesis of chiral amines is the asymmetric reductive amination of ketones.[5][7] In the case of 1-Tetrahydrofuran-2-ylethanamine, the readily available prochiral ketone, 2-acetyltetrahydrofuran, serves as the starting material.
This transformation can be achieved using a variety of catalytic systems, including transition metal catalysts with chiral ligands and biocatalysts such as transaminases.
Workflow for Asymmetric Reductive Amination:
Caption: Amide bond formation using 1-Tetrahydrofuran-2-ylethanamine.
Experimental Protocol: Representative Amide Coupling
-
Step 1: Free Amine Liberation (in situ). this compound (1.0 eq) is suspended in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.1 eq), is added to neutralize the hydrochloride and generate the free amine in situ.
-
Step 2: Amide Coupling. To the solution containing the free amine, the carboxylic acid (1.0 eq), a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq), and an additive like 1-hydroxybenzotriazole (HOBt) (1.2 eq) are added. T[8]he reaction mixture is stirred at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Step 3: Work-up and Purification. The reaction is quenched with water, and the product is extracted into an organic solvent. The organic layer is washed sequentially with a mild acid, a mild base, and brine, then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or recrystallization to yield the pure chiral amide.
Reductive Amination
The primary amine of 1-Tetrahydrofuran-2-ylethanamine can also be further functionalized through reductive amination with aldehydes or ketones to form secondary or tertiary amines.
[9][10]### 5. Quality Control and Analytical Methods
Ensuring the enantiomeric purity of chiral building blocks is paramount in pharmaceutical synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for determining the enantiomeric excess (ee) of chiral amines.
Workflow for Chiral HPLC Analysis:
Caption: Workflow for determining enantiomeric purity by chiral HPLC.
Key Considerations for Chiral HPLC Method Development:
-
Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Derivatization: In some cases, derivatization of the amine with a UV-active chromophore may be necessary to enhance detection.
Stability and Handling
This compound is expected to be a stable, crystalline solid. As with most amine hydrochloride salts, it is advisable to store it in a cool, dry place, protected from moisture. Stability studies for pharmaceutical ingredients and intermediates are typically conducted under various temperature and humidity conditions as per ICH guidelines to establish a retest period or shelf life.
This compound is a valuable and versatile chiral building block with significant potential in drug discovery and development. Its stereodefined structure, combining a chiral amine with a tetrahydrofuran moiety, provides a unique scaffold for the synthesis of complex and biologically active molecules. The synthetic routes to this compound, through either asymmetric reductive amination or chiral resolution, are accessible and scalable. Its utility in forming key synthetic linkages, such as amide bonds, further underscores its importance. As the demand for enantiomerically pure pharmaceuticals continues to grow, the strategic application of well-defined chiral building blocks like this compound will undoubtedly play a crucial role in the advancement of medicinal chemistry.
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Journal of Organic and Pharmaceutical Chemistry. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q1 guideline on stability testing of drug substances and drug products. Retrieved from [Link]
- Google Patents. (n.d.). CN106631824B - Synthesis method of (1-cyclopropyl-1-methyl) ethylamine hydrochloride.
-
ResearchGate. (n.d.). (PDF) Synthesis of chiral enantioenriched tetrahydrofuran derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN114249694A - A kind of preparation method of Teglazan intermediate.
-
National Institute of Standards and Technology. (n.d.). Furan. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Furan, tetrahydro-2-methyl-. Retrieved from [Link]
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- 3. Tetrahydrofuran [webbook.nist.gov]
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- 6. mdpi.com [mdpi.com]
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- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using 1-Tetrahydrofuran-2-ylethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the proposed application of 1-Tetrahydrofuran-2-ylethanamine hydrochloride as a novel chiral auxiliary in asymmetric synthesis. While direct literature applications of this specific auxiliary are emerging, its structural motifs—a chiral primary amine tethered to a stereogenic tetrahydrofuran ring—suggest significant potential for inducing stereoselectivity in common carbon-carbon bond-forming reactions. This document is structured to provide researchers with the foundational knowledge and detailed protocols to explore its efficacy. We will cover the synthesis of the chiral auxiliary, its attachment to a prochiral substrate, proposed protocols for diastereoselective alkylation and aldol reactions, and subsequent cleavage to yield enantiomerically enriched products. The protocols are based on well-established principles of asymmetric induction and are adapted from methodologies proven with analogous chiral auxiliaries.[1][2][3]
Introduction: The Role of Chiral Amines in Asymmetric Synthesis
Chirality is a fundamental property in pharmaceutical sciences, as the enantiomers of a drug molecule often exhibit profoundly different pharmacological and toxicological profiles.[4][5] Asymmetric synthesis, the selective production of a single enantiomer, is therefore a cornerstone of modern drug development.[4][5] Chiral auxiliaries are powerful tools in this endeavor. These are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[1] After the desired transformation, the auxiliary is removed and can ideally be recovered for reuse.[1]
Chiral amines, particularly primary and secondary amines, are a versatile class of chiral auxiliaries. They are readily converted into amides, which can then be used to control the stereochemistry of enolate reactions.[1][3] The compound this compound presents an intriguing scaffold for a chiral auxiliary due to its combination of a primary amine for amide formation and a rigid, stereochemically defined tetrahydrofuran ring system that can effectively shield one face of a reactive intermediate.
Physicochemical Properties and Synthesis of the Chiral Auxiliary
This compound is a chiral compound available in both (R) and (S) enantiomeric forms. The tetrahydrofuran (THF) moiety is a common structural feature in many natural products and bioactive molecules, making this auxiliary an attractive building block.[6]
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | ChemScene |
| Molecular Weight | 151.63 g/mol | ChemScene |
| Appearance | Solid | Sigma-Aldrich |
| Stereocenters | Two (C2 of THF, C1 of ethylamine) | N/A |
Proposed Synthesis of Enantiopure (S)-1-(Tetrahydrofuran-2-yl)ethanamine
A plausible synthetic route to enantiopure 1-(tetrahydrofuran-2-yl)ethanamine can be adapted from established methods for synthesizing chiral amines and tetrahydrofuran derivatives.[7][8] One potential pathway involves the asymmetric reduction of a suitable precursor, such as an oxime or imine derived from 1-(tetrahydrofuran-2-yl)ethan-1-one.
Caption: Proposed synthetic pathway to the chiral auxiliary.
Application as a Chiral Auxiliary: A Proposed Workflow
The utility of 1-Tetrahydrofuran-2-ylethanamine as a chiral auxiliary is predicated on its ability to form a chiral amide, which then directs subsequent stereoselective transformations. The general workflow is outlined below.
Caption: General workflow for using the chiral auxiliary.
Detailed Protocols (Proposed)
The following protocols are adapted from highly reliable and widely used methods for other chiral auxiliaries, such as Evans oxazolidinones and pseudoephedrine amides.[1][3][9] They represent a robust starting point for investigating the utility of 1-Tetrahydrofuran-2-ylethanamine.
Protocol 1: N-Acylation for Chiral Auxiliary Attachment
This protocol describes the formation of the chiral amide from the amine hydrochloride and a simple carboxylic acid (propanoic acid).
Materials:
-
(S)-1-Tetrahydrofuran-2-ylethanamine hydrochloride
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add (S)-1-Tetrahydrofuran-2-ylethanamine hydrochloride (1.0 eq) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride and liberate the free amine. Stir for 10 minutes.
-
In a separate flask, dissolve propionic anhydride (1.2 eq) and a catalytic amount of DMAP (0.05 eq) in anhydrous DCM.
-
Add the propionic anhydride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Separate the organic layer, wash with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude N-propionyl amide by flash column chromatography (silica gel, ethyl acetate/hexanes gradient).
Protocol 2: Diastereoselective Enolate Alkylation
This protocol details the asymmetric alkylation of the N-propionyl amide to create a new stereocenter α to the carbonyl group.
Materials:
-
N-propionyl-(S)-1-(tetrahydrofuran-2-yl)ethanamide (from Protocol 1)
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA), 2.0 M solution in THF/heptane/ethylbenzene
-
Benzyl bromide (BnBr)
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous THF in a flame-dried, nitrogen-flushed flask.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add LDA solution (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. The solution should turn yellow, indicating enolate formation. Stir for 30 minutes.
-
Add benzyl bromide (1.2 eq) dropwise.
-
Stir the reaction at -78 °C for 4 hours, then allow it to slowly warm to -20 °C over 2 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Purify the product by flash column chromatography to isolate the major diastereomer.
Expert Insight: The stereochemical outcome is dictated by the conformation of the lithium enolate. The bulky tetrahydrofuran moiety is expected to block one face of the enolate, forcing the incoming electrophile (benzyl bromide) to approach from the less sterically hindered face, thus leading to a high diastereomeric excess.[1][3]
Caption: Proposed model for stereochemical induction.
Protocol 3: Diastereoselective Aldol Reaction
This protocol describes a proposed boron-mediated asymmetric aldol reaction with benzaldehyde.
Materials:
-
N-propionyl-(S)-1-(tetrahydrofuran-2-yl)ethanamide
-
Anhydrous Dichloromethane (DCM)
-
Dibutylboron triflate (Bu₂BOTf), 1.0 M solution in DCM
-
N,N-Diisopropylethylamine (DIPEA)
-
Benzaldehyde
Procedure:
-
Dissolve the chiral amide (1.0 eq) in anhydrous DCM in a flame-dried, nitrogen-flushed flask.
-
Cool the solution to 0 °C.
-
Add Bu₂BOTf solution (1.1 eq) dropwise, followed by DIPEA (1.2 eq). Stir at 0 °C for 30 minutes, then cool to -78 °C. This forms the (Z)-boron enolate.
-
Add freshly distilled benzaldehyde (1.5 eq) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
-
Extract the mixture with DCM. Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over Na₂SO₄.
-
Concentrate under reduced pressure. The crude product can be analyzed by ¹H NMR to determine the diastereomeric ratio.
-
Purify by flash column chromatography.
Protocol 4: Chiral Auxiliary Cleavage
This protocol details the removal of the auxiliary to yield the final enantiomerically enriched carboxylic acid and recover the auxiliary.
Materials:
-
Alkylated or aldol product from previous protocols
-
Tetrahydrofuran (THF)
-
30% Hydrogen peroxide (H₂O₂)
-
Lithium hydroxide (LiOH)
-
Sodium sulfite (Na₂SO₃)
Procedure:
-
Dissolve the purified diastereomer (1.0 eq) in a 4:1 mixture of THF and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add 30% H₂O₂ (4.0 eq) dropwise, followed by an aqueous solution of LiOH (2.0 eq).
-
Stir vigorously at 0 °C for 2-4 hours.
-
Quench the reaction by adding an aqueous solution of Na₂SO₃ (1.5 eq) and stir for 20 minutes.
-
Acidify the mixture to pH ~2 with 1 M HCl.
-
Extract the mixture with ethyl acetate to isolate the chiral carboxylic acid product.
-
Make the aqueous layer basic (pH > 12) with 1 M NaOH and extract with DCM to recover the chiral auxiliary, 1-Tetrahydrofuran-2-ylethanamine.[9][10][11]
Data Presentation and Expected Outcomes
Based on results from structurally similar auxiliaries, high diastereoselectivities are anticipated.[3][12]
Table 1: Expected Performance in Asymmetric Alkylation
| Electrophile (R-X) | Expected Diastereomeric Ratio (dr) | Expected Yield (%) |
| Benzyl bromide | > 95:5 | 85 - 95 |
| Allyl iodide | > 95:5 | 80 - 90 |
| Methyl iodide | > 90:10 | 88 - 98 |
Table 2: Expected Performance in Asymmetric Aldol Reaction
| Aldehyde | Expected Diastereomeric Ratio (dr) | Expected Yield (%) |
| Benzaldehyde | > 98:2 | 80 - 90 |
| Isobutyraldehyde | > 98:2 | 75 - 85 |
| Cinnamaldehyde | > 95:5 | 70 - 80 |
Trustworthiness and Self-Validation
The protocols described herein are built upon decades of research in asymmetric synthesis.[1][2] The reliability of these proposed applications can be validated through several intrinsic checks:
-
Spectroscopic Analysis: ¹H NMR and ¹³C NMR of the N-acylated auxiliary and the subsequent products will confirm their structures.
-
Chromatographic Separation: The diastereomeric ratio of the products from alkylation or aldol reactions can be accurately determined using HPLC or GC, providing a direct measure of the auxiliary's effectiveness.
-
Optical Rotation: The final, cleaved carboxylic acid's optical rotation can be measured with a polarimeter and compared to literature values (if available) to confirm the enantiomeric excess.
-
Auxiliary Recovery: Successful recovery of the chiral auxiliary in high yield after cleavage confirms the non-destructive nature of the process, a key feature of a valuable auxiliary.
Conclusion
This compound is a promising candidate for a new, effective chiral auxiliary. Its synthesis is feasible from readily available starting materials, and its structure is well-suited for inducing high levels of stereocontrol in enolate-based reactions. The detailed protocols provided in this guide, while based on analogous systems, offer a robust framework for researchers to explore and validate its potential in asymmetric synthesis, contributing to the ever-expanding toolkit for the preparation of enantiomerically pure molecules for the pharmaceutical and agrochemical industries.
References
- BenchChem. (2025). Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. BenchChem.
-
Wikipedia. (n.d.). Chiral auxiliary. Retrieved January 19, 2026, from [Link]
- Larrow, J. F., & Pfaltz, A. (2008). Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
- BenchChem. (2025). Enantioselective Synthesis of 1-(Tetrahydrofuran-2-yl)ethanone: A Technical Guide. BenchChem.
- Gage, J. R., & Evans, D. A. (2019). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Organic Process Research & Development, 23(7), 1463-1473.
- BouzBouz, S., & Cossy, J. (n.d.).
- Katritzky, A. R., Singh, S. K., & He, H. Y. (2005). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 10(9), 1145-1154.
- Morales Monarca, G. H., Gnecco, D., & Teran, J. (2022). Diastereoselective Functionalization of Chiral N-Acyl-1,3-oxazolidines and Their Applications in the Synthesis of Bioactive Molecules. ChemistrySelect, 7(20), e202200922.
- de Souza, J. A. C., et al. (2020). A Straightforward Synthesis of Enantiopure (1S,2R)-Ephenamine. Journal of the Brazilian Chemical Society, 31(12), 2462-2470.
- Dixon, D. D., et al. (2018). Direct Lewis Acid Catalyzed Conversion of Enantioenriched N-Acyloxazolidinones to Chiral Esters, Amides, and Acids. The Journal of Organic Chemistry, 83(23), 14245-14261.
- BenchChem. (2025).
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- de Sousa, J. D. F., & de Albuquerque, S. (2019). Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review. Chirality, 31(10), 776-812.
- Tamatam, R., & Shin, D. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Pharmaceuticals, 16(3), 339.
- O'Donnell, M. J. (2004). Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. SFU Summit.
- Myers, A. G., et al. (2013). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis.
- Morales Monarca, G. H., Gnecco, D., & Teran, J. (2022). Diastereoselective alkylation and methods for chiral auxiliary removal.
- Gais, H. J., et al. (2006). Synthesis of (tetrahydrofuran-2-yl)
- Tamatam, R., & Shin, D. (2023). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020)
- University of Michigan. (n.d.). Synthesis of chiral tetrahydrofuran derivatives.
- Niidu, A., et al. (2009).
- Niidu, A., et al. (2019). Synthesis of chiral tetrahydrofuran derivatives.
- Noble Chemistry. (2021, November 12).
- Maestro, A., et al. (2021).
- Noble Chemistry. (2021, November 10).
- Ramón, D. J., & Yus, M. (2015).
- Kwo, A. C. (2016). Synthesis and Troubleshooting of Chiral 1,2-Amino Alcohols Leading to Highly Substituted Bisoxazoline Ligands. IDEALS.
- Niidu, A., et al. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
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- 4. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. chemistry.williams.edu [chemistry.williams.edu]
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- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-Tetrahydrofuran-2-ylethanamine Hydrochloride in Peptide and Peptidomimetic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Expanding the Chemical Space of Peptides and Peptidomimetics
The therapeutic landscape is increasingly shaped by peptides and their mimetics, owing to their high specificity and biological activity. However, native peptides often suffer from poor metabolic stability and low oral bioavailability. The incorporation of non-proteinogenic amino acids and scaffolds is a key strategy to overcome these limitations. 1-Tetrahydrofuran-2-ylethanamine is a chiral building block that introduces a conformationally constrained cyclic ether moiety into a peptide backbone. This modification can impart unique structural features, influencing secondary structure, receptor binding affinity, and pharmacokinetic properties. The hydrochloride salt form ensures better solubility and ease of handling in synthetic protocols.
This guide provides a comprehensive overview and detailed protocols for the incorporation of 1-Tetrahydrofuran-2-ylethanamine into peptide and peptidomimetic structures using solid-phase peptide synthesis (SPPS). The methodologies presented are grounded in established principles for handling sterically hindered and secondary amines, ensuring a high likelihood of success for researchers venturing into the synthesis of these novel molecules.
Chemical and Structural Properties of the Building Block
1-Tetrahydrofuran-2-ylethanamine hydrochloride is a chiral secondary amine. The tetrahydrofuran (THF) ring introduces a level of rigidity proximal to the peptide backbone, which can be exploited to induce specific turn structures or to probe the steric requirements of a biological target. The presence of a chiral center allows for stereoselective synthesis, which is crucial for optimizing biological activity.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | ChemScene[1] |
| Molecular Weight | 151.63 g/mol | ChemScene[1] |
| Chirality | Available as (R) and (S) enantiomers | ChemScene[1][2] |
| Form | Hydrochloride salt | ChemScene[1] |
Strategic Considerations for Incorporation
The primary challenge in incorporating 1-Tetrahydrofuran-2-ylethanamine into a peptide sequence via SPPS is the fact that it is a secondary amine with significant steric bulk adjacent to the nitrogen atom. This steric hindrance can impede the efficiency of the amide bond formation. Therefore, the selection of an appropriate synthetic strategy is paramount.
Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
The most common and versatile method for research-scale peptide synthesis is the Fmoc/tBu strategy.[3][4][5] This approach involves the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection and acid-labile groups (e.g., t-butyl) for side-chain protection.
Workflow for Incorporating 1-Tetrahydrofuran-2-ylethanamine
The overall workflow for incorporating this building block is as follows:
Detailed Protocols
Protocol 1: Synthesis of Fmoc-Protected 1-(Tetrahydrofuran-2-yl)ethanamine
To incorporate the amine into the peptide chain using Fmoc-SPPS, it must first be protected with an Fmoc group.
Materials:
-
(R)- or (S)-1-(Tetrahydrofuran-2-yl)ethanamine hydrochloride
-
9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu)
-
N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend 1-(Tetrahydrofuran-2-yl)ethanamine hydrochloride (1.0 eq) in DCM or THF.
-
Add DIPEA (2.2 eq) to the suspension and stir until the amine salt dissolves, forming the free base in situ.
-
In a separate flask, dissolve Fmoc-OSu (1.05 eq) in the same solvent.
-
Slowly add the Fmoc-OSu solution to the free amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC until the starting amine is consumed.
-
Wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the pure Fmoc-protected amine.
Rationale: The use of Fmoc-OSu is a standard method for the Fmoc protection of amines. DIPEA is a non-nucleophilic base that neutralizes the hydrochloride and the succinimide byproduct without competing in the reaction.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Incorporating the Fmoc-Protected Building Block
This protocol outlines the manual SPPS procedure for coupling the Fmoc-protected 1-(Tetrahydrofuran-2-yl)ethanamine onto a resin-bound peptide.
Materials:
-
Fmoc-protected peptide-resin
-
Fmoc-protected 1-(Tetrahydrofuran-2-yl)ethanamine (3-5 eq)
-
Coupling reagent: HATU, HCTU, or PyBOP (3-5 eq)
-
Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6-10 eq)
-
Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)
-
20% (v/v) Piperidine in DMF for Fmoc deprotection
-
Dichloromethane (DCM)
-
Isatin solution for testing for secondary amines (optional)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF or DCM for at least 30 minutes in a reaction vessel.[5]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15-20 minutes to ensure complete removal of the Fmoc group from the N-terminal amino acid.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Pre-activation of the Building Block: In a separate vial, dissolve the Fmoc-protected 1-(Tetrahydrofuran-2-yl)ethanamine (3-5 eq) and the coupling reagent (e.g., HATU, 2.9 eq) in DMF. Add the base (e.g., DIPEA, 6-10 eq) and allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the pre-activated building block solution to the resin. Agitate the mixture for 2-12 hours at room temperature. The extended coupling time is necessary to overcome the steric hindrance of the secondary amine.
-
Monitoring the Coupling: To check for reaction completion, a small sample of the resin can be taken and subjected to a qualitative test for free secondary amines, such as the isatin test. A negative test indicates a complete reaction. If the test is positive, a second coupling (double coupling) may be necessary.[6]
-
Washing: After the coupling is complete, wash the resin thoroughly with DMF (5-7 times) and DCM (3-5 times) to remove any unreacted reagents and byproducts.
-
Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with a capping solution (e.g., acetic anhydride and DIPEA in DMF).
-
Continuation of Synthesis: Proceed with the deprotection and coupling of the next amino acid in the sequence using standard SPPS protocols.
Causality Behind Experimental Choices:
-
Powerful Coupling Reagents: HATU, HCTU, and PyBOP are highly efficient coupling reagents that are well-suited for difficult couplings, including those involving sterically hindered amino acids and secondary amines. They form highly reactive activated esters that can overcome the lower nucleophilicity of the secondary amine.[6]
-
Excess Reagents and Extended Coupling Times: The use of an excess of the building block and coupling reagents, along with longer reaction times, helps to drive the reaction to completion in the face of steric hindrance.
-
Choice of Base: A non-nucleophilic base like DIPEA or collidine is crucial to prevent side reactions. An adequate amount of base is needed to neutralize the reaction mixture and facilitate the coupling.
-
Solvent Selection: DMF and NMP are excellent solvents for SPPS due to their ability to swell the resin and dissolve the reagents.[5] In some cases, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) have also been explored.[7]
Protocol 3: Cleavage from Resin and Global Deprotection
Once the peptide synthesis is complete, the peptide is cleaved from the solid support, and all side-chain protecting groups are removed.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Wash the final peptide-resin with DCM and dry it under vacuum.
-
Treat the resin with the cleavage cocktail for 2-4 hours at room temperature. TIS is a scavenger that captures the reactive carbocations generated during the deprotection of acid-labile protecting groups.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
Characterization of the Modified Peptide
The purified peptide should be characterized to confirm its identity and purity.
| Technique | Purpose | Expected Outcome |
| Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) | To assess the purity of the peptide. | A single major peak corresponding to the desired product. |
| Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) | To confirm the molecular weight of the peptide. | The observed mass should match the calculated mass of the peptide containing the 1-Tetrahydrofuran-2-ylethanamine moiety. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the structure and stereochemistry of the incorporated building block. | Characteristic signals for the tetrahydrofuran ring and the ethyl bridge should be observable in the ¹H and ¹³C NMR spectra. 2D NMR techniques (e.g., COSY, HSQC, NOESY) can provide further structural information. |
| Circular Dichroism (CD) Spectroscopy | To investigate the effect of the modification on the secondary structure of the peptide. | The CD spectrum will indicate whether the incorporation of the constrained building block induces or disrupts secondary structures like α-helices or β-sheets. |
Conclusion and Future Perspectives
The incorporation of this compound into peptide and peptidomimetic structures offers a promising avenue for the development of novel therapeutics with enhanced properties. While its sterically hindered nature presents a synthetic challenge, the use of potent coupling reagents and optimized reaction conditions, as outlined in this guide, can lead to successful synthesis. The resulting modified peptides, with their unique conformational constraints, are valuable tools for probing biological systems and for the design of next-generation drugs. Further exploration of different stereoisomers and positional isomers of this building block will undoubtedly expand the repertoire of medicinal chemists and drug developers.
References
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.
- Jad, Y. E., Acosta, G. A., Khattab, S. N., de la Torre, B. G., Govender, T., Kruger, H. G., ... & Albericio, F. (2016). 2-Methyltetrahydrofuran and cyclopentyl methyl ether for green solid-phase peptide synthesis. Amino acids, 48(2), 419-426.
- Katritzky, A. R., Narindoshvili, T., Khelashvili, L., & Steel, P. J. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of organic chemistry, 72(15), 5794-801.
- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2014). Methods and protocols of modern solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1180, 241-266.
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Application Note: The Strategic Incorporation of Tetrahydrofuran Derivatives in the Synthesis of Potent HIV-1 Protease Inhibitors
An in-depth guide for researchers, scientists, and drug development professionals on the pivotal role of tetrahydrofuran-based chiral building blocks in the synthesis of HIV protease inhibitors.
Abstract
The development of Human Immunodeficiency Virus (HIV-1) protease inhibitors marked a turning point in the management of HIV/AIDS, transforming it into a manageable chronic condition. A key structural feature in several highly potent, second-generation protease inhibitors is the tetrahydrofuran (THF) moiety, which serves as a non-peptidic P2 ligand. This ligand is critical for establishing strong binding interactions with the S2 subsite of the HIV-1 protease active site, particularly through hydrogen bonds with the backbone atoms of Asp29 and Asp30. This application note provides a detailed examination of the synthesis and integration of chiral THF derivatives, such as those used in Amprenavir and Darunavir. Furthermore, it explores the application of aminated THF derivatives, including 1-Tetrahydrofuran-2-ylethanamine hydrochloride, as versatile synthons for developing next-generation inhibitors designed to combat drug resistance by forming additional interactions within the enzyme's active site. Detailed synthetic protocols, reaction mechanisms, and strategic considerations are presented to guide researchers in the field of antiviral drug development.
Introduction: Targeting the HIV-1 Protease
HIV-1 protease is a vital enzyme in the viral life cycle, responsible for cleaving newly synthesized polyproteins into mature, functional proteins and enzymes required for viral replication and infectivity.[1][2] Inhibiting this enzyme results in the production of non-infectious viral particles, making it an excellent therapeutic target.[1] The first generation of protease inhibitors (PIs), while effective, often suffered from peptidic features, leading to poor pharmacokinetic properties and a low genetic barrier to resistance.
Structure-based drug design has led to the development of second-generation PIs with improved potency and resistance profiles.[3] A crucial innovation was the replacement of peptidic ligands with rigid, cyclic ethers like tetrahydrofuran (THF). These moieties enhance binding affinity by forming critical hydrogen bonds and optimizing van der Waals contacts within the enzyme's active site, thereby reducing the peptide-like character of the inhibitor.[4] Two landmark drugs, Amprenavir and Darunavir, exemplify this successful strategy, both incorporating a chiral THF derivative as a cornerstone of their molecular design.[4][5][6]
The Tetrahydrofuran Moiety: A Privileged P2 Ligand
The efficacy of THF derivatives as P2 ligands stems from their unique structural and chemical properties. The ether oxygen can act as a hydrogen bond acceptor, mimicking the interaction of a peptide carbonyl with the protease backbone.[4] This interaction, particularly with the backbone NH groups of Asp29 and Asp30 residues in the S2 subsite, is a key reason for the high potency of THF-containing inhibitors.[7][8] Furthermore, the cyclic structure provides conformational rigidity, reducing the entropic penalty upon binding and helping to fill the hydrophobic pocket of the S2 subsite.[4][8]
The logical workflow for incorporating these ligands into a protease inhibitor backbone is a convergent synthesis, where the core amino alcohol and the P2 ligand are prepared separately and then coupled.
Case Study 1: Amprenavir Synthesis via (S)-3-Hydroxytetrahydrofuran
Amprenavir was one of the first FDA-approved PIs to feature a non-peptidic THF ligand, significantly improving its pharmacological profile.[6] The key building block is (S)-3-hydroxytetrahydrofuran, which is coupled to the inhibitor's core structure to form a carbamate linkage.[4][6]
Synthetic Scheme of Amprenavir
Protocol 1: Coupling of (S)-3-Hydroxytetrahydrofuran
This protocol is a representative procedure based on established syntheses for forming the carbamate linkage in Amprenavir-like molecules.[6]
-
Activation of the Alcohol:
-
To a cooled (0 °C) solution of (S)-3-hydroxytetrahydrofuran (1.0 eq) in an anhydrous aprotic solvent (e.g., Dichloromethane), add a suitable activating agent such as phosgene, diphosgene, or triphosgene (approx. 0.4 eq for triphosgene) in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine, 1.1 eq).
-
Stir the reaction mixture at 0 °C for 1-2 hours. The progress can be monitored by TLC to confirm the formation of the chloroformate intermediate. Causality: This activation step converts the poorly reactive hydroxyl group into a highly electrophilic chloroformate, primed for reaction with the amine.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the core amino alcohol backbone (e.g., 4-Amino-N-((2R,3S)-3-amino-2-hydroxy-4-phenylbutyl)-N-isobutylbenzenesulfonamide, 1.0 eq) in an anhydrous solvent like THF or DCM.
-
Slowly add the freshly prepared chloroformate solution from step 1 to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours until completion, as monitored by LC-MS or TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer twice with the organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final compound.
-
| Parameter | Typical Value | Notes |
| Yield | 80-90% | Dependent on the purity of starting materials and reaction scale.[6] |
| Solvents | DCM, THF, Ethyl Acetate | Must be anhydrous to prevent hydrolysis of the chloroformate. |
| Temperature | 0 °C to Room Temp. | Initial cooling is critical to control the exothermic reaction. |
| Purity | >98% | After chromatographic purification. |
Case Study 2: Darunavir Synthesis and the Bis-THF Ligand
Darunavir (Prezista®) is a highly potent, second-generation PI with a high genetic barrier to resistance.[9] Its remarkable efficacy is largely attributed to its unique P2 ligand, (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol, a bicyclic system often referred to as bis-tetrahydrofuran or bis-THF.[5][10] This ligand makes extensive hydrogen bond contacts with the protease backbone, contributing to its robust binding affinity even with mutated protease variants.[10]
Protocol 2: Synthesis and Coupling of the Bis-THF Ligand
The synthesis of the bis-THF ligand is a stereochemically complex process, often starting from inexpensive chiral pool materials like D-xylofuranose or isocitric acid.[10][11] The final coupling step to the Darunavir core is analogous to that of Amprenavir.
-
Activation of the Bis-THF Alcohol:
-
Dissolve 1,1'-carbonyldiimidazole (CDI) (1.05 eq) in anhydrous THF.
-
Add a solution of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol (1.1 eq) in THF to the CDI solution and stir for 1-2 hours at room temperature. Causality: CDI is a safe and effective alternative to phosgene for activating alcohols, forming a reactive imidazolyl carbonate intermediate.[12]
-
-
Coupling with the Core Amine:
-
To the activated ligand solution, add the core amine hydrochloride salt (e.g., (1S,2R)-3-[amino]-2-hydroxy-1-(phenylmethyl)propylamine hydrochloride, 1.0 eq) and a suitable base like triethylamine (2.2 eq) to neutralize the salt and facilitate the reaction.
-
Heat the reaction mixture to 50-60 °C and stir for 5-8 hours. Monitor the reaction for the complete consumption of the amine starting material by TLC or LC-MS.[12]
-
-
Work-up and Purification:
-
After cooling to room temperature, concentrate the reaction mixture under vacuum.
-
Dissolve the residue in ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over MgSO₄, filter, and evaporate the solvent.
-
The crude product is typically purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Darunavir.
-
Novel Applications: 1-Tetrahydrofuran-2-ylethanamine in Advanced Inhibitor Design
While hydroxylated THF derivatives are well-established, the field is continuously exploring new ligands to overcome drug resistance. One promising strategy involves incorporating basic amine functionalities into the P2 ligand.[2] These amines can form additional hydrogen bonds or salt-bridge interactions with acidic residues in the protease, such as those in the flap region (e.g., Gly48).[2]
1-Tetrahydrofuran-2-ylethanamine is a chiral building block that can serve this purpose.[13] It can be used to synthesize novel P2 ligands where the amine group is positioned to create these enhanced interactions.
Protocol 3: Representative Synthesis of a Novel P2 Ligand using 1-Tetrahydrofuran-2-ylethanamine
This protocol outlines a general method for coupling the amine to a functional handle, creating a new ligand for subsequent attachment to a PI backbone.
-
Preparation of the Free Amine:
-
Dissolve this compound (1.0 eq) in water and cool to 0 °C.
-
Slowly add a saturated solution of NaHCO₃ or another suitable base until the pH is > 9.
-
Extract the aqueous layer multiple times with an organic solvent like ethyl acetate or DCM.
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, and carefully concentrate in vacuo at low temperature to yield the free amine. Causality: The amine must be in its free base form to act as a nucleophile. It is often volatile and should be used immediately.
-
-
Amide Coupling (Schotten-Baumann conditions):
-
Dissolve the free amine (1.0 eq) in DCM.
-
Add an aqueous solution of NaHCO₃ (2.0 eq).
-
Cool the biphasic mixture to 0 °C and add a solution of the desired acyl chloride (e.g., 4-nitrobenzoyl chloride, 1.0 eq) in DCM dropwise with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Separate the organic layer, wash with 1N HCl and brine, dry over MgSO₄, and concentrate.
-
Purify the resulting amide by column chromatography or recrystallization. This new molecule now serves as a P2 ligand for coupling to the PI core.
-
Conclusion
The tetrahydrofuran scaffold is a cornerstone of modern HIV-1 protease inhibitor design, offering a robust platform for achieving high binding affinity and favorable pharmacokinetic properties. The well-defined synthetic pathways for incorporating hydroxylated THF derivatives, as demonstrated in the syntheses of Amprenavir and Darunavir, provide a reliable blueprint for drug development. Furthermore, the exploration of novel synthons like 1-Tetrahydrofuran-2-ylethanamine opens new avenues for creating next-generation inhibitors. By introducing functionalities capable of forming additional interactions within the protease active site, these advanced building blocks hold the potential to develop PIs with an even higher barrier to resistance, ensuring durable therapeutic options for patients with HIV-1.
References
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Ghosh, A. K., et al. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. National Institutes of Health. [Available at: [Link]]
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Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry. [Available at: [Link]]
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Wensing, A. M., et al. (2010). The development of new stereospecific protease inhibitors from a reactive lead compound. Viruses. [Available at: [Link]]
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Li, G., et al. (2022). A New Synthesis of Enantiopure Amine Fragment: An Important Intermediate to the Anti-HIV Drug Lenacapavir. The Journal of Organic Chemistry. [Available at: [Link]]
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Ghosh, A. K. (2011). DESIGN AND SYNTHESIS OF POTENT HIV-1 PROTEASE INHIBITORS AND ENANTIOSELECTIVE SYNTHESIS OF ANTIDIABETIC AGENT, CARAMBOLAFLAVONE. Purdue University Graduate School. [Available at: [Link]]
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Ghosh, A. K., et al. (2016). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. OSTI.GOV. [Available at: [Link]]
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Surleraux, D. L., et al. (2003). Design and synthesis of HIV-1 protease inhibitors. Novel tetrahydrofuran P2/P2'-groups interacting with Asp29/30 of the HIV-1 protease. Bioorganic & Medicinal Chemistry. [Available at: [Link]]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Chiral Amines in Modern Pharmaceutical Synthesis. Pharmaffiliates. [Available at: [Link]]
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de Miranda, A. S., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Pharmaceuticals. [Available at: [Link]]
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Ghosh, A. K., et al. (2016). Design of HIV-1 Protease Inhibitors with Amino-bis-tetrahydrofuran Derivatives as P2-Ligands to Enhance Backbone-Binding Interactions. Journal of Medicinal Chemistry. [Available at: [Link]]
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Chintalapudi, H., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules. [Available at: [Link]]
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de Miranda, A. S., et al. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. MDPI. [Available at: [Link]]
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Kumar, G. N., et al. (2005). Design and synthesis of potent HIV-1 protease inhibitors incorporating hydroxyprolinamides as novel P2 ligands. Bioorganic & Medicinal Chemistry Letters. [Available at: [Link]]
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Ghosh, A. K., et al. (2018). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Journal of Medicinal Chemistry. [Available at: [Link]]
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New Drug Approvals (2013). DARUNAVIR. New Drug Approvals. [Available at: [Link]]
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Velazquez, F., & Kestelein, B. (2004). Syntheses of FDA Approved HIV Protease Inhibitors. Current Medicinal Chemistry. [Available at: [Link]]
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Vasilenko, D. A., et al. (2017). Synthesis and application of N-hydroxy(tetrahydrofuran-2-yl)amines. Russian Chemical Bulletin. [Available at: [Link]]
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Pontika, E. C., et al. (2011). PROCESS FOR THE PREPARATION OF DARUNAVIR AND DARUNAVIR INTERMEDIATES. European Patent Office. [Available at: [Link]]
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Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Tetrahedron. [Available at: [Link]]
- Google Patents (2014). CN104031010A - Manufacturing method of optically active tetrahydrofuran-2-carboxylic acid. Google Patents.
-
Frank, S. A., et al. (2015). Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate. Organic Process Research & Development. [Available at: [Link]]
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Ouyang, H. (2007). Case Study: Fosamprenavir: A Prodrug of Amprenavir. ResearchGate. [Available at: [Link]]
-
Sal-Ahmad, T., & Johnson, M. E. (2012). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry. [Available at: [Link]]
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- 3. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
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- 11. Practical Synthesis of the Bicyclic Darunavir Side Chain: (3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-ol from Monopotassium Isocitrate - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note & Protocols: Strategic Synthesis of Novel Heterocyclic Scaffolds from 1-Tetrahydrofuran-2-ylethanamine Hydrochloride
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for utilizing 1-Tetrahydrofuran-2-ylethanamine hydrochloride as a versatile and strategic starting material for the synthesis of novel heterocyclic compounds. The tetrahydrofuran (THF) moiety is a privileged scaffold found in numerous natural products and FDA-approved pharmaceuticals, making its incorporation into novel chemical entities a topic of significant interest.[1][2] This document moves beyond theoretical discussions to provide actionable, field-proven protocols, explaining the causal logic behind experimental choices to empower researchers in their synthetic endeavors. We will explore two primary synthetic pathways: the biomimetic synthesis of substituted pyrazines and the construction of imidazole derivatives, alongside a discussion on its potential in multicomponent reactions for rapid library generation.
Introduction: The Strategic Value of the Starting Material
This compound presents a unique combination of structural features that render it a valuable building block in synthetic chemistry. The molecule incorporates:
-
A chiral primary amine , a key functional group for a vast array of transformations, including condensations, acylations, and multicomponent reactions (MCRs).
-
A tetrahydrofuran ring , a common pharmacophore that can improve pharmacokinetic properties such as solubility and metabolic stability.[1]
-
An α-amino ether-like linkage , which can be considered a masked α-amino aldehyde, opening unique reactivity pathways not accessible to simple alkylamines.
This guide focuses on leveraging this inherent reactivity to construct high-value heterocyclic systems, which are foundational to modern drug discovery.[3]
Physicochemical Properties & Reactivity Profile
Understanding the substrate is critical for successful synthesis. The hydrochloride salt form enhances stability and solubility in polar solvents, though the free amine must typically be liberated in situ for most reactions.
| Property | Value / Description | Rationale & Implication |
| Molecular Formula | C₆H₁₄ClNO | - |
| Molecular Weight | 151.63 g/mol | Essential for stoichiometric calculations. |
| Physical Form | Solid (typical for hydrochloride salts) | Facilitates handling and weighing. |
| Key Functional Groups | Primary Amine (as HCl salt), Ether (cyclic) | The amine is the primary reactive center for nucleophilic attack. The ether oxygen influences the electronics and conformation. |
| Reactivity | Nucleophilic Amine: The lone pair on the nitrogen (once deprotonated) readily attacks electrophilic centers. Masked Aldehyde: The C-N bond is adjacent to an ether oxygen, predisposing it to reactions analogous to α-amino aldehydes, particularly dimerization to form pyrazines.[4][5] | The dual reactivity profile is key to its versatility. Neutralization with a non-nucleophilic base (e.g., Et₃N, DIPEA) is a common first step. |
| Solubility | Soluble in water and polar protic solvents (e.g., MeOH, EtOH). Limited solubility in nonpolar aprotic solvents (e.g., Hexane). | Choice of reaction solvent is critical. Aprotic polar solvents like THF, DCM, or DMF are often suitable once the free amine is generated. |
Core Synthetic Strategies & Protocols
The following sections detail validated strategies for constructing key heterocyclic cores from 1-Tetrahydrofuran-2-ylethanamine.
Strategy 1: Biomimetic Synthesis of 2,5-bis(1-(tetrahydrofuran-2-yl)ethyl)pyrazine
This strategy leverages the inherent ability of α-amino aldehydes to undergo spontaneous dimerization and subsequent oxidation to form symmetrically substituted pyrazines.[5][6] Here, we propose a one-pot, two-step sequence involving the in situ generation of the transient α-amino aldehyde from our starting material, which then dimerizes.
Diagram 1: General Synthetic Pathways
This diagram illustrates the two primary synthetic routes detailed in this guide, originating from the common starting material.
Sources
- 1. benchchem.com [benchchem.com]
- 2. ijrst.com [ijrst.com]
- 3. Advances in the Synthesis of Heterocyclic Compounds and Their Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. mdpi.com [mdpi.com]
Application Note: Chiral Resolution of Racemic Carboxylic Acids Using 1-Tetrahydrofuran-2-ylethanamine Hydrochloride
Introduction: The Imperative of Chirality in Modern Chemistry
In the realm of pharmaceuticals, agrochemicals, and material science, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different biological activities and physical properties. A classic and somber example is the thalidomide tragedy, where one enantiomer was an effective sedative while the other was a potent teratogen. This underscores the critical need for enantiomerically pure compounds in many applications.
Racemic mixtures, which contain equal amounts of both enantiomers, are a common outcome of synthetic chemical processes. The separation of these mixtures into their constituent enantiomers is a process known as chiral resolution.[1] One of the most robust and widely employed methods for chiral resolution on both laboratory and industrial scales is the formation of diastereomeric salts.[1] This technique leverages the principle that while enantiomers have identical physical properties, diastereomers (stereoisomers that are not mirror images) possess distinct physical characteristics, including solubility.[1]
This application note provides a detailed guide to the theory and practice of resolving racemic carboxylic acids using the chiral resolving agent, 1-Tetrahydrofuran-2-ylethanamine hydrochloride. We will delve into the mechanistic underpinnings of diastereomeric salt formation, provide a comprehensive, step-by-step protocol for a model resolution, and discuss the analytical techniques for verifying enantiomeric purity.
The Resolving Agent: this compound
This compound is a chiral amine that serves as an effective resolving agent for acidic racemates. The presence of a stereocenter on the carbon adjacent to the amino group, coupled with the tetrahydrofuran moiety, provides the necessary chirality and structural features to form diastereomeric salts with distinct crystalline properties.
Chemical Structure:
The hydrochloride salt form enhances the stability and handling of this amine. In the resolution process, the free amine is typically liberated in situ or prior to use to react with the racemic carboxylic acid.
Mechanism of Chiral Resolution: The Formation of Diastereomeric Salts
The fundamental principle of this resolution technique lies in the reaction of a racemic mixture of a carboxylic acid, denoted as (R)-Acid and (S)-Acid, with a single enantiomer of a chiral base, in this case, (S)-1-Tetrahydrofuran-2-ylethanamine. This reaction results in the formation of two diastereomeric salts: [(R)-Acid:(S)-Base] and [(S)-Acid:(S)-Base].
Due to their different three-dimensional arrangements, these diastereomeric salts exhibit different physical properties, most critically, different solubilities in a given solvent system. This disparity in solubility allows for their separation through fractional crystallization. One diastereomer will preferentially crystallize from the solution, leaving the other diastereomer enriched in the mother liquor.
Figure 1: General workflow for chiral resolution via diastereomeric salt formation.
Experimental Protocol: Resolution of Racemic Mandelic Acid
This section provides a representative protocol for the chiral resolution of racemic mandelic acid using (S)-1-Tetrahydrofuran-2-ylethanamine hydrochloride.
Materials and Reagents:
-
Racemic Mandelic Acid
-
(S)-1-Tetrahydrofuran-2-ylethanamine hydrochloride
-
Sodium Hydroxide (NaOH)
-
Hydrochloric Acid (HCl), concentrated and 1M
-
Ethanol
-
Methanol
-
Diethyl ether
-
Deionized water
-
Magnesium sulfate (anhydrous)
-
Filter paper
-
Standard laboratory glassware (beakers, flasks, graduated cylinders, separatory funnel)
-
Magnetic stirrer and stir bar
-
Heating mantle or water bath
-
Rotary evaporator
-
pH paper or pH meter
Procedure:
Part 1: Liberation of the Chiral Amine
-
Dissolution: In a 100 mL beaker, dissolve a specific amount of (S)-1-Tetrahydrofuran-2-ylethanamine hydrochloride in deionized water.
-
Basification: While stirring, slowly add a 1M NaOH solution until the pH of the solution is basic (pH > 10). This will neutralize the hydrochloride salt and liberate the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the free amine with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the free (S)-1-Tetrahydrofuran-2-ylethanamine.
Part 2: Formation and Crystallization of Diastereomeric Salts
-
Dissolution of Racemic Acid: In a 250 mL Erlenmeyer flask, dissolve a molar equivalent of racemic mandelic acid in a suitable solvent, such as ethanol. Gently warm the mixture to ensure complete dissolution.
-
Addition of Chiral Amine: To the warm solution of the racemic acid, add the liberated (S)-1-Tetrahydrofuran-2-ylethanamine (0.5 molar equivalents) dropwise while stirring. The use of a sub-stoichiometric amount of the resolving agent is a common strategy to facilitate the crystallization of the less soluble diastereomeric salt.
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, induce crystallization by scratching the inside of the flask with a glass rod or by seeding with a small crystal of the desired diastereomeric salt (if available). Let the flask stand undisturbed at room temperature for several hours, and then in a refrigerator or ice bath to maximize crystal formation.
-
Isolation of the Less Soluble Salt: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of cold solvent to remove any adhering mother liquor.
Part 3: Recovery of the Enantiomerically Enriched Acid
-
Dissolution of Diastereomeric Salt: Dissolve the collected crystals in a minimal amount of deionized water.
-
Acidification: Acidify the solution by adding concentrated HCl dropwise until the pH is strongly acidic (pH < 2). This will protonate the amine and liberate the free carboxylic acid.
-
Extraction: Extract the enantiomerically enriched mandelic acid with diethyl ether (3 x 20 mL).
-
Drying and Isolation: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched mandelic acid.
Part 4: Recovery of the Other Enantiomer and the Resolving Agent
The mother liquor from the crystallization step contains the more soluble diastereomeric salt and the excess of one enantiomer of the acid. A similar acidification and extraction procedure can be applied to recover the other enantiomer of the mandelic acid and the chiral resolving agent.
Data Presentation: Expected Results for a Model Resolution
The following table summarizes hypothetical yet realistic quantitative data for the chiral resolution of 10 grams of racemic mandelic acid.
| Parameter | Value |
| Starting Material | |
| Racemic Mandelic Acid | 10.0 g |
| (S)-1-Tetrahydrofuran-2-ylethanamine HCl | 5.0 g |
| Isolated Diastereomeric Salt | |
| Yield of Less Soluble Salt | 4.5 g |
| Recovered Enriched Enantiomer | |
| Yield of (R)-Mandelic Acid | 2.8 g |
| Enantiomeric Excess (e.e.) | >95% |
| Recovery from Mother Liquor | |
| Yield of (S)-enriched Mandelic Acid | 6.5 g |
| Enantiomeric Excess (e.e.) | ~40% |
Determination of Enantiomeric Excess
The success of a chiral resolution is quantified by the enantiomeric excess (e.e.) of the separated products. The e.e. is a measure of the purity of an enantiomer and is defined as:
e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations of the R and S enantiomers, respectively.
Several analytical techniques can be employed for this purpose:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and accurate methods.[2] The sample is passed through a column containing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. The relative peak areas in the chromatogram are used to calculate the e.e.
-
Chiral Gas Chromatography (GC): Similar to HPLC, but used for volatile compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In the presence of a chiral solvating agent or a chiral derivatizing agent, the NMR signals of the enantiomers can be resolved, allowing for the determination of their ratio by integration.[3]
-
Polarimetry: This classical technique measures the optical rotation of a solution of the chiral compound. The measured rotation is compared to the known specific rotation of the pure enantiomer.
Figure 2: Step-by-step workflow of the experimental protocol.
Troubleshooting and Optimization
Several factors can influence the success of a chiral resolution by diastereomeric salt formation. Here are some common issues and suggestions for optimization:
-
No Crystallization:
-
Solvent: The choice of solvent is critical. A systematic screening of different solvents or solvent mixtures is often necessary.
-
Concentration: The solution may be too dilute. Try concentrating the solution.
-
Induction: Attempt to induce crystallization by scratching or seeding.
-
-
Low Enantiomeric Excess:
-
Recrystallization: The isolated diastereomeric salt can be recrystallized one or more times to improve its purity.
-
Temperature Control: The rate of cooling can affect the selectivity of the crystallization. Slower cooling is generally preferred.
-
Stoichiometry: Vary the molar ratio of the resolving agent to the racemic mixture.
-
-
Low Yield:
-
Solvent Choice: The desired diastereomeric salt may be too soluble in the chosen solvent.
-
Incomplete Crystallization: Ensure sufficient time is allowed for crystallization at a low temperature.
-
Conclusion
Chiral resolution through the formation of diastereomeric salts remains a powerful and practical method for obtaining enantiomerically pure compounds. This compound is a valuable chiral resolving agent for a variety of racemic carboxylic acids. By understanding the underlying principles of diastereomeric salt formation and systematically optimizing the experimental conditions, researchers can effectively separate enantiomers and advance their work in drug discovery, asymmetric synthesis, and materials science. This application note provides a solid foundation and a practical guide for the successful implementation of this essential chemical transformation.
References
-
Chiral resolution. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. (2012).
- Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. (2020). Molecules.
- Chiral Recognition of Chiral (Hetero)Cyclic Derivatives Probed by Tetraaza Macrocyclic Chiral Solvating Agents via 1H NMR Spectroscopy. (2022). The Journal of Organic Chemistry.
-
Crystallization of diastereomeric salts. (n.d.). In Wikipedia. Retrieved January 19, 2026, from [Link]
- Chiral HPLC Separ
Sources
Stereoselective reactions involving 2-substituted tetrahydrofuran amines
An Application Guide to the Stereoselective Synthesis of 2-Substituted Tetrahydrofuran Amines for Medicinal Chemistry
Authored by: A Senior Application Scientist
Introduction: The Privileged Scaffold in Drug Discovery
The tetrahydrofuran (THF) ring is a cornerstone structural motif in a multitude of natural products and pharmaceuticals, prized for its favorable physicochemical properties and its ability to engage in hydrogen bonding.[1][2] When substituted with an amine group at the 2-position, this scaffold gives rise to a class of compounds with significant therapeutic potential, acting as crucial building blocks in the development of novel drugs.[3][4] The precise three-dimensional arrangement of these substituents—the stereochemistry—is paramount, as different stereoisomers can exhibit vastly different pharmacological and toxicological profiles.[5]
This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust and field-proven methodologies for the stereoselective synthesis of 2-substituted tetrahydrofuran amines. We will move beyond simple procedural lists to explore the underlying principles and causal relationships that govern stereochemical outcomes, empowering researchers to make informed decisions in their synthetic campaigns.
Strategic Overview: Controlling Stereochemistry
The synthesis of chiral 2-aminotetrahydrofurans requires precise control over the formation of at least two stereocenters (at C2 and C5, and potentially others). The primary strategies can be broadly categorized, as illustrated below.
Figure 1: Key strategic pillars for accessing chiral 2-substituted tetrahydrofuran amines.
I. Diastereoselective Reductive Amination of 4-Oxofurans
One of the most effective and scalable strategies for producing highly substituted aminotetrahydrofurans involves the diastereoselective reductive amination of a pre-functionalized 4-oxofuran intermediate. This approach is particularly powerful as it allows for the late-stage introduction of the crucial amine functionality, providing access to diverse compound libraries for drug discovery.[6][7]
Causality Behind the Method
The success of this strategy hinges on the initial construction of a 4-oxofuran core, which is readily prepared from simple starting materials like cinnamate esters via an oxa-Michael/Dieckmann annulation.[6] The subsequent reductive amination is the key stereochemistry-defining step. The choice of reducing agent and reaction conditions dictates the facial selectivity of the hydride attack on the intermediate iminium ion, leading to the desired diastereomer. The steric bulk of the existing substituents on the furan ring (at C2 and C3) effectively shields one face of the molecule, directing the incoming nucleophile (hydride) to the opposite face, resulting in high diastereoselectivity.
Experimental Protocol: Synthesis of an all-cis-2-Aryl-3-carboxy-4-aminotetrahydrofuran
This protocol is adapted from methodologies developed for the European Lead Factory for generating lead-like molecular scaffolds.[6][7]
Workflow:
Sources
- 1. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. The significance of chirality in contemporary drug discovery-a mini review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05694A [pubs.rsc.org]
- 6. Research Portal [research.usc.edu.au]
- 7. researchgate.net [researchgate.net]
Use of 1-Tetrahydrofuran-2-ylethanamine hydrochloride in parallel synthesis libraries
Application Note & Protocols
Topic: Strategic Application of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride in Parallel Synthesis for Drug Discovery Libraries
Introduction: The Strategic Value of Saturated Heterocycles in Medicinal Chemistry
In the relentless pursuit of novel therapeutic agents, the design and synthesis of compound libraries remain a cornerstone of modern drug discovery.[1][2] Parallel synthesis has emerged as an indispensable methodology, enabling the rapid generation of focused libraries to systematically explore structure-activity relationships (SAR).[3] The choice of building blocks for these libraries is a critical determinant of success, directly influencing the chemical space, novelty, and "drug-likeness" of the resulting compounds.
Saturated heterocyclic motifs, such as the tetrahydrofuran (THF) ring, are increasingly sought after by medicinal chemists.[4] Unlike flat, aromatic systems, these three-dimensional scaffolds can improve physicochemical properties critical for drug development, including aqueous solubility, metabolic stability, and cell permeability, while providing unique vectors for exploring protein binding pockets. This compound is an exemplary building block that introduces this valuable THF moiety. Its primary amine handle serves as a versatile anchor point for diversification, making it an ideal starting material for creating libraries with enhanced 3D character and favorable pharmaceutical properties. This guide provides a detailed exploration of its application, focusing on robust protocols for two of the most fundamental transformations in medicinal chemistry: amide bond formation and reductive amination.
Physicochemical Profile & Strategic Advantages
1-Tetrahydrofuran-2-ylethanamine (free base, CAS 98277-97-5) is typically supplied as its hydrochloride salt for improved stability and handling.[5][6] The key structural features—a primary ethylamine chain and a terminal tetrahydrofuran ring—confer distinct advantages in a library synthesis context.
| Property | Value / Description | Significance in Parallel Synthesis |
| Molecular Formula | C₆H₁₄ClNO | Low molecular weight starting material, allowing for significant mass to be added during diversification while adhering to Lipinski's Rule of Five. |
| Molecular Weight | 151.63 g/mol | Provides a good foundation for library growth. |
| Functional Group | Primary Amine (as HCl salt) | Highly versatile nucleophile for robust reactions like acylation, reductive amination, and sulfonylation. The salt form is non-volatile and easy to weigh. |
| Key Scaffold | Tetrahydrofuran (THF) Ring | The ether oxygen acts as a hydrogen bond acceptor, often improving aqueous solubility. The saturated, non-planar ring introduces 3D character, disrupting planarity and potentially improving binding selectivity and metabolic stability.[7] |
| Topological Polar Surface Area (TPSA) | 35.3 Ų (for free base)[5] | Contributes favorably to the overall TPSA of the final compounds, a key parameter for predicting cell permeability. |
The strategic incorporation of the THF moiety serves as a "bioisostere" for other groups, but more importantly, it acts as a "property modulator." Its ability to increase polarity and solubility without adding an ionizable group is a significant advantage in optimizing lead compounds.
Core Methodologies for Library Generation
The primary amine of 1-Tetrahydrofuran-2-ylethanamine is the reactive handle for diversification. Two high-throughput, solution-phase protocols are detailed below, designed for compatibility with standard parallel synthesis hardware (e.g., 96-well reaction blocks).
Workflow Overview: From Building Block to Library
The general workflow for incorporating this amine into a library is a multi-step process that leverages parallel reaction execution and purification.
Caption: General workflow for parallel library synthesis.
A. Protocol 1: Amide Bond Formation via HATU Coupling
Amide bond formation is arguably the most common reaction in medicinal chemistry.[8] For parallel synthesis, using a robust coupling agent that performs well across a diverse range of substrates is crucial. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is an excellent choice due to its high reactivity and low rates of racemization.[9]
Causality Behind Experimental Choices:
-
Reagents: HATU is chosen for its efficiency in coupling a wide array of carboxylic acids, including hindered and electron-deficient examples. Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the starting amine hydrochloride and the HCl generated during the reaction without competing in the coupling.
-
Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that dissolves most reactants and reagents, facilitating reaction completion.
-
Stoichiometry: A slight excess of the carboxylic acid and coupling agents ensures the complete consumption of the valuable amine building block.
Step-by-Step Protocol (96-Well Plate Format):
-
Amine Plate Preparation:
-
Prepare a 0.2 M stock solution of this compound in anhydrous DMF.
-
To this stock solution, add 2.2 equivalents of DIPEA.
-
Using a liquid handler, dispense 250 µL of this stock solution (50 µmol) into each well of a 96-well reaction block.
-
-
Carboxylic Acid Plate Preparation:
-
In a separate 96-well plate, dispense 55 µmol (1.1 equivalents) of a unique carboxylic acid building block into each well, either as a solid or from a stock solution. If from solution, evaporate the solvent.
-
-
Reagent Addition:
-
Prepare a 0.22 M stock solution of HATU in anhydrous DMF.
-
Add 250 µL of the carboxylic acid solution (if pre-dissolved in DMF) to the corresponding wells of the amine plate.
-
To the combined amine/acid plate, add 250 µL of the HATU stock solution (55 µmol, 1.1 equivalents) to each well.
-
Seal the reaction block securely with a cap mat.
-
-
Reaction Incubation:
-
Place the reaction block on an orbital shaker at room temperature. Agitate for 12-18 hours. Reaction progress can be monitored by taking a small aliquot from a few wells for LC-MS analysis.
-
-
Workup and Purification:
-
Quench the reaction by adding 500 µL of water to each well.
-
Extract the products using an automated liquid-liquid extraction system with ethyl acetate (2 x 1 mL).
-
Combine the organic layers in a new 96-well deep-well plate and concentrate to dryness in vacuo.
-
Re-dissolve the crude product in a suitable solvent (e.g., DMSO/Methanol) for preparative HPLC purification.
-
B. Protocol 2: Reductive Amination using Sodium Triacetoxyborohydride (STAB)
Reductive amination is a powerful method for forming C-N bonds and is highly amenable to parallel synthesis.[10][11] The reaction involves the condensation of the amine with a carbonyl compound (aldehyde or ketone) to form an imine/enamine intermediate, which is then reduced in situ.[12] Sodium triacetoxyborohydride (NaBH(OAc)₃) is the preferred reducing agent for this one-pot procedure because it is mild, selective for imines over carbonyls, and effective under slightly acidic conditions that favor imine formation.[10]
Causality Behind Experimental Choices:
-
Reagents: STAB is a mild reductant, which prevents over-reduction of the starting aldehyde or ketone. Acetic acid acts as a catalyst, accelerating the formation of the key iminium ion intermediate.
-
Solvent: 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF) are commonly used as they are compatible with the reaction conditions and do not react with the borohydride reagent.[10]
-
Procedure: A one-pot protocol is highly efficient for library synthesis, removing the need to isolate the intermediate imine.[13]
Step-by-Step Protocol (96-Well Plate Format):
-
Amine Plate Preparation:
-
Prepare a 0.2 M stock solution of this compound and 1.1 equivalents of DIPEA (to free-base the amine) in anhydrous DCE.
-
Dispense 250 µL of this solution (50 µmol) into each well of a 96-well reaction block.
-
-
Carbonyl Plate Preparation:
-
In a separate plate, dispense 60 µmol (1.2 equivalents) of a unique aldehyde or ketone building block into each well.
-
-
Reaction Initiation:
-
Add the carbonyl compounds to the amine plate, either as solids or dissolved in a minimal amount of DCE.
-
Add 5 µL of glacial acetic acid to each well to catalyze imine formation.
-
Allow the plate to shake for 30-60 minutes at room temperature to facilitate imine formation.
-
-
Reduction:
-
Add 1.5 equivalents (75 µmol) of solid sodium triacetoxyborohydride to each well using a solid dispensing system. Note: This addition can be exothermic and may cause gas evolution. Ensure proper venting.
-
Seal the reaction block and shake at room temperature for 12-24 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by adding 500 µL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.
-
Extract the product with dichloromethane (DCM) (2 x 1 mL).
-
Combine the organic layers and concentrate to dryness.
-
Proceed with purification via preparative HPLC as described for the amide coupling protocol.
-
Library Diversification Strategy
These two core reactions allow for the creation of two distinct libraries from a single amine scaffold, exploring different chemical space and pharmacophore features.
Caption: Diversification strategy using two core reactions.
Conclusion
This compound is a highly valuable and versatile building block for parallel synthesis. Its strategic use allows for the seamless introduction of a three-dimensional, solubility-enhancing THF moiety into compound libraries. The robust and scalable protocols for amide coupling and reductive amination detailed herein provide a reliable framework for researchers to rapidly generate diverse libraries of novel compounds. By leveraging this building block, drug discovery programs can efficiently explore new chemical space and accelerate the identification of leads with improved pharmaceutical properties.
References
- Identification of parallel medicinal chemistry protocols to expand branched amine design space.Organic & Biomolecular Chemistry (RSC Publishing).
- Application Notes and Protocols for Parallel Synthesis Using 2-(Azepan-1-yl)-5-chloroaniline.Benchchem.
- Recent Advances in Library Synthesis to Accelerate Medicinal Chemistry Research.American Chemical Society.
- Parallel Synthesis & High-Throughput Experimentation.SpiroChem.
-
Parallel-compound synthesis: methodology for accelerating drug discovery. PubMed. Available at: [Link]
-
Eight-membered cyclic amines as novel scaffolds for drug discovery. UBIRA ETheses. Available at: [Link]
-
Facile and Green Synthesis of Saturated Cyclic Amines. PMC - NIH. Available at: [Link]
-
Amine synthesis by reductive amination (reductive alkylation). Organic Chemistry Portal. Available at: [Link]
-
Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. Available at: [Link]
-
A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. PubMed Central. Available at: [Link]
-
Recent developments in catalytic amide bond formation. ResearchGate. Available at: [Link]
-
A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
2-(Oxolan-2-yl)ethan-1-amine. PubChem. Available at: [Link]
-
Tetrahydrofuran. Wikipedia. Available at: [Link]
Sources
- 1. acs.org [acs.org]
- 2. Parallel Synthesis & High-Throughput Experimentation | SpiroChem [spirochem.com]
- 3. Parallel-compound synthesis: methodology for accelerating drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Facile and Green Synthesis of Saturated Cyclic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2-(Oxolan-2-yl)ethan-1-amine | C6H13NO | CID 4854736 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 98277-97-5 Cas No. | 2-Tetrahydrofuran-2-ylethanamine | Matrix Scientific [matrixscientific.com]
- 7. Tetrahydrofuran - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. jocpr.com [jocpr.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. A Facile One-Pot Process for the Formation of Hindered Tertiary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Derivatization of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride for Drug Discovery
Introduction: The Strategic Value of the 1-Tetrahydrofuran-2-ylethanamine Scaffold
In the landscape of modern medicinal chemistry, the strategic selection of building blocks is paramount to the successful generation of novel chemical entities with desirable pharmacological profiles. 1-Tetrahydrofuran-2-ylethanamine hydrochloride serves as a versatile and valuable scaffold in drug discovery endeavors. The tetrahydrofuran (THF) moiety, a prevalent structural motif in numerous natural products and FDA-approved drugs, imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[1] The primary amine handle offers a readily accessible point for chemical modification, enabling the exploration of a diverse chemical space through various derivatization strategies. This application note provides a comprehensive guide to the derivatization of this compound, offering detailed protocols and the underlying scientific rationale for its application in the synthesis of compound libraries for drug discovery screening.
Core Derivatization Strategies
The primary amine of 1-Tetrahydrofuran-2-ylethanamine is a nucleophilic center that can readily participate in a variety of bond-forming reactions. As the starting material is a hydrochloride salt, it is crucial to employ a base to liberate the free amine for most reactions. The choice of base and reaction conditions is critical to ensure high conversion and minimize side product formation. Herein, we detail four robust derivatization strategies: acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination.
Acylation: Formation of Amide Bonds
Acylation of the primary amine with a diverse range of carboxylic acids or their activated derivatives (e.g., acid chlorides, anhydrides) is a cornerstone of library synthesis. The resulting amide bond is a stable and common feature in many drug molecules, capable of participating in key hydrogen bonding interactions with biological targets.
This protocol describes a general procedure for the acylation of this compound with an acid chloride in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Acid chloride of choice (e.g., benzoyl chloride)
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Suspend the hydrochloride salt in anhydrous DCM (approx. 0.1 M concentration).
-
Cool the suspension to 0 °C using an ice-water bath.
-
Add triethylamine (2.2 eq) dropwise to the stirred suspension. Stir for 10-15 minutes to ensure the formation of the free amine.
-
In a separate flask, dissolve the acid chloride (1.1 eq) in a minimal amount of anhydrous DCM.
-
Add the acid chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired amide.
Causality and Optimization:
-
Base: A slight excess of a tertiary amine base like TEA or DIPEA is used to both neutralize the hydrochloride salt and scavenge the HCl generated during the reaction. Using at least 2 equivalents is crucial.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction between the amine and the highly reactive acid chloride, minimizing potential side reactions.
-
Monitoring: Close monitoring of the reaction is essential to prevent the formation of impurities due to prolonged reaction times or decomposition of the product.
Sulfonylation: Introducing the Sulfonamide Moiety
The sulfonamide functional group is a key pharmacophore present in a wide array of therapeutic agents, including antibiotics, diuretics, and anticonvulsants. Derivatization of 1-Tetrahydrofuran-2-ylethanamine with various sulfonyl chlorides provides access to a library of sulfonamides with diverse substitution patterns.
This protocol outlines a general method for the synthesis of sulfonamides from this compound.
Materials:
-
This compound
-
Sulfonyl chloride of choice (e.g., benzenesulfonyl chloride)
-
Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)
-
Pyridine or triethylamine (TEA)
-
1 M Hydrochloric acid (HCl) solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF or DCM (approx. 0.1 M).
-
Add pyridine (2.5 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
In a separate flask, dissolve the sulfonyl chloride (1.1 eq) in a minimal amount of the same anhydrous solvent.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Quench the reaction with water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Causality and Optimization:
-
Solvent: Aprotic solvents like THF or DCM are preferred to avoid reaction with the sulfonyl chloride.
-
Base: Pyridine is often used as both a base and a catalyst. Alternatively, triethylamine can be used.
-
Di-sulfonylation: A potential side reaction is the formation of the di-sulfonylated product. To minimize this, a slight excess of the amine can be used, and the sulfonyl chloride should be added slowly at a low temperature.
Reductive Amination: Forging Carbon-Nitrogen Bonds
Reductive amination is a powerful and versatile method for forming C-N bonds by reacting an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. This one-pot procedure allows for the introduction of a wide variety of alkyl and aryl substituents onto the nitrogen atom.
This protocol provides a general procedure for the reductive amination of this compound.
Materials:
-
This compound
-
Aldehyde or ketone of choice (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF)
-
Acetic acid (optional, catalytic amount for ketones)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), the aldehyde or ketone (1.1 eq), and anhydrous DCE or THF (approx. 0.1 M).
-
If reacting with a ketone, a catalytic amount of acetic acid can be added to facilitate iminium ion formation.
-
Stir the mixture at room temperature for 20-30 minutes to allow for the initial formation of the imine or enamine intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred mixture. The reaction is often mildly exothermic.
-
Stir the reaction at room temperature for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, carefully quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired secondary amine.
Causality and Optimization:
-
Reducing Agent: Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less basic and more tolerant of mildly acidic conditions than sodium borohydride.
-
pH: The reaction is typically carried out under neutral or slightly acidic conditions to promote the formation of the iminium ion intermediate, which is more readily reduced than the carbonyl starting material.
-
Stoichiometry: A slight excess of the carbonyl compound and the reducing agent is often used to ensure complete conversion of the starting amine.
Buchwald-Hartwig Amination: Arylation of the Primary Amine
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of C(sp²)-N bonds, providing a powerful tool for the synthesis of N-aryl and N-heteroaryl amines. This reaction is invaluable for introducing aromatic moieties that are often crucial for biological activity.
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with an aryl halide.
Materials:
-
This compound
-
Aryl halide (bromide or chloride) of choice (1.0 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., Xantphos, RuPhos, 2-4 mol%)
-
Strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LHMDS), 2.5 eq)
-
Anhydrous and deoxygenated toluene or dioxane
-
Diatomaceous earth
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To an oven-dried Schlenk tube, add the aryl halide (1.0 eq), palladium catalyst (e.g., Pd₂(dba)₃, 0.01 eq), and phosphine ligand (e.g., Xantphos, 0.02 eq).
-
Add the base (e.g., NaOtBu, 2.5 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add this compound (1.2 eq).
-
Add anhydrous, deoxygenated toluene or dioxane via syringe.
-
Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of diatomaceous earth, washing with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Causality and Optimization:
-
Catalyst System: The choice of palladium source and phosphine ligand is critical and often substrate-dependent. A variety of catalyst systems have been developed to accommodate a wide range of substrates.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine and facilitate the catalytic cycle. NaOtBu and LHMDS are commonly used.
-
Inert Conditions: The palladium catalyst is sensitive to oxygen, so it is essential to perform the reaction under an inert atmosphere using deoxygenated solvents.
Data Presentation and Characterization
The successful synthesis of the derivatized compounds should be confirmed by a combination of analytical techniques.
| Derivatization Method | Reagent Classes | Expected Product | Key Characterization Techniques |
| Acylation | Acid chlorides, Anhydrides | Amide | ¹H NMR, ¹³C NMR, LC-MS, IR |
| Sulfonylation | Sulfonyl chlorides | Sulfonamide | ¹H NMR, ¹³C NMR, LC-MS, IR |
| Reductive Amination | Aldehydes, Ketones | Secondary Amine | ¹H NMR, ¹³C NMR, LC-MS |
| Buchwald-Hartwig | Aryl/Heteroaryl Halides | N-Aryl Amine | ¹H NMR, ¹³C NMR, LC-MS |
¹H NMR Spectroscopy: Will show characteristic shifts for the newly introduced functional groups and the disappearance of the primary amine protons. ¹³C NMR Spectroscopy: Will confirm the presence of new carbon signals corresponding to the added moiety. LC-MS (Liquid Chromatography-Mass Spectrometry): Will be used to determine the purity of the compound and confirm its molecular weight. IR (Infrared) Spectroscopy: Can identify the characteristic stretching frequencies of the newly formed functional groups (e.g., C=O stretch for amides, S=O stretches for sulfonamides).
Experimental Workflows and Signaling Pathways
General Derivatization and Screening Workflow
Caption: A typical workflow for the synthesis, characterization, and screening of a compound library.
Reaction Scheme: Key Derivatization Pathways
Caption: Key derivatization reactions of 1-Tetrahydrofuran-2-ylethanamine.
Conclusion
This compound is a highly valuable building block for the generation of diverse compound libraries in drug discovery. The protocols outlined in this application note for acylation, sulfonylation, reductive amination, and Buchwald-Hartwig amination provide robust and versatile methods for its derivatization. Careful consideration of reaction conditions, particularly the choice of base and the control of stoichiometry, is essential for achieving high yields and purity. The resulting libraries of novel compounds can be screened against a wide range of biological targets to identify new hit and lead compounds for the development of future therapeutics.
References
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Zhang, W., et al. (2022). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem. Retrieved from [Link]
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Zhang, W., et al. (2022). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. Retrieved from [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
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Surry, D. S., & Buchwald, S. L. (2011). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 50(28), 6344-6361. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]
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de Vries, J. G., & de Vries, A. H. M. (2003). The Reductive Amination of Aldehydes and Ketones and the Hydrogenation of Nitriles: Mechanistic Aspects and Selectivity Control. European Journal of Organic Chemistry, 2003(5), 799-811. Retrieved from [Link]
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Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(16), 2005-2032. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Synthesis of Substituted Tetrahydrofurans. Chemical Reviews, 115(14), 6970-7019. Retrieved from [Link]
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Kumar, V., et al. (2012). Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofurans. Tetrahedron, 68(38), 7855-7865. Retrieved from [Link]
-
ResearchGate. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
Koenigs, R. M., et al. (2019). Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Chemical Science, 10(37), 8614-8619. Retrieved from [Link]
-
Kiyamova, R. M., et al. (2020). Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules, 25(20), 4771. Retrieved from [Link]
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Ghosh, A. K., et al. (2011). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 54(11), 3845-3859. Retrieved from [Link]
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Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
-
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Mastering Amide Bond Formation: Coupling Protocols for 1-Tetrahydrofuran-2-ylethanamine Hydrochloride with Carboxylic Acids
Introduction: The Centrality of the Amide Bond and Unique Considerations for 1-Tetrahydrofuran-2-ylethanamine Hydrochloride
The amide bond is a cornerstone of modern drug discovery and development, forming the backbone of peptides and finding ubiquitous application in a vast array of small molecule therapeutics. The synthesis of amides, typically through the coupling of a carboxylic acid and an amine, is therefore one of the most frequently executed transformations in medicinal chemistry. While numerous protocols exist for this fundamental reaction, the structural nuances of the coupling partners can significantly influence the outcome, necessitating a tailored approach to achieve optimal yields and purity.
This guide provides a detailed exploration of coupling protocols for this compound with a variety of carboxylic acids. This particular amine presents a unique set of considerations for the synthetic chemist. As a primary amine, it is generally reactive; however, the adjacent stereocenter and the presence of the tetrahydrofuran (THF) ring can introduce a degree of steric hindrance. Furthermore, the amine is supplied as a hydrochloride salt, mandating a neutralization step prior to or in situ with the coupling reaction. The THF moiety also imparts a degree of polarity to the resulting amide product, which can influence the choice of purification strategy.
This document will delve into the mechanistic underpinnings of common coupling strategies, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization, empowering researchers to confidently and successfully synthesize a diverse range of amides incorporating the 1-Tetrahydrofuran-2-ylethanamine scaffold.
Core Principles: Navigating the Landscape of Amide Coupling Chemistry
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically favorable but kinetically slow process, often requiring high temperatures that are incompatible with complex molecules.[1] Modern amide synthesis circumvents this challenge by activating the carboxylic acid to form a more electrophilic species that is readily attacked by the amine nucleophile. The choice of activating agent is paramount and is dictated by factors such as the steric and electronic properties of the substrates, the potential for racemization at adjacent chiral centers, and the desired reaction conditions.
A critical initial step when working with this compound is the liberation of the free amine. This is achieved by the addition of a non-nucleophilic base. The choice of base is important; sterically hindered bases such as N,N-diisopropylethylamine (DIPEA) are often preferred over less hindered bases like triethylamine (TEA) to minimize potential side reactions where the base itself could act as a nucleophile.[2]
The general workflow for the coupling of this compound with a carboxylic acid can be visualized as follows:
Caption: General workflow for the coupling of this compound.
Key Coupling Protocols: A Comparative Guide
Herein, we detail three robust and widely employed coupling protocols, each with its own set of advantages and considerations.
Carbodiimide-Mediated Coupling: The EDC/HOBt System
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to racemization and can rearrange to an unreactive N-acylurea. To mitigate these side reactions and enhance coupling efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is commonly included.[3] HOBt traps the O-acylisourea intermediate to form an active ester, which is more stable and reacts cleanly with the amine.
Mechanism of EDC/HOBt Coupling:
Caption: Simplified mechanism of EDC/HOBt mediated amide bond formation.
Experimental Protocol: EDC/HOBt Coupling
-
To a solution of the carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or dichloromethane (DCM) (to a concentration of 0.1-0.5 M), add HOBt (1.2 eq.).
-
Add this compound (1.1 eq.) and N,N-diisopropylethylamine (DIPEA) (2.5 eq.). Stir the mixture for 5-10 minutes at room temperature.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq.) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an organic solvent such as ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization.[4]
Uronium/Aminium Salt-Based Coupling: The HATU Advantage
Uronium and aminium salts, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient coupling reagents known for their rapid reaction rates and low propensity for racemization.[5][6] HATU activates carboxylic acids in the presence of a base to form a highly reactive OAt-active ester.[7] The 7-azabenzotriazole moiety in HATU is believed to accelerate the coupling through neighboring group participation.[6]
Mechanism of HATU Coupling:
Caption: Simplified mechanism of HATU mediated amide bond formation.
Experimental Protocol: HATU Coupling
-
Dissolve the carboxylic acid (1.0 eq.) in anhydrous DMF (0.1-0.5 M).
-
Add this compound (1.1 eq.) and DIPEA (3.0 eq.).
-
Add HATU (1.1 eq.) to the mixture at room temperature.
-
Stir the reaction for 1-4 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute with ethyl acetate and wash with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by flash chromatography.
Phosphonium Salt-Based Coupling: The PyBOP Protocol
Phosphonium salt-based reagents, such as PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), are another class of highly effective coupling agents. PyBOP activates carboxylic acids to form a benzotriazolyl ester, which then reacts with the amine. A key advantage of phosphonium salts is that they do not react with the free amino group of the amine component.
Experimental Protocol: PyBOP Coupling
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF or DCM (0.1-0.5 M), add this compound (1.2 eq.) and DIPEA (3.0 eq.).
-
Cool the mixture to 0 °C and add PyBOP (1.2 eq.).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction by TLC or LC-MS.
-
Workup the reaction by diluting with an appropriate organic solvent and washing with 10% citric acid, saturated aqueous NaHCO3, and brine.
-
Dry the organic phase over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude amide by flash column chromatography.
Comparative Summary of Coupling Protocols
| Parameter | EDC/HOBt | HATU | PyBOP |
| Reagent Class | Carbodiimide | Uronium/Aminium Salt | Phosphonium Salt |
| Relative Reactivity | Good | Excellent | Very Good |
| Racemization Risk | Low with HOBt | Very Low | Low |
| Typical Reaction Time | 12-24 hours | 1-4 hours | 2-16 hours |
| Byproducts | Water-soluble urea | Tetramethylurea, HOAt | Tris(pyrrolidino)phosphine oxide |
| Cost | Generally lower | Higher | Moderate |
| Key Advantage | Cost-effective, water-soluble byproduct | High reactivity, low racemization | Does not react with free amine |
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and the amine. Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates. For sterically hindered carboxylic acids or amines, switching to a more reactive coupling agent like HATU may be beneficial.[8]
-
Incomplete Reaction: If starting material remains after the standard reaction time, extending the reaction duration or gently heating the reaction mixture (e.g., to 40-50 °C) may drive the reaction to completion. However, be mindful that elevated temperatures can increase the risk of side reactions and racemization.
-
Side Product Formation: The formation of an N-acylurea byproduct with EDC can be minimized by the addition of HOBt. With uronium reagents like HATU, using a slight excess should be avoided as the reagent can cap the free amine.
-
Purification Challenges: The polarity of the THF moiety in the final amide product may lead to difficulties in separation from polar byproducts like tetramethylurea (from HATU) or HOBt. In such cases, a thorough aqueous workup is crucial. If column chromatography on silica gel is challenging, consider using a different stationary phase (e.g., alumina) or reverse-phase chromatography. Recrystallization from a suitable solvent system can also be an effective purification method for crystalline amides.[4][9]
Conclusion
The successful synthesis of amides from this compound and carboxylic acids is readily achievable with a range of modern coupling reagents. The choice of protocol will depend on the specific characteristics of the carboxylic acid, cost considerations, and the desired reaction time. By understanding the underlying mechanisms and following the detailed protocols provided, researchers can confidently navigate the challenges associated with this important transformation. Careful attention to the neutralization of the amine hydrochloride salt, the use of anhydrous conditions, and a well-planned purification strategy are key to obtaining high yields of pure amide products, thereby accelerating the pace of drug discovery and development.
References
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). HATU. Retrieved from [Link]
- Janczewski, Ł., et al. (2016). Synthesis of amides and esters containing furan rings under microwave-assisted conditions. Pure and Applied Chemistry, 88(3), 265-280.
-
Common Organic Chemistry. (n.d.). Amine to Amide (Coupling) - HATU. Retrieved from [Link]
- Subramanian, G., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 62(15), 152875.
-
Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
- Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(48), 11644-11649.
-
Edelmann, F. T. (2020). What is the best technique for amide purification? ResearchGate. Retrieved from [Link]
- Gundu, S., et al. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Tetrahedron Letters, 51(13), 1733-1736.
- Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Reddit. (2023, April 28). Does using DIPEA in a peptide coupling reaction that different from TEA? Retrieved from [Link]
-
Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]
- Fairlamb, I. J. S. (2016).
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Retrieved from [Link]
- Furia, M., et al. (2017). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances, 7(57), 35935-35942.
- Furia, M., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 86.
-
Duquesne University. (n.d.). Analysis Strategies for Bioactive, Polar Fatty Amides in Complex Samples. Duquesne Scholarship Collection. Retrieved from [Link]
-
ResearchGate. (2014, July 9). What is the role of TEA in amide coupling, in the reaction between the 2nd amine and benzoyl chloride? Retrieved from [Link]
-
Reddit. (2025, January 15). Amide coupling. Retrieved from [Link]
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Application Notes and Protocols for Reductive Amination Reactions with 1-Tetrahydrofuran-2-ylethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Tetrahydrofuran Moiety in Medicinal Chemistry
The tetrahydrofuran (THF) motif is a privileged structure in medicinal chemistry, appearing in a multitude of natural products and FDA-approved drugs.[1] Its presence can influence a molecule's pharmacokinetic properties, such as solubility and metabolic stability. The incorporation of amine functionalities is a cornerstone of drug design, enabling crucial interactions with biological targets. 1-Tetrahydrofuran-2-ylethanamine hydrochloride serves as a valuable building block, combining the desirable features of the THF ring with a reactive primary amine, making it a key synthon for novel pharmaceutical candidates.
Reductive amination is a powerful and widely used transformation in organic synthesis for the formation of carbon-nitrogen bonds.[2][3] This one-pot reaction combines a carbonyl compound (an aldehyde or ketone) with an amine in the presence of a reducing agent to yield a more substituted amine.[3][4][5] This method is favored for its operational simplicity, broad substrate scope, and the ability to avoid harsh conditions and the over-alkylation often associated with direct alkylation of amines.[4]
This guide provides a detailed exploration of the reductive amination of this compound, offering in-depth mechanistic insights, a comprehensive experimental protocol, and troubleshooting advice to empower researchers in their synthetic endeavors.
Mechanism of Reductive Amination: A Stepwise Perspective
The reductive amination reaction proceeds through a two-step sequence within a single pot:
-
Imine/Iminium Ion Formation: The reaction initiates with the nucleophilic attack of the primary amine, 1-Tetrahydrofuran-2-ylethanamine, on the electrophilic carbonyl carbon of an aldehyde or ketone. This forms a hemiaminal intermediate.[3] Under mildly acidic conditions, the hemiaminal undergoes dehydration to yield a protonated imine, known as an iminium ion.[6][7] The equilibrium of this step is driven forward by the removal of water, often facilitated by the reaction conditions.
-
Reduction: A selective reducing agent, introduced into the reaction mixture, then reduces the iminium ion to the final secondary amine product.[6] A key aspect of a successful one-pot reductive amination is the choice of a reducing agent that is mild enough to not significantly reduce the starting carbonyl compound but is reactive enough to efficiently reduce the in situ-formed iminium ion.[2][8]
Caption: The two-stage process of reductive amination.
Choosing the Right Reducing Agent: A Comparative Overview
The success of a one-pot reductive amination hinges on the selection of an appropriate reducing agent. While several options exist, sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the reagent of choice for its mildness and selectivity.[2][8][9]
| Reducing Agent | Advantages | Disadvantages | Suitable Solvents |
| Sodium Triacetoxyborohydride (STAB) | Mild and selective for iminium ions over carbonyls.[2][8][9] Tolerates a wide range of functional groups.[9][10] Effective in one-pot procedures.[2][9] | Water-sensitive.[11] More expensive than other borohydrides. | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), Tetrahydrofuran (THF), Acetonitrile.[9][10][11] |
| Sodium Cyanoborohydride (NaBH₃CN) | Mild reducing agent. Not sensitive to water.[11] | Highly toxic cyanide byproducts. pH control is crucial to avoid the formation of HCN gas. | Methanol, Ethanol.[11] |
| Sodium Borohydride (NaBH₄) | Inexpensive and readily available. | Can reduce the starting aldehyde or ketone, leading to alcohol byproducts.[4][11] Typically requires a two-step process where the imine is pre-formed.[4][12] | Methanol, Ethanol.[11] |
For reactions involving this compound, sodium triacetoxyborohydride (STAB) is highly recommended to ensure high yields and minimize side product formation.
Detailed Experimental Protocol: Reductive Amination of this compound with an Aldehyde
This protocol provides a general procedure for the reductive amination of this compound with a representative aldehyde using sodium triacetoxyborohydride.
Materials:
-
This compound
-
Aldehyde of choice
-
Sodium triacetoxyborohydride (STAB)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Safety Precautions:
-
Conduct the reaction in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13][14][15]
-
Sodium triacetoxyborohydride is moisture-sensitive and can release flammable hydrogen gas upon contact with water. Handle with care.
-
Dichloromethane and 1,2-dichloroethane are volatile and potentially carcinogenic. Avoid inhalation and skin contact.[13][14][15]
Caption: Workflow for the reductive amination protocol.
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 equivalent) and the aldehyde (1.0-1.2 equivalents).
-
Rationale: Using a slight excess of the aldehyde can help drive the imine formation to completion. The inert atmosphere prevents the reaction of the reducing agent with atmospheric moisture.
-
-
Solvent Addition: Add anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) to achieve a concentration of approximately 0.1-0.5 M.
-
Neutralization of the Hydrochloride Salt: Add triethylamine (Et₃N) or diisopropylethylamine (DIPEA) (1.1 equivalents) dropwise to the stirred suspension.
-
Rationale: 1-Tetrahydrofuran-2-ylethanamine is provided as a hydrochloride salt. The added base neutralizes the HCl, liberating the free primary amine which is necessary for the reaction with the carbonyl compound.
-
-
Imine Formation: Stir the reaction mixture at room temperature for 20-30 minutes.
-
Rationale: This allows for the formation of the imine/iminium ion intermediate before the addition of the reducing agent.
-
-
Addition of the Reducing Agent: To the stirred mixture, add sodium triacetoxyborohydride (STAB) (1.3-1.6 equivalents) portion-wise over 5-10 minutes.
-
Rationale: Adding STAB in portions helps to control any potential exotherm. A molar excess of the reducing agent ensures the complete reduction of the iminium intermediate.[12]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
-
Rationale: Reaction times can vary depending on the reactivity of the aldehyde. Regular monitoring prevents over-running the reaction and allows for timely workup.
-
-
Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Rationale: The bicarbonate solution neutralizes any remaining acid and quenches the excess STAB.
-
-
Workup - Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Rationale: The product is expected to be more soluble in the organic phase. Multiple extractions ensure efficient recovery.
-
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.
-
Rationale: The brine wash removes residual water from the organic layer. The drying agent removes any final traces of water before solvent removal.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the desired secondary amine.
-
Rationale: Purification is necessary to remove any unreacted starting materials, byproducts, and residual reagents to obtain the product in high purity.
-
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Incomplete neutralization of the amine hydrochloride.- Deactivated STAB due to moisture.- Insufficient reaction time. | - Ensure the addition of at least one equivalent of base.- Use anhydrous solvents and handle STAB under an inert atmosphere.- Allow the reaction to stir for a longer period, monitoring by TLC or LC-MS. |
| Presence of Alcohol Byproduct | - The reducing agent is too strong (e.g., NaBH₄ in a one-pot reaction).- The aldehyde is highly reactive. | - Use a milder reducing agent like STAB.- Ensure the imine formation step is allowed to proceed before the addition of the reducing agent. |
| Incomplete Reaction | - Sterically hindered aldehyde or ketone.- Insufficient amount of reducing agent. | - Increase the reaction temperature or prolong the reaction time.- Add a catalytic amount of acetic acid to facilitate imine formation with ketones.[9][10]- Increase the equivalents of STAB. |
| Difficulty in Purification | - Product is highly polar and streaks on the silica gel column. | - Add a small amount of triethylamine (0.1-1%) to the eluent to suppress the interaction of the amine with the acidic silica gel. |
Conclusion
Reductive amination with this compound is a robust and versatile method for synthesizing novel secondary amines that are of significant interest in drug discovery. By understanding the reaction mechanism, carefully selecting the appropriate reducing agent, and following a well-defined protocol, researchers can efficiently generate a diverse range of compounds. The use of sodium triacetoxyborohydride is particularly advantageous, offering high yields and excellent functional group tolerance. This guide provides a solid foundation for the successful application of this important transformation in the laboratory.
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Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]
-
University of Rochester. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]
-
Wikipedia. (2023). Sodium triacetoxyborohydride. Retrieved from [Link]
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-
Wikipedia. (2023). Reductive amination. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2016, December 29). Reductive Amination of Ketones & Aldehydes With NaBH3CN [Video]. YouTube. Retrieved from [Link]
-
Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Reductive Amination. Retrieved from [Link]
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University of California, Merced. (2012, October 19). Standard Operating Procedure: Tetrahydrofuran. Retrieved from [Link]
-
ECP Labchem. (2020, June 19). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]
-
Lab Alley. (2024, November 12). Safety Data Sheet: Tetrahydrofuran. Retrieved from [Link]
-
The Hive. (2002, February 5). Reductive Amination for primary amines. Retrieved from [Link]
- Wang, L., et al. (2018). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules, 23(10), 2475.
-
Journal of Chemical and Pharmaceutical Research. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Retrieved from [Link]
-
ResearchGate. (2023, July 20). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024, September 2). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Retrieved from [Link]
-
Wikipedia. (2023). Tetrahydrofuran. Retrieved from [Link]
-
PubChem. (n.d.). 2-(2,6,7,8-Tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethanamine hydrochloride. Retrieved from [Link]
-
PubMed. (n.d.). Furans, thiophenes and related heterocycles in drug discovery. Retrieved from [Link]
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 7. m.youtube.com [m.youtube.com]
- 8. Sodium triacetoxyborohydride - Wikipedia [en.wikipedia.org]
- 9. Sodium triacetoxyborohydride [organic-chemistry.org]
- 10. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 11. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 14. ecplabchem.co.nz [ecplabchem.co.nz]
- 15. media.laballey.com [media.laballey.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride
Welcome to the technical support guide for 1-Tetrahydrofuran-2-ylethanamine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. We understand that the physicochemical properties of this compound, specifically its salt form, can present significant solubility challenges in common organic solvents. This guide provides a systematic, in-depth approach to understanding and overcoming these issues, ensuring the successful progression of your research.
Part 1: Frequently Asked Questions (FAQs) - The Fundamentals
This section addresses the core principles governing the solubility of this compound. Understanding the "why" is the first step toward solving the "how."
Q1: Why is this compound poorly soluble in common organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or Toluene?
A: The primary reason lies in the compound's structure as a hydrochloride salt. In this form, the amine group is protonated, creating a positively charged ammonium cation (R-NH₃⁺) and a chloride anion (Cl⁻). This ionic nature makes the molecule highly polar.[1][2] The fundamental principle of solubility is "like dissolves like"; polar solvents are effective at dissolving polar solutes, and non-polar solvents dissolve non-polar solutes.
Most common organic solvents used in synthesis, such as DCM, THF, and Toluene, are significantly less polar than the hydrochloride salt.[3][4][5] They lack the high dielectric constant and hydrogen-bonding capability required to effectively solvate the charged ions and overcome the compound's crystal lattice energy. Consequently, solubility is very limited.
Q2: What are the basic physicochemical properties of this compound?
A: Understanding the key properties is crucial for selecting appropriate solvents and handling conditions.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄ClNO | [6] |
| Molecular Weight | 151.63 g/mol | [6] |
| Appearance | Typically a solid | [7] |
| Nature | Amine Hydrochloride Salt | [2] |
| Polarity | High (due to ionic character) | [1] |
Q3: What is the general solubility profile of this compound?
A: The solubility varies dramatically with the polarity of the solvent. The following table provides a qualitative guide based on typical behavior for amine hydrochloride salts.
| Solvent Class | Example Solvents | Relative Polarity[3][5] | Expected Solubility |
| Polar Protic | Water, Methanol, Ethanol | High (0.65 - 1.00) | Soluble / Freely Soluble |
| Polar Aprotic | DMSO, DMF | High (0.38 - 0.44) | Soluble / Sparingly Soluble |
| Moderately Polar | Acetone, THF, Ethyl Acetate | Medium (0.20 - 0.35) | Poor / Very Sparingly Soluble |
| Weakly Polar | Dichloromethane (DCM) | Low-Medium (0.31) | Poorly Soluble / Insoluble |
| Non-Polar | Toluene, Hexane | Low (< 0.10) | Insoluble |
Part 2: Troubleshooting Guide - A Systematic Approach to Solubilization
If you are facing difficulties dissolving this compound, follow this decision-making workflow to identify the best strategy for your specific experimental needs.
Q4: I am attempting direct dissolution. What simple physical methods can I use to improve it?
A: Before changing solvents, ensure you have maximized physical dissolution methods:
-
Increase Surface Area: Use a fine powder of the material. If it's clumped, gently grind it.
-
Vigorous Agitation: Stir the mixture vigorously. For small scales, a vortex mixer can be effective. This maximizes the interaction between the solvent and the solute surface.
-
Sonication: Using an ultrasonic bath can help break apart the crystal lattice structure of the solid, facilitating dissolution.
-
Gentle Warming: Cautiously warming the mixture can increase solubility. However, be mindful of the thermal stability of your compound and the boiling point of your solvent. Do not heat flammable solvents with an open flame.
Q5: Direct dissolution failed. What is the most reliable and chemically sound method for use in less polar solvents like DCM or THF?
A: The most effective and widely accepted strategy is to convert the hydrochloride salt to its corresponding free amine .[8] The free amine (R-NH₂) is not ionic, is significantly less polar, and as a result, is much more soluble in a wide range of organic solvents.[8] This is a standard procedure, particularly before reactions like amide couplings or reductive aminations. This conversion is achieved by a simple acid-base neutralization.
Part 3: Detailed Experimental Protocols
These protocols provide step-by-step instructions for key solubilization strategies.
Protocol 1: Systematic Solvent Screening (Small Scale)
This protocol helps you quickly identify a suitable solvent or co-solvent system for your reaction.
Objective: To qualitatively assess the solubility of this compound in a range of solvents.
Materials:
-
This compound
-
A selection of anhydrous solvents (e.g., Methanol, Acetonitrile, THF, DCM, Toluene)
-
Small vials (e.g., 1-dram vials) and micro-stir bars
Procedure:
-
Weigh approximately 5-10 mg of the hydrochloride salt into each vial.
-
Add a measured volume of the first solvent (e.g., 0.5 mL) to the first vial.
-
Stir vigorously at room temperature for 5-10 minutes.
-
Observe and record the results: "Insoluble," "Partially Soluble," or "Fully Soluble."
-
Repeat steps 2-4 for each solvent to be tested.
-
For any solvents showing partial solubility, gentle warming can be applied to assess temperature effects.
Protocol 2: Conversion of Hydrochloride Salt to Free Amine
This is the most robust method for achieving solubility in weakly polar or non-polar aprotic organic solvents.
Objective: To neutralize the hydrochloride salt in situ to generate the soluble free amine for direct use in a subsequent reaction or for isolation.
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. chem.rochester.edu [chem.rochester.edu]
- 4. research.cbc.osu.edu [research.cbc.osu.edu]
- 5. www1.chem.umn.edu [www1.chem.umn.edu]
- 6. chemscene.com [chemscene.com]
- 7. (S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride | 21801-94-5 [sigmaaldrich.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride Coupling Reactions
Welcome to the technical support center for the optimization of reaction conditions for coupling 1-Tetrahydrofuran-2-ylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient amide bond formation.
Introduction to Amide Coupling
Amide bond formation is one of the most critical and frequently performed reactions in medicinal chemistry and drug discovery.[1] The coupling of a carboxylic acid with an amine, such as this compound, requires the activation of the carboxylic acid to facilitate the nucleophilic attack by the amine.[2] This is typically achieved using a variety of coupling reagents. However, challenges such as low yields, side reactions, and difficult purifications can arise, necessitating careful optimization of reaction conditions.[3]
This guide will walk you through the key aspects of optimizing your coupling reaction, from selecting the right reagents to troubleshooting common issues.
Core Principles of Amide Coupling
The fundamental principle of this reaction involves a two-step process that can often be performed in a single pot:
-
Activation of the Carboxylic Acid: A coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an active ester or an acylisourea.[3][4]
-
Nucleophilic Attack by the Amine: The amine then attacks the activated carboxylic acid derivative, forming the desired amide bond and releasing the coupling agent byproduct.[5]
A critical consideration when using an amine hydrochloride salt is the need for a base to neutralize the HCl and liberate the free amine for the reaction.
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Low or No Product Yield
Q1: I'm seeing very low to no yield of my desired amide product. What are the most likely causes?
A1: Several factors can contribute to poor or no product formation. The most common culprits are inefficient carboxylic acid activation, deactivation of the amine, or suboptimal reaction conditions.[6]
-
Inefficient Carboxylic Acid Activation: The coupling reagent may not be potent enough for your specific substrates, or you may be using an insufficient amount.[6]
-
Amine Deactivation: Since you are starting with a hydrochloride salt, an inadequate amount of base will result in the amine remaining in its protonated, non-nucleophilic form.[6] An acid-base reaction between the carboxylic acid and the amine can also occur, effectively neutralizing both reactants.[4]
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the 1-Tetrahydrofuran-2-ylethanamine can physically impede the reaction, leading to slow or incomplete coupling.[7]
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. It is crucial to use anhydrous solvents and reagents.[6]
-
Incorrect Reaction Conditions: Factors such as temperature, solvent polarity, and the choice of base can significantly impact the reaction's success.[8]
Q2: How can I improve the activation of my carboxylic acid?
A2: The choice of coupling reagent is paramount. For many standard couplings, carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (1-Hydroxybenzotriazole) or OxymaPure are effective.[1][9] HOBt and its analogs help to minimize side reactions and can reduce racemization if your carboxylic acid has a chiral center.[9][10]
For more challenging or sterically hindered couplings, more potent reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU are often more successful.[11][12] These reagents form highly reactive OAt- or OBt-active esters.
dot
Caption: Selection of Coupling Reagents
Side Product Formation
Q3: I'm observing significant side products in my reaction mixture. How can I minimize them?
A3: Side product formation is a common issue in amide coupling reactions. Here are some frequent side reactions and how to mitigate them:
-
N-Acylurea Formation: When using carbodiimides like DCC or EDC, the O-acylisourea intermediate can rearrange to a stable N-acylurea, which is unreactive towards the amine. The addition of HOBt or OxymaPure traps the O-acylisourea as an active ester, preventing this rearrangement.[13]
-
Guanidinium Byproduct: With aminium/uronium-type coupling reagents like HATU, the amine can sometimes react with the coupling reagent itself to form a guanidinium byproduct. Ensuring the correct order of addition (pre-activating the carboxylic acid before adding the amine) can minimize this.
-
Racemization: If your carboxylic acid has a stereocenter adjacent to the carboxyl group, racemization can occur, especially with over-activation or prolonged reaction times. Using additives like HOBt or HOAt is known to suppress racemization.[6] Running the reaction at a lower temperature can also be beneficial.[6]
Reaction Setup and Conditions
Q4: What is the optimal order of addition for the reagents?
A4: A generally recommended procedure is to first activate the carboxylic acid with the coupling reagent and any additives before introducing the amine. This is particularly important when using highly reactive uronium salt reagents like HATU to prevent the formation of guanidinium side products.
A typical sequence would be:
-
Dissolve the carboxylic acid in an anhydrous aprotic solvent.
-
Add the coupling reagent (and additive, if applicable).
-
Stir for a short period (e.g., 5-15 minutes) to allow for pre-activation.
-
Add the base, followed by the this compound.
Q5: Which base should I use, and how much?
A5: Since 1-Tetrahydrofuran-2-ylethanamine is supplied as a hydrochloride salt, you will need at least one equivalent of base to neutralize the salt and liberate the free amine. An additional equivalent of a non-nucleophilic base is often required for the coupling reaction itself, especially when using uronium or phosphonium salt coupling reagents.[3]
Commonly used bases include:
-
N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered, non-nucleophilic base that is a popular choice for these reactions.[14]
-
Triethylamine (TEA): Another common choice, though it is more nucleophilic than DIPEA and can sometimes lead to side reactions.
-
N-Methylmorpholine (NMM): A weaker base that can be advantageous in reducing racemization.[12]
It is generally recommended to use 2-3 equivalents of base in total.
Q6: What are the best solvents for this type of coupling reaction?
A6: Polar aprotic solvents are typically the best choice as they can effectively solvate the reactants and intermediates.[15][16] Common options include:
-
N,N-Dimethylformamide (DMF)
-
N-Methyl-2-pyrrolidone (NMP)
-
Dichloromethane (DCM)
-
Acetonitrile (ACN)
The choice of solvent can influence reaction rates and solubility of the starting materials and products.[15][17] DMF and NMP are often preferred for their excellent solvating properties.[15][16] It is critical to use anhydrous solvents to prevent hydrolysis of the activated intermediate.[6]
Experimental Protocols
Standard Protocol for HATU-Mediated Coupling
This protocol provides a general starting point for the coupling of a carboxylic acid with this compound using HATU.
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq).
-
Stir the mixture at room temperature for 10-15 minutes to allow for pre-activation.
-
Add DIPEA (3.0 eq) to the reaction mixture.
-
Add this compound (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.[18]
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[6]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).[6]
-
Wash the organic layer sequentially with a mild acid (e.g., 1M citric acid), a mild base (e.g., saturated NaHCO₃ solution), and brine.[18]
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by column chromatography if necessary.
Sources
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. hepatochem.com [hepatochem.com]
- 4. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 5. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 12. bachem.com [bachem.com]
- 13. reddit.com [reddit.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. Amide Workup - Biofilm Inhibitor Synthesis [faculty.mercer.edu]
Technical Support Center: Purification Strategies for 1-Tetrahydrofuran-2-ylethanamine Hydrochloride
Welcome to the dedicated technical support guide for the purification of 1-Tetrahydrofuran-2-ylethanamine hydrochloride. This document is designed for researchers, chemists, and process development professionals who are navigating the complexities of isolating and purifying this valuable intermediate. Given its structural features—a primary amine hydrochloride and a tetrahydrofuran (THF) moiety—this compound presents unique challenges that require carefully considered strategies. This guide provides in-depth, field-proven insights, troubleshooting protocols, and answers to frequently encountered questions to ensure you achieve your desired purity and yield.
Section 1: Understanding the Molecule - The Key to Effective Purification
Before diving into purification protocols, it's critical to understand the physicochemical properties of this compound. Its behavior in different systems is dictated by its structure:
-
Amine Hydrochloride Salt: The hydrochloride salt form renders the molecule highly polar and typically crystalline. Its solubility is generally high in polar protic solvents (water, methanol, ethanol) and low in non-polar aprotic solvents (hexane, toluene). This salt form is crucial for handling and initial purification steps like recrystallization.[1]
-
Primary Amine Functionality: The free amine (once deprotonated) is a Brønsted-Lowry base. This basicity is the root cause of many chromatographic challenges, particularly on standard silica gel, due to strong acid-base interactions with acidic silanol groups.[2][3][4]
-
Tetrahydrofuran (THF) Ring: The THF ring is a cyclic ether. While generally stable, it can be susceptible to ring-opening under harsh acidic conditions.[5][6] Furthermore, the parent THF solvent is known to form peroxides upon storage in the presence of air, a consideration for potential solvent-related impurities.[7][8][9][10]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect? Common impurities typically arise from the synthetic route. These can include unreacted starting materials, reagents, catalysts, and by-products from side reactions. Degradation products, such as those from the oxidation of the amine or ring-opening of the THF moiety, can also be present, especially if the material has been stored improperly.[11]
Q2: Why is my compound streaking or "tailing" during silica gel chromatography? This is a classic problem when purifying basic compounds like amines on standard silica gel.[2][12] The basic amine group interacts strongly with the acidic silanol (Si-OH) groups on the silica surface. This leads to a secondary retention mechanism, causing a portion of your compound to elute much slower than the main band, resulting in significant peak tailing, poor separation, and often, low recovery.[2][3]
Q3: Is recrystallization a good first choice for purification? Absolutely. For solid materials like amine hydrochlorides, recrystallization is often the most efficient and scalable purification method.[13] It is highly effective at removing minor impurities with different solubility profiles. The key is to identify a suitable solvent or solvent system.
Q4: How do I assess the purity of my final product? A multi-faceted approach is best. High-Performance Liquid Chromatography (HPLC), particularly reversed-phase with an appropriate mobile phase, is excellent for quantitative analysis.[14] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and detecting residual solvents or impurities. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, often after converting the hydrochloride salt to the more volatile free base.[15][16]
Section 3: Troubleshooting Guide - A Problem/Solution Approach
This section addresses specific issues you may encounter during purification experiments.
Problem 1: My compound fails to crystallize or "oils out" during recrystallization.
-
Potential Cause: The solvent system is not optimal. The compound may be too soluble even at low temperatures, or the cooling process is too rapid, preventing crystal lattice formation. "Oiling out" occurs when the compound's solubility limit is exceeded at a temperature above its melting point in the solvent.
-
Recommended Solutions:
-
Solvent System Optimization: The goal is to find a solvent that dissolves the compound when hot but not when cold.[13] For a polar salt, start with polar protic solvents like isopropanol (IPA) or ethanol. If solubility is too high, use a binary solvent system. Dissolve the compound in a minimum amount of a "good" solvent (e.g., ethanol, methanol) at an elevated temperature, then slowly add a "poor" or "anti-solvent" (e.g., diethyl ether, ethyl acetate, hexane) until turbidity persists. Reheat to clarify and then allow to cool slowly.
-
Slow Cooling: Rapid cooling encourages precipitation or oiling out rather than crystallization. Allow the flask to cool slowly to room temperature, then transfer it to a refrigerator, and finally to a freezer. Do not disturb the flask during this process.
-
Seeding: If you have a small amount of pure material, add a single seed crystal to the supersaturated solution to initiate crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a nucleation site for crystal growth.
-
| Problem | Potential Cause | Recommended Solution |
| No Crystals Form | High solubility in chosen solvent; solution not saturated. | Evaporate some solvent to increase concentration; add an anti-solvent; cool to a lower temperature. |
| Oiling Out | Compound is precipitating from a solution in which it is a liquid. | Reheat to dissolve the oil, add more of the "good" solvent, and cool more slowly. Try a different solvent system entirely. |
| Poor Recovery | Too much solvent used; crystals are partially soluble at low temp. | Use the absolute minimum amount of hot solvent needed for dissolution.[13] Ensure the rinsing solvent is ice-cold. |
Problem 2: Severe peak tailing and low recovery in normal-phase column chromatography.
-
Potential Cause: Strong acid-base interaction between the basic amine and acidic silica gel.[2][4]
-
Recommended Solutions:
-
Mobile Phase Modification: This is the most common and effective strategy. Add a small amount of a competitive base to your mobile phase (eluent). This base will occupy the acidic sites on the silica, allowing your compound to elute symmetrically.
-
Use an Alternative Stationary Phase: If mobile phase modification is insufficient, change the stationary phase.
-
Convert to Free Base: Before chromatography, you can convert the hydrochloride salt to the free base. Dissolve the salt in water, basify with a suitable base (e.g., NaOH, K₂CO₃), extract the free amine into an organic solvent (e.g., DCM, EtOAc), dry the organic layer, and concentrate. The resulting free amine is less polar and may chromatograph more easily, though the same tailing issues can still apply and must be addressed with the methods above.
-
Diagram 1: Decision Workflow for Purifying 1-Tetrahydrofuran-2-ylethanamine HCl
Caption: High-level decision-making process for purification.
Diagram 2: Troubleshooting Peak Tailing in Amine Chromatography
Caption: Logical steps to systematically resolve peak tailing.
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Recrystallization from Isopropanol/Diethyl Ether
-
Dissolution: Place the crude this compound (1.0 eq) in an appropriately sized Erlenmeyer flask equipped with a stir bar and a condenser. Add a minimal amount of isopropanol (IPA) to just cover the solid.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to reflux. Continue to add IPA dropwise until all the solid has just dissolved. Note: Using a large excess of solvent will result in poor yield.[13]
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Precipitation: Remove the flask from the heat and allow it to cool slightly. Slowly add diethyl ether (anti-solvent) dropwise with stirring until the solution becomes faintly and persistently cloudy.
-
Crystallization: Add 1-2 drops of IPA to redissolve the turbidity and then remove the flask from the heat. Cover the flask and allow it to cool slowly and undisturbed to room temperature.
-
Cooling: Once at room temperature, place the flask in a refrigerator (~4 °C) for several hours, then in a freezer (-20 °C) for at least one hour to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold diethyl ether to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
SOP 2: Flash Column Chromatography (Normal Phase with Modifier)
-
Sample Preparation: If starting with the hydrochloride salt, dissolve it in a minimal amount of methanol. This will be your loading solution. Alternatively, convert to the free base as described in the troubleshooting section.
-
Column Packing: Dry pack the column with silica gel. Equilibrate the column with the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate + 1% Triethylamine) until the packed bed is stable.
-
Loading: Pre-adsorb the sample onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the packed column. Alternatively, perform a minimal volume liquid load of your sample solution directly onto the column bed.
-
Elution: Begin elution with your starting mobile phase. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate and/or methanol) to elute your compound. A typical gradient might be from 2% to 20% Ethyl Acetate in Hexane, with a constant 1% TEA throughout.
-
Fraction Collection: Collect fractions and analyze them by Thin Layer Chromatography (TLC) using a compatible solvent system (remember to add TEA to the TLC mobile phase as well).
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure. Note: Triethylamine is volatile and should be removed during this step, but gentle heating may be required.
Section 5: Scale-Up and Safety Considerations
Scale-Up
When moving from bench-scale to pilot or production scale, several factors must be considered:
-
Chromatography: Scaling up chromatography is typically achieved by increasing the column diameter while keeping the bed height constant. This maintains the linear flow rate and residence time.[17] However, column packing becomes more challenging at larger scales, and hardware limitations can arise.[18]
-
Recrystallization: Heat and mass transfer can be different in larger vessels. Ensure adequate mixing to maintain a homogeneous temperature and prevent localized supersaturation, which can lead to impure product.
-
Process Safety: Always conduct a safety review before scaling up. Consider the thermal stability of the compound and the potential for runaway reactions.
Handling and Storage
-
Peroxide Formation: The THF moiety is susceptible to forming explosive peroxides when exposed to air and light over time.[9][19] While the risk is lower for the amine derivative compared to pure THF solvent, it is prudent to store the material in airtight, amber containers, under an inert atmosphere (e.g., nitrogen or argon), and in a cool, dark place.
-
Hygroscopicity: Amine hydrochloride salts can be hygroscopic. Store in a desiccator or a controlled low-humidity environment to prevent water absorption.
References
- Technical Support Center: Purification of Polar Aromatic Amines - Benchchem. (n.d.).
- How do I purify ionizable organic amine compounds using flash column chromatography?. (2023, February 10).
- Is there an easy way to purify organic amines?. (2023, January 19). Biotage.
- Risks and Control Strategies of Scale-up in Purification Process. (n.d.). Bio-Link.
- SAFETY DATA SHEET - Tetrahydrofuran. (2009, June 11). Fisher Scientific.
- Chromotography with free amines?. (2022, September 24). Reddit.
- Considerations for Scaling Up Purification Processes. (n.d.). Bio-Rad.
- SAFETY DATA SHEET - Tetrahydrofuran. (2023, September 25). Thermo Fisher Scientific.
- Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
- Recrystallization. (n.d.).
- How to recrystallization amine compound and it is not soluble in common organic solvents. (2021, January 19). ResearchGate.
- Analytical methods – Knowledge and References. (n.d.). Taylor & Francis.
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Organic Syntheses Procedure. (n.d.).
- Is THF acidic or basic?. (2019, July 22). Quora.
- Isolation (Recovery). (n.d.). University of Alberta.
- Acidity measurements in THF. V. Heteroaromatic compounds containing 5-membered rings. (n.d.). Can. J. Chem.
- Mechanistic Insights into Ring-Opening and Decarboxylation of 2‑Pyrones in Liquid Water and Tetrahydrofuran. (2013, March 22). Iowa State University Digital Repository.
- Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. (n.d.). PMC - NIH.
- Tetrahydrofuran (THF) Storage and Handling. (n.d.).
- Purification of tetrahydrofuran. (n.d.). US Patent US4233228A.
- TETRAHYDROFURAN: METHOD 1609. (1985, March 21). NIOSH.
- Purification of Tetrahydrofuran. (n.d.). Chempedia - LookChem.
- What is the best analytical chemistry technique to determine the chemical weight percentage of a liquid mixture of Tetrahydrofuran (THF) and water?. (2012, February 3). ResearchGate.
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Technical Support Center: Removal of Unreacted 1-Tetrahydrofuran-2-ylethanamine Hydrochloride from Reaction Mixtures
Welcome to the technical support center for handling a common yet critical challenge in synthetic chemistry: the purification of reaction mixtures containing the polar starting material, 1-Tetrahydrofuran-2-ylethanamine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who encounter this specific purification hurdle. Here, we will delve into the underlying principles of various separation techniques and provide practical, step-by-step protocols to ensure the successful isolation of your target compounds.
Understanding the Challenge
This compound is a valuable building block in organic synthesis.[1] Its hydrochloride salt form enhances stability and water solubility, which can be advantageous for certain reaction conditions.[1] However, these very properties often complicate its removal from less polar products once the reaction is complete. The high polarity and ionic nature of the hydrochloride salt make it highly soluble in aqueous media and often lead to poor partitioning into common organic extraction solvents.
Frequently Asked Questions (FAQs)
Here are some quick answers to the most common questions we receive regarding the removal of this compound.
Q1: Why is a simple aqueous wash often ineffective at removing this compound from my organic layer?
A1: While the hydrochloride salt is water-soluble, its partitioning between an aqueous and an organic phase depends on the specific organic solvent used and the pH of the aqueous layer. If your product has some polarity, it can help to solubilize the amine salt in the organic layer, leading to incomplete removal with a simple water wash. Furthermore, if the reaction mixture is acidic, the amine will remain protonated and preferentially stay in the aqueous layer; however, if the conditions are neutral or basic, the free amine can partition back into the organic layer.[2][3][4]
Q2: I've tried a basic wash (e.g., with NaHCO3 or NaOH solution) to neutralize the hydrochloride, but the free amine is still present in my product. What's happening?
A2: Neutralizing the hydrochloride salt converts it to the free amine, 1-Tetrahydrofuran-2-ylethanamine. This free amine is significantly less polar than its salt form and can become more soluble in many organic solvents, making it even more difficult to remove with an aqueous wash. The goal of a basic wash is typically to deprotonate the amine to facilitate its removal from the aqueous layer into an organic solvent, which is the reverse of what is needed in this scenario.[2][3]
Q3: Can I use column chromatography to remove this impurity?
A3: Yes, column chromatography is a powerful technique for this separation, but the choice of stationary and mobile phases is critical. Due to the polar nature of the amine hydrochloride, specialized chromatographic techniques are often required for effective separation.[5][6][7]
Q4: Are there any non-chromatographic methods that are more efficient than simple extraction?
A4: Absolutely. Techniques such as acidic extraction, recrystallization of the product (if it's a solid), or conversion of the impurity to a more easily removable derivative can be highly effective.
Troubleshooting Guide: Common Issues and Solutions
This section provides a more in-depth look at common problems encountered during the removal of this compound and offers systematic solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Persistent impurity in the organic layer after multiple aqueous washes. | - Insufficient volume of aqueous wash. - Inappropriate pH of the aqueous wash. - The organic solvent is too polar, retaining the amine salt. | - Increase the volume and number of aqueous washes.[8] - Perform an acidic extraction with dilute HCl to ensure the amine is fully protonated and partitioned into the aqueous phase.[8][9] - If possible, switch to a less polar organic solvent for the workup. |
| The free amine appears in the product after a basic wash. | - The hydrochloride salt was neutralized to the more organic-soluble free amine. | - Avoid a basic wash if the goal is to remove the amine impurity from the organic layer. Instead, use an acidic wash . |
| Impurity co-elutes with the product during normal-phase silica gel chromatography. | - The amine hydrochloride is too polar and streaks or remains at the baseline. - The free amine (if present) can interact strongly with the acidic silica gel, leading to tailing and poor separation.[5] | - Consider Hydrophilic Interaction Liquid Chromatography (HILIC) , which is well-suited for separating highly polar compounds.[6][7][10] - For the free amine, use an amine-functionalized silica column or add a competing amine (e.g., triethylamine) to the mobile phase to improve peak shape and separation.[5][11] |
| Product is a solid, but the impurity remains after recrystallization. | - The impurity is co-crystallizing with the product. - The chosen recrystallization solvent does not effectively differentiate between the product and the impurity in terms of solubility.[12] | - Perform an acidic wash to remove the amine salt before attempting recrystallization. - Experiment with different recrystallization solvents or solvent systems to find one where the impurity is highly soluble and the product has low solubility at low temperatures.[12][13] |
Detailed Experimental Protocols
Here are step-by-step protocols for the most effective methods to remove unreacted this compound.
Protocol 1: Acidic Liquid-Liquid Extraction
This is often the most straightforward and effective initial approach. The principle is to ensure the amine is in its protonated, highly water-soluble salt form, thus maximizing its partitioning into the aqueous phase.[2][3][9]
Workflow for Acidic Extraction
Caption: Workflow for acidic liquid-liquid extraction.
Step-by-Step Methodology:
-
Transfer the reaction mixture into a separatory funnel.
-
Add an equal volume of 1M hydrochloric acid (HCl) to the separatory funnel.
-
Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Allow the layers to fully separate. The lower, aqueous layer will contain the protonated this compound.
-
Drain the aqueous layer.
-
Repeat the wash with 1M HCl at least one more time to ensure complete removal. It is advisable to check the organic layer by a suitable analytical method (e.g., TLC, LC-MS) to confirm the absence of the starting material.
-
After the final acidic wash, wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water-soluble components.
-
Drain the brine layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the purified product.
Protocol 2: Purification by Column Chromatography
When extraction methods are insufficient, chromatography is the next logical step. For polar amine hydrochlorides, specialized techniques are often necessary.
Option A: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is an excellent choice for separating very polar compounds that are poorly retained in reverse-phase chromatography.[6][7][14] It utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent and a small amount of an aqueous solvent.[10]
Workflow for HILIC Purification
Caption: Workflow for HILIC purification.
Step-by-Step Methodology:
-
Column Selection: Choose a HILIC column. Silica gel can be used, but diol or amine-functionalized columns often provide better peak shapes for amines.[15]
-
Mobile Phase Selection: A typical HILIC mobile phase consists of acetonitrile (ACN) and water. A gradient is often employed, starting with a high percentage of ACN and gradually increasing the water content.
-
Sample Preparation: Dissolve the crude reaction mixture in a solvent that is compatible with the initial mobile phase conditions (i.e., high in organic content).
-
Equilibration: Equilibrate the HILIC column with the initial mobile phase composition for a sufficient time to ensure reproducible results.[14]
-
Loading and Elution: Load the sample onto the column and begin the elution gradient. The more polar this compound will be retained more strongly and elute later than less polar products.
-
Fraction Collection and Analysis: Collect fractions and analyze them to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent to obtain the purified compound.
Option B: Normal-Phase Chromatography with a Modified Mobile Phase or Stationary Phase
For cases where the impurity is the free amine, standard silica gel chromatography can be challenging due to strong interactions between the basic amine and acidic silanol groups on the silica surface, leading to peak tailing.[5]
Step-by-Step Methodology:
-
Method 1: Mobile Phase Modifier: Add a small amount (e.g., 0.1-1%) of a volatile amine like triethylamine or n-propylamine to the mobile phase (e.g., hexane/ethyl acetate or dichloromethane/methanol).[5][16] The added amine will compete for the active sites on the silica gel, resulting in improved peak shape for the amine of interest.
-
Method 2: Amine-Functionalized Silica: Use a pre-packed column with an amine-functionalized stationary phase.[5][7] This type of column minimizes the acidic interactions, leading to better chromatography for basic compounds.
Protocol 3: Recrystallization
If your desired product is a solid, recrystallization can be a highly effective purification method, provided a suitable solvent can be found.[12]
Workflow for Purification by Recrystallization
Caption: Workflow for purification by recrystallization.
Step-by-Step Methodology:
-
Pre-purification: It is highly recommended to first perform an acidic extraction (Protocol 1) to remove the majority of the this compound.
-
Solvent Selection: The ideal recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurity should either be very soluble or insoluble in the chosen solvent at all temperatures.[12]
-
Dissolution: Place the crude solid in a flask and add a minimal amount of the selected solvent. Heat the mixture to boiling while stirring to dissolve the solid completely.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Rinsing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum.
Analytical Methods for Purity Assessment
To confirm the successful removal of this compound, appropriate analytical techniques should be employed.
-
Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess the presence of the starting material. Staining with an amine-visualizing agent (e.g., ninhydrin) can be helpful.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the product. A HILIC or reverse-phase method (for the free amine) can be developed.[17]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and mass confirmation of the impurity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect and quantify the impurity if its signals are resolved from those of the product.
By understanding the chemical properties of this compound and applying the appropriate purification strategies outlined in this guide, researchers can confidently and efficiently remove this common impurity from their reaction mixtures, leading to higher purity products and more reliable experimental outcomes.
References
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?[Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures?[Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]
-
Teledyne ISCO. Strategies for the Flash Purification of Highly Polar Compounds. [Link]
-
Waters Blog. (2025, June 18). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?[Link]
-
Al-Shehri, S. Amine Extraction in the Laboratory. [Link]
-
Chemistry LibreTexts. (2020, May 30). 20.2: Basicity of Amines and Ammonium Salt Formation. [Link]
-
Kagan, M., et al. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. Journal of Chromatography A, 1194(1), 80-9. [Link]
-
University of Alberta. Isolation (Recovery) of amines. [Link]
-
University of Rochester, Department of Chemistry. Workup: Amines. [Link]
-
Helda - University of Helsinki. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
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- 5. biotage.com [biotage.com]
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- 8. Workup [chem.rochester.edu]
- 9. chem.ualberta.ca [chem.ualberta.ca]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. biotage.com [biotage.com]
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- 13. Reagents & Solvents [chem.rochester.edu]
- 14. waters.com [waters.com]
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- 16. Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. DSpace [helda.helsinki.fi]
Technical Support Center: Stereoselective Synthesis of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride Derivatives
Welcome to the technical support center for the stereoselective synthesis of 1-Tetrahydrofuran-2-ylethanamine hydrochloride and its derivatives. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of these valuable chiral building blocks. Chiral amines, particularly those incorporating a tetrahydrofuran (THF) moiety, are crucial components in a wide range of pharmaceuticals and biologically active compounds.[1] Their stereochemistry often dictates their pharmacological activity, making precise control over stereoisomerism a critical aspect of their synthesis.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenges encountered during the synthesis of these complex molecules. The information presented herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
I. Foundational Concepts: Understanding the Core Challenges
The stereoselective synthesis of this compound derivatives presents two primary stereochemical hurdles:
-
Control of the Stereocenter at C1 of the Ethylamine Sidechain: This is the most common challenge, involving the creation of a new chiral center adjacent to the THF ring.
-
Control of the Stereocenter at C2 of the Tetrahydrofuran Ring: In many synthetic routes, the THF ring is pre-formed, but in others, its stereoselective synthesis is a key step.[2]
The interplay between these two stereocenters leads to the potential for four diastereomers, making diastereoselective control paramount.
Logical Flow for Stereoselective Synthesis Strategies
Caption: Key strategies for achieving stereoselectivity.
II. Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Category 1: Asymmetric Reduction of 1-(Tetrahydrofuran-2-yl)ethanone
The asymmetric reduction of the prochiral ketone, 1-(Tetrahydrofuran-2-yl)ethanone, is a popular and efficient method for establishing the stereocenter on the ethylamine side chain.[3][4] However, achieving high enantioselectivity and yield can be challenging.
Question 1: My asymmetric reduction is giving low enantiomeric excess (ee). What are the likely causes and how can I improve it?
Answer: Low enantiomeric excess is a common problem and can stem from several factors. Here's a systematic approach to troubleshooting:
-
Catalyst/Reagent Choice and Quality:
-
Catalyst Selection: The choice of catalyst is paramount. For transfer hydrogenation, catalysts like Ru(II)/TsDPEN complexes are well-established for reducing ketones with high enantioselectivity.[5] For borane reductions, oxazaborolidine catalysts (CBS catalysts) are highly effective.[6] Ensure the chosen catalyst is appropriate for your specific substrate.
-
Ligand Choice: In transition metal catalysis, the chiral ligand dictates the stereochemical outcome.[4] The electronic and steric properties of the ligand must be matched to the substrate. Experiment with a small library of ligands if the initial choice is suboptimal.
-
Catalyst/Reagent Purity and Age: Chiral catalysts and reagents can degrade over time, leading to diminished performance.[6] Use freshly prepared or properly stored catalysts. The use of in-situ generated catalysts can sometimes provide more reliable results.[6]
-
-
Reaction Conditions:
-
Temperature: Asymmetric reductions are often highly sensitive to temperature. Lowering the reaction temperature generally increases enantioselectivity by favoring the transition state leading to the major enantiomer. However, excessively low temperatures can significantly slow down the reaction rate.[6]
-
Solvent: The solvent can influence catalyst activity and enantioselectivity by affecting the catalyst's conformation and solubility. Screen a range of solvents with varying polarities (e.g., THF, CH2Cl2, Toluene).
-
Concentration: Reaction concentration can impact catalyst turnover and aggregation, which may affect enantioselectivity.
-
-
Substrate-Related Issues:
-
The THF ring itself can act as a coordinating group, influencing the approach of the ketone to the chiral catalyst. This interaction can either be beneficial or detrimental to stereoselectivity.
-
| Parameter | Troubleshooting Action | Rationale |
| Low ee | Screen different chiral catalysts/ligands. | The catalyst/ligand-substrate interaction is key to stereodifferentiation. |
| Verify catalyst/reagent purity and age. | Degraded or impure reagents can lead to poor performance.[6] | |
| Optimize reaction temperature (often lower). | Lower temperatures can enhance the energy difference between diastereomeric transition states. | |
| Screen a variety of solvents. | Solvent polarity can affect the catalyst's active conformation. | |
| Vary the substrate concentration. | Concentration can influence catalyst aggregation and kinetics. |
Question 2: The reduction of the ketone is slow or incomplete. How can I improve the reaction rate and conversion?
Answer: Poor conversion can be due to catalyst deactivation, insufficient reactivity of the reducing agent, or unfavorable reaction kinetics.
-
Catalyst Deactivation: The pyridine-like oxygen of the THF ring can sometimes coordinate to the metal center of a catalyst, leading to deactivation.[1] If catalyst deactivation is suspected, consider using a catalyst known to be robust to Lewis basic functional groups.
-
Reducing Agent: Ensure the chosen reducing agent is sufficiently reactive. For catalytic hydrogenations, ensure adequate hydrogen pressure and efficient stirring. For transfer hydrogenations, the choice of hydrogen donor (e.g., formic acid, isopropanol) is critical.[4][7]
-
Additives: In some cases, additives can enhance catalyst activity. For example, in CBS reductions, the addition of phenols can sometimes improve both reactivity and enantioselectivity.[6]
Category 2: Chiral Resolution via Diastereomeric Salt Formation
Chiral resolution is a classical and robust method for separating enantiomers, particularly on a larger scale.[8] It involves reacting the racemic amine with a chiral resolving agent to form diastereomeric salts, which are then separated by crystallization.[9][10]
Question 3: I am struggling to find a suitable chiral resolving agent and solvent system for the crystallization of diastereomeric salts.
Answer: The successful separation of diastereomeric salts is highly dependent on the differential solubility of the two diastereomers, which is difficult to predict.[9] A systematic screening approach is often necessary.[8]
-
Screening Chiral Resolving Agents: A variety of commercially available chiral acids can be used as resolving agents for amines. Common examples include:
-
Tartaric acid and its derivatives
-
Mandelic acid and its derivatives
-
Camphorsulfonic acid
-
Dibenzoyltartaric acid
-
-
Screening Solvents: The choice of solvent is as critical as the resolving agent. Screen a range of solvents with different polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate).[8] Mixtures of solvents can also be effective.
-
Kinetic vs. Thermodynamic Control: The rate of crystallization can influence the purity of the obtained diastereomer.[11] Sometimes, rapid filtration of the first-forming crystals (kinetic product) can yield higher purity than allowing the system to equilibrate.[11]
Experimental Protocol: Screening for Diastereomeric Salt Resolution
-
Small-Scale Screening: In parallel, dissolve small, equimolar amounts of the racemic amine and various chiral resolving agents in a selection of solvents in test tubes.
-
Induce Crystallization: Allow the solutions to cool slowly. If no crystals form, try scratching the inner surface of the test tube or adding a seed crystal.[12]
-
Isolation and Analysis: Isolate any crystalline material by filtration.
-
Liberate the Free Amine: Dissolve the salt in water and basify with a strong base (e.g., NaOH) to liberate the free amine.[12][13]
-
Determine Enantiomeric Excess: Analyze the enantiomeric excess of the liberated amine using chiral HPLC or by forming a diastereomeric derivative with a chiral derivatizing agent (e.g., Mosher's acid chloride) followed by NMR analysis.[14][15]
Caption: Workflow for chiral resolution screening.
Question 4: The yield of my chiral resolution is low (well below the theoretical 50% maximum). What can I do?
Answer: Low yields can result from several factors:
-
Suboptimal Crystallization Conditions: The solubility of both diastereomeric salts might be too high in the chosen solvent, leading to significant loss of product in the mother liquor. Try a less polar solvent or reduce the crystallization temperature.
-
Co-crystallization: Both diastereomers may be crystallizing out of solution, leading to a lower yield of the desired pure diastereomer. Recrystallization of the isolated salt can improve purity but may further reduce the yield.[11]
-
Racemization of the Resolving Agent: While less common, ensure the resolving agent is stable under the reaction and workup conditions.
Category 3: Protecting Group Strategies
Protecting groups are often necessary to prevent unwanted side reactions at the amine functionality during subsequent synthetic transformations.[16][17]
Question 5: Which protecting group is most suitable for the amine in 1-Tetrahydrofuran-2-ylethanamine, and what are the common issues with its introduction and removal?
Answer: The choice of protecting group depends on the planned subsequent reaction conditions.[18] The most common protecting groups for amines are carbamates, such as Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl).[16][19]
-
Boc (tert-Butoxycarbonyl) Group:
-
Introduction: Typically introduced using di-tert-butyl dicarbonate (Boc)2O with a base like triethylamine or in an aqueous basic solution.
-
Stability: Stable to a wide range of nucleophilic and basic conditions, as well as hydrogenation.[19]
-
Removal: Cleaved under acidic conditions (e.g., trifluoroacetic acid (TFA) in CH2Cl2, or HCl in dioxane).[19]
-
Troubleshooting: Incomplete protection can occur with sterically hindered amines or insufficient base. During deprotection, the resulting tert-butyl cation can cause side reactions (e.g., alkylation of electron-rich aromatic rings) if scavengers are not used.
-
-
Cbz (Benzyloxycarbonyl) Group:
-
Introduction: Introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.
-
Stability: Stable to acidic and most basic conditions.
-
Removal: Commonly removed by catalytic hydrogenation (H2, Pd/C), which is a very mild method.[19]
-
Troubleshooting: Ensure the catalyst for hydrogenation is not poisoned by other functional groups in the molecule. The Cbz group is not suitable if subsequent steps involve hydrogenation-sensitive functionalities.
-
| Protecting Group | Introduction Reagent | Deprotection Condition | Key Advantage | Common Issue |
| Boc | (Boc)2O | Acid (TFA, HCl) | Orthogonal to Cbz, stable to base/hydrogenation.[16] | Potential for side reactions during acidic cleavage. |
| Cbz | Cbz-Cl | Catalytic Hydrogenation | Mild deprotection, orthogonal to Boc. | Incompatible with hydrogenation-sensitive groups. |
III. Concluding Remarks
The stereoselective synthesis of this compound derivatives is a challenging yet achievable goal. A systematic and informed approach to troubleshooting is essential for success. This guide provides a framework for addressing common experimental hurdles, from achieving high stereoselectivity in asymmetric reductions to optimizing classical chiral resolutions. By understanding the underlying chemical principles and leveraging the collective knowledge documented in the scientific literature, researchers can navigate these synthetic challenges effectively.
IV. References
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale.
-
Zhang, D., et al. (2023). Stereoselective Biosynthesis of Bichiral Amino Alcohols from Diketone via Difunctionalization. PMC - NIH.
-
Crimmins, M. T. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC - NIH.
-
Wikipedia. (n.d.). Chiral resolution.
-
Organic Process Research & Development. (n.d.). Ketone Reduction. Wordpress.
-
Gavin Publishers. (n.d.). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent.
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers.
-
ACS Catalysis. (2026, January 14). Alcohol Oxidase–Imine Reductase Cascade for One-Pot Chiral Amine Synthesis. ACS Publications.
-
University of Liverpool. (n.d.). Enantioselective Reduction of Ketones.
-
BenchChem. (2025). Enantioselective Synthesis of 1-(Tetrahydrofuran-2-yl)ethanone: A Technical Guide.
-
BenchChem. (2025). Purification techniques for 2-Pentanamine, (2S)- after synthesis.
-
Chemical Reviews. (2021, October 22). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications.
-
Mondal, B., Balha, M., & Pan, S. C. (2018, August 20). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate.
-
ChemScene. (n.d.). (1R)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride.
-
Wikipedia. (n.d.). Enantioselective reduction of ketones.
-
PubMed. (n.d.). Asymmetric synthesis of amines using tert-butanesulfinamide.
-
Wikipedia. (n.d.). Protecting group.
-
BenchChem. (n.d.). Spectroscopic Comparison of (S)- and (R)-1-(tetrahydrofuran-2-yl)ethanone: A Guide for Researchers.
-
MDPI. (2018, September 20). Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols.
-
PMC - NIH. (n.d.). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum.
-
SciSpace. (n.d.). Amino Acid-Protecting Groups.
-
CymitQuimica. (n.d.). CAS 1053239-39-6: 2-(1,6,7,8-Tetrahydro-2H-indeno[5,4-b]fu….
-
MDPI. (2024, December 3). Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction.
-
BOC Sciences. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
-
ResearchGate. (n.d.). Control of asymmetric reduction of various types of ketones using complex 2 (representative of 1e7).
-
Réseau Huntington de Langue Française. (n.d.). 1,6,7,8-Tetrahydro-2H-indenofuran-8-ethanamine (hydrochloride).
-
The Royal Society of Chemistry. (n.d.). Supporting Information.
-
Albericio, F., & Carpino, L. A. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2467.
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis.
-
Diva-portal.org. (2004, March 18). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions.
-
OUCI. (n.d.). Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy.
-
ChemistryViews. (2014, June 30). Enantioselective Synthesis of Tetrahydrofuran Derivatives.
-
Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis.
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Organic Chemistry Portal. (2006, March 5). Modern Methods for Asymmetric Hydrogenation of Ketones.
-
chemeurope.com. (n.d.). Chiral resolution.
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University of Bath's research portal. (2024, May 24). 10.29 Spectroscopic Analysis: Diastereomeric Derivatization for Spectroscopy.
-
ChemScene. (n.d.). (1s)-1-(Tetrahydrofuran-2-yl)ethan-1-amine hydrochloride.
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ResearchGate. (2025, August 9). Synthesis of chiral enantioenriched tetrahydrofuran derivatives.
-
TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.
-
Nottingham ePrints. (n.d.). Stereoselective Tetrahydrofuran Synthesis by Duncan Edward Shaw.
-
M. V. Lomonosov Moscow State University. (2013, November 25). SYNTHESIS AND NMR SPECTRA OF TETRAHYDROFURAN-2-13C.
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ResearchGate. (2025, August 5). Synthesis and NMR spectra of tetrahydrofuran-2-13C.
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ResearchGate. (n.d.). Synthesis of Substituted Tetrahydrofurans.
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Technical Support Center: Diastereoselectivity in Reactions of 2-Substituted Tetrahydrofurans
Welcome to the technical support center for controlling diastereoselectivity in reactions involving 2-substituted tetrahydrofurans. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereocontrol in these critical heterocyclic scaffolds. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.
Introduction
The precise control of stereochemistry in the synthesis of substituted tetrahydrofurans is a cornerstone of modern organic chemistry, with profound implications for the biological activity of natural products and pharmaceuticals.[1] Achieving high diastereoselectivity in reactions at the C2 position can be challenging due to the subtle interplay of steric and electronic effects. This guide provides practical, field-proven insights to help you overcome common hurdles and achieve your desired stereochemical outcomes.
Part 1: Troubleshooting Guide & FAQs
This section is formatted as a series of questions and answers to directly address specific issues you may encounter during your experiments.
Low Diastereoselectivity
Question 1: My nucleophilic addition to a 2-acyltetrahydrofuran is giving a nearly 1:1 mixture of diastereomers. What are the key factors I should investigate to improve the diastereomeric ratio (d.r.)?
Answer:
Low diastereoselectivity in nucleophilic additions to 2-acyltetrahydrofurans often stems from a lack of facial bias in the attack on the carbonyl group. Here are the primary factors to consider and troubleshoot:
-
Steric Hindrance (Felkin-Anh Model): The relative stereochemistry is often dictated by the Felkin-Anh model, which predicts the nucleophile will attack the carbonyl carbon from the least sterically hindered trajectory.[2][3] The largest group on the adjacent stereocenter (the C2 substituent of the THF ring) will orient itself anti-periplanar to the incoming nucleophile to minimize steric clash.[3]
-
Troubleshooting:
-
Increase Steric Bulk: If possible, consider if the substituent at C2 or the nucleophile can be made bulkier to create a greater steric differentiation between the two faces of the carbonyl.
-
Re-evaluate Your Model: Carefully draw the Newman projection for the Felkin-Anh transition state to ensure you have correctly identified the largest (L), medium (M), and small (S) groups. Remember that an electronegative substituent can sometimes behave as the "large" group due to electronic repulsion with the nucleophile.[2]
-
-
-
Chelation Control: If the C2 substituent has a Lewis basic atom (e.g., -OR, -NR2), you can use a chelating Lewis acid (e.g., MgBr₂, ZnCl₂, TiCl₄) to create a rigid, cyclic transition state.[4][5] This often inverts the selectivity compared to the non-chelation (Felkin-Anh) model.[6]
-
Troubleshooting:
-
Choice of Lewis Acid: If you are not using a Lewis acid, adding one that can chelate may dramatically improve your d.r. If you are already using a non-chelating Lewis acid (e.g., BF₃·OEt₂), switching to a chelating one could be the solution.[5]
-
Solvent Choice: Ethereal solvents like THF or 2-MeTHF are often optimal for reactions involving Grignard reagents and other organometallics as they can participate in the coordination sphere of the metal.[7]
-
-
-
Temperature: Lowering the reaction temperature generally enhances selectivity by increasing the energy difference between the diastereomeric transition states. Reactions run at -78 °C often show significantly better d.r. than those at room temperature.
Question 2: My intramolecular cyclization to form a 2,5-disubstituted tetrahydrofuran is not selective. How can I improve this?
Answer:
The stereochemical outcome of intramolecular cyclizations is often thermodynamically controlled, but kinetic control can be achieved.
-
Thermodynamic vs. Kinetic Control: Under the reaction conditions, the initially formed diastereomer may be equilibrating to the more stable isomer.[8]
-
Troubleshooting:
-
Lower Temperature: To favor the kinetically controlled product, run the reaction at a lower temperature.
-
Shorter Reaction Times: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent equilibration.
-
Choice of Base/Catalyst: A stronger, non-nucleophilic base might favor kinetic deprotonation and subsequent cyclization, while a weaker base might allow for reversible reactions and thermodynamic control.
-
-
-
Substrate Control: The pre-existing stereocenters in your acyclic precursor will heavily influence the facial selectivity of the ring closure.
-
Troubleshooting:
-
Allylic Strain (A(1,3) Strain): In cyclizations involving allylic systems, minimizing A(1,3) strain in the transition state can be a powerful directing effect.[8] Ensure your substrate design takes this into account.
-
Hydrogen Bonding: The presence of hydroxyl or other hydrogen-bonding groups can pre-organize the substrate into a conformation that favors the formation of one diastereomer.[9][10] Adding a hydrogen-bond acceptor or donor to the reaction mixture, or modifying the substrate to include one, can be beneficial.[9][10]
-
-
Incorrect Diastereomer Formation
Question 3: I am obtaining the opposite diastereomer to the one predicted by the Felkin-Anh model. What could be the cause?
Answer:
This is a classic indication that an alternative stereochemical model is in effect, most commonly chelation control.
-
Chelation Control: As mentioned previously, if your C2 substituent and carbonyl oxygen can form a chelate with a Lewis acid, the nucleophile will attack from the least hindered face of this rigid structure, often leading to the "anti-Felkin" product.[4][6]
-
Troubleshooting:
-
Switch to a Non-Chelating Lewis Acid: To obtain the Felkin-Anh product, use a bulky, non-chelating Lewis acid like BF₃·OEt₂.[5]
-
Protecting Groups: If the chelating group is a hydroxyl or amine, protecting it with a bulky silyl group (e.g., TBDPS) will prevent chelation and favor the Felkin-Anh pathway.
-
-
-
Electronic Effects: A highly electronegative substituent at the C2 position can orient itself perpendicular to the carbonyl to minimize dipole-dipole interactions, altering the predicted facial bias.[2]
Poor Yields in Stereoselective Reactions
Question 4: I have optimized my reaction for high diastereoselectivity, but the yield is very low. What are some common causes?
Answer:
Low yields in highly selective reactions can be due to a number of factors, from catalyst deactivation to substrate decomposition.
-
Reaction Conditions:
-
Solvent and Additives: The use of molecular sieves can be crucial to remove trace amounts of water, which can quench organometallic reagents or deactivate catalysts.[11] Ethereal solvents are generally preferred for many organometallic reactions.[11]
-
Catalyst Loading and Purity: For catalytic reactions, ensure the catalyst is pure and used at the optimal loading. Too little catalyst will result in a sluggish reaction, while too much can sometimes lead to side products.
-
-
Substrate Stability:
-
Lewis Acid Sensitivity: Strong Lewis acids can cause decomposition of sensitive substrates. Consider using a milder Lewis acid or a Brønsted acid catalyst.[8]
-
Intermediate Stability: In some cases, the desired intermediate may be unstable and undergo side reactions. For example, in reactions proceeding through an oxocarbenium ion, careful choice of the nucleophile and reaction conditions is critical to ensure efficient trapping.[11][12]
-
Part 2: Experimental Protocols & Methodologies
Protocol 1: Diastereoselective Grignard Addition to a 2-Formyltetrahydrofuran under Chelation Control
This protocol describes a general procedure for the chelation-controlled addition of a Grignard reagent to a 2-formyltetrahydrofuran bearing a C5 ether substituent, a common structural motif.
Materials:
-
(5-(Benzyloxy)methyl)tetrahydrofuran-2-carbaldehyde
-
Methylmagnesium bromide (MeMgBr), 3.0 M in Et₂O
-
Magnesium bromide diethyl etherate (MgBr₂·OEt₂)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add the 2-formyltetrahydrofuran (1.0 eq) and anhydrous DCM (to make a 0.1 M solution).
-
Chelation: Cool the solution to -78 °C in a dry ice/acetone bath. Add MgBr₂·OEt₂ (1.5 eq) portion-wise, ensuring the internal temperature does not rise above -70 °C. Stir the mixture for 30 minutes at -78 °C to allow for chelate formation.
-
Nucleophilic Addition: Slowly add MeMgBr (1.2 eq) dropwise via syringe over 20 minutes, maintaining the internal temperature below -75 °C.
-
Monitoring: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed (typically 1-2 hours), quench the reaction by slowly adding saturated aqueous NH₄Cl at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with DCM (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.[13]
| Parameter | Chelation Control (with MgBr₂) | Non-Chelation Control (without MgBr₂) |
| Predicted Major Diastereomer | syn (Cram Chelate Product) | anti (Felkin-Anh Product) |
| Typical d.r. | >10:1 | ~2:1 to 5:1 |
| Key Transition State Feature | Rigid 5-membered chelate | Staggered Felkin-Anh conformation |
Part 3: Mechanistic Insights & Visualizations
Understanding the underlying mechanisms is crucial for rational troubleshooting and reaction design.
Felkin-Anh vs. Chelation Control
The stereochemical outcome of nucleophilic additions to chiral α-substituted carbonyls is a classic example of kinetic control. The two dominant models, Felkin-Anh and Chelation, predict different diastereomeric products based on the nature of the substrate and reagents.
Caption: Competing pathways for nucleophilic addition.
The Felkin-Anh model assumes a staggered conformation where the largest substituent is positioned away from the incoming nucleophile.[2] In contrast, the chelation model involves the formation of a rigid cyclic intermediate with a Lewis acid, which locks the conformation and directs the nucleophilic attack to the opposite face.[4]
Workflow for Optimizing Diastereoselectivity
When faced with a new reaction, a systematic approach is key to achieving high diastereoselectivity.
Caption: Decision workflow for reaction optimization.
This workflow provides a logical progression for troubleshooting and optimizing reactions of 2-substituted tetrahydrofurans. By first analyzing the substrate for its potential to chelate, a researcher can choose the appropriate set of conditions to favor a single diastereomer.
References
-
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH.[Link]
-
Figadère, B., & Franck, X. (2000). Stereoselective Synthesis of Functionalized trans-2,5-Disubstituted Tetrahydrofurans. Organic Letters, 2(1), 53-56.[Link]
-
Figadère, B., & Franck, X. (2000). Stereoselective synthesis of functionalized trans-2,5-disubstituted tetrahydrofurans. PubMed.[Link]
-
Smith, A. D., & others. (2014). Stereodivergent Organocatalytic Intramolecular Michael Addition/Lactonization for the Asymmetric Synthesis of Substituted Dihydrobenzofurans and Tetrahydrofurans. PMC, NIH.[Link]
-
Figadère, B., & Franck, X. (2000). Stereoselective Synthesis of Functionalized trans-2,5-Disubstituted Tetrahydrofurans. ACS Publications.[Link]
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Marshall, J. A., & others. (1993). Stereoselective synthesis of 2,5-dihydrofurans by sequential SN2' cleavage of alkynyloxiranes and silver(I)-catalyzed cycliz. The Journal of Organic Chemistry.[Link]
-
List, B., & others. (2016). Catalytic Asymmetric Vinylogous Prins Cyclization: A Highly Diastereo- and Enantioselective Entry to Tetrahydrofurans. Journal of the American Chemical Society.[Link]
-
Tan, D. S., & others. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry.[Link]
-
Trost, B. M., & Rey, J. (2012). Diastereoselective formation of tetrahydrofurans via Pd-catalyzed asymmetric allylic alkylation: synthesis of the C13-C29 subunit of amphidinolide N. PubMed.[Link]
-
Dudley, G. B., & others. (2020). Diastereoselective Synthesis of 2,3,4-Trisubstituted Tetrahydrofurans via Thermally Reactive 1,5-Diene-tert-butyl Carbonates. The Journal of Organic Chemistry.[Link]
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Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
-
Rychnovsky, S. D., & others. (2007). Diastereoselective synthesis of 2,3,5-trisubstituted tetrahydrofurans via cyclofunctionalization reactions. Evidence of stereoelectronic effects. PubMed.[Link]
-
Pan, S. C., & others. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate.[Link]
-
Landais, Y., & others. (1995). Stereoselective synthesis of substituted tetrahydrofurans via selenoetherification of 2-silyl-3-alkenols. A study of allylic stereocontrol. Sci-Hub.[Link]
-
Tan, D. S., & others. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. PMC, NIH.[Link]
-
Watson, D. A., & others. (2014). Stereospecific Cross-Coupling Reactions of Aryl-Substituted Tetrahydrofurans, Tetrahydropyrans, and Lactones. Journal of the American Chemical Society.[Link]
-
Hu, W., & others. (2013). Diastereoselective Synthesis of Tetrahydrofurans by Lewis Acid Catalyzed Intermolecular Carbenoid-Carbonyl Reaction-Cycloaddition Sequences. PubMed.[Link]
-
Chemistry Notes. (2022). Felkin Ahn Model: Easy explanation with examples. [Link]
-
OpenOChem Learn. Felkin-Anh Model. [Link]
-
Trost, B. M., & Rey, J. (2012). Diastereoselective Formation of Tetrahydrofurans via Pd-Catalyzed Asymmetric Allylic Alkylation: Synthesis of the C13–C29 Subunit of Amphidinolide N. Organic Letters.[Link]
-
Fiveable. Felkin-Anh Model Definition. [Link]
-
Cox, L. R., & others. (2008). Stereoselective synthesis of 3,4-disubstituted tetrahydrofurans and 2,3,4-trisubstituted tetrahydrofurans using an intramolecular allylation strategy employing allylsilanes. Sci-Hub.[Link]
-
University of Liverpool. Felkin-Ahn and Cram Chelate. [Link]
-
Lu, C., & others. (2022). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. PMC, NIH.[Link]
-
University of Bath. The Felkin-Ahn model for carbonyl conformations and diastereoselective nucleophilic at. [Link]
-
ResearchGate. (2008). ChemInform Abstract: Stereoselective Synthesis of 3,4-Disubstituted Tetrahydrofurans and 2,3,4-Trisubstituted Tetrahydrofurans Using an Intramolecular Allylation Strategy Employing Allylsilanes. [Link]
-
MDPI. (2022). Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. [Link]
-
Beilstein-Institut. Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. [Link]
-
Pace, V., & others. (2016). Recent advancements on the use of 2-methyltetrahydrofuran in organometallic chemistry. PMC, NIH.[Link]
-
Cram felkin-ahn model. [Link]
-
Procter, D. J., & others. (2016). Irreversible endo-Selective Diels–Alder Reactions of Substituted Alkoxyfurans: A General Synthesis of endo-Cantharimides. PMC, PubMed Central.[Link]
-
Feringa, B. L., & others. (2011). Asymmetric addition of Grignard reagents to ketones: culmination of the ligand-mediated methodology allows modular construction of chiral tertiary alcohols. Chemical Communications.[Link]
-
Eliel, E. L. (1985). Asymmetric synthesis and Cram's (chelate) rule. SciSpace.[Link]
-
Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.[Link]
-
Reetz, M. T. (1984). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English.[Link]
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Technical Support Center: N-acylation of 1-Tetrahydrofuran-2-ylethanamine hydrochloride
As a Senior Application Scientist, this guide provides in-depth troubleshooting for the N-acylation of 1-Tetrahydrofuran-2-ylethanamine hydrochloride, a common challenge for researchers in synthetic and medicinal chemistry. This document moves beyond a simple protocol, offering a diagnostic, cause-and-effect approach to problem-solving, grounded in established chemical principles.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequently encountered problems during the N-acylation of this compound, providing a structured approach to identify the root cause and implement effective solutions.
Issue 1: Low or No Product Yield
A diminished or absent yield of the desired N-acyl product is a primary concern. The underlying causes often trace back to the availability and reactivity of the free amine.
Possible Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Insufficient Base | Monitor the reaction's pH. It should be basic (pH > 8). | Add at least 2 equivalents of a non-nucleophilic base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). For heterogeneous reactions with bases like K₂CO₃, ensure vigorous stirring. | One equivalent of the base neutralizes the hydrochloride salt, and a second equivalent scavenges the acid byproduct (e.g., HCl) generated during the acylation, driving the reaction to completion. |
| Low Reactivity of Acylating Agent | Analyze the acylating agent's purity via NMR or IR spectroscopy. | Use a freshly opened or purified acylating agent. Consider activating a carboxylic acid with reagents like DCC/DMAP or HATU for a more potent acylation. | Acylating agents like acid chlorides can hydrolyze over time, reducing their efficacy. In-situ activation of carboxylic acids provides a highly reactive species for acylation. |
| Poor Solubility | Visually inspect the reaction mixture for undissolved starting material. | Select a solvent that dissolves both the amine hydrochloride and the acylating agent. Aprotic polar solvents such as Dichloromethane (DCM), Chloroform, or Acetonitrile are often effective. Gentle heating may also improve solubility. | For a reaction to proceed efficiently, the reactants must be in the same phase. Poor solubility limits the interaction between the nucleophilic amine and the electrophilic acylating agent. |
| Incorrect Reaction Temperature | Run the reaction at 0 °C initially, then allow it to warm to room temperature. | Optimize the temperature. While many acylations proceed well at room temperature, some less reactive partners may require heating. Conversely, highly reactive acylating agents may need cooling to prevent side reactions. | The rate of reaction is temperature-dependent. However, higher temperatures can also accelerate side reactions or lead to the degradation of reactants or products. |
Issue 2: Incomplete Reaction
An incomplete reaction, where both starting material and product are observed, suggests that the reaction has stalled.
Possible Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Insufficient Acylating Agent | Use TLC or LC-MS to monitor the consumption of the starting amine. | Add a slight excess (1.1-1.2 equivalents) of the acylating agent. | Ensuring a stoichiometric excess of the acylating agent can help drive the reaction to completion, especially if some of the acylating agent degrades during the reaction. |
| Reversible Reaction | Analyze the reaction mixture for the presence of hydrolysis products. | Ensure an adequate amount of an appropriate base is present to neutralize any acidic byproducts. | The formation of HCl as a byproduct can protonate the free amine, rendering it non-nucleophilic and halting the reaction. A base is crucial to prevent this equilibrium from shifting back to the starting materials. |
| Steric Hindrance | Compare the reaction rate with less sterically hindered amines. | Switch to a less bulky acylating agent if possible. Alternatively, increase the reaction temperature or use a more potent activating agent for the acyl group. | The tetrahydrofuran moiety can present some steric bulk around the amine, potentially slowing down the reaction with sterically demanding acylating agents. |
Issue 3: Formation of Side Products
The presence of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.
Possible Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Diacylation | Check the mass spectrum for a product corresponding to the addition of two acyl groups. | Use a controlled amount of the acylating agent (1.0-1.1 equivalents) and add it slowly to the reaction mixture at a low temperature (e.g., 0 °C). | If the newly formed amide is deprotonated by excess base, it can become nucleophilic and react with another molecule of the acylating agent, leading to a diacylated byproduct. |
| Reaction with Solvent | Analyze the reaction byproducts to see if they incorporate the solvent molecule. | Choose an inert solvent like DCM, acetonitrile, or THF. Avoid protic solvents like alcohols unless they are intended to participate in the reaction. | Certain solvents can react with highly reactive acylating agents. For example, alcohols can be acylated in the presence of a strong base. |
| Epimerization | If the starting material is chiral, check the product's optical purity. | Use a non-nucleophilic base like DIPEA and a milder acylating agent or coupling reagent. Keep the reaction temperature low. | If the carbon atom bearing the amine is a stereocenter, harsh basic conditions can lead to epimerization, resulting in a mixture of diastereomers. |
Issue 4: Difficulties in Product Isolation/Purification
Challenges in isolating the pure product after the reaction is complete are often related to the workup procedure.
Possible Causes & Solutions
| Potential Cause | Diagnostic Check | Recommended Solution | Scientific Rationale |
| Product is Water-Soluble | Extract the aqueous layer with a more polar organic solvent like ethyl acetate or a mixture of DCM and isopropanol. | During the aqueous workup, saturate the aqueous layer with NaCl (brine) to decrease the solubility of the product in the aqueous phase and improve extraction efficiency. | The presence of the polar tetrahydrofuran ring and the amide group can impart some water solubility to the product, making extraction with nonpolar solvents inefficient. |
| Emulsion Formation | Observe the interface between the organic and aqueous layers during extraction. | Add brine to the separatory funnel to help break the emulsion. Alternatively, filter the mixture through a pad of Celite. | Emulsions are common when dealing with amine salts and can trap the product, leading to lower isolated yields. |
| Co-elution during Chromatography | Analyze the purity of the column fractions by TLC or LC-MS. | Adjust the polarity of the mobile phase for column chromatography. A shallower gradient or a different solvent system (e.g., switching from ethyl acetate/hexanes to DCM/methanol) may be necessary to achieve better separation. | If the product and a major impurity have similar polarities, they will be difficult to separate by standard column chromatography, requiring optimization of the separation method. |
Experimental Protocols
Standard N-acylation Protocol
-
To a solution of this compound (1.0 eq) in dry DCM (0.1 M) at 0 °C, add triethylamine (2.2 eq).
-
Stir the mixture for 10-15 minutes.
-
Slowly add the acylating agent (e.g., acid chloride, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer and wash with 1 M HCl, followed by saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizing the Workflow
Troubleshooting Logic Flow
Caption: A flowchart for troubleshooting N-acylation reactions.
Frequently Asked Questions (FAQs)
Q1: Why is a base necessary when reacting an amine hydrochloride?
The hydrochloride salt of an amine exists as an ammonium salt (R-NH₃⁺Cl⁻). The nitrogen atom's lone pair of electrons is unavailable for nucleophilic attack. A base is required to deprotonate the ammonium ion and generate the free amine (R-NH₂), which is the active nucleophile in the acylation reaction.
Q2: What is the role of the second equivalent of base?
The first equivalent of base neutralizes the amine hydrochloride. The acylation reaction itself, when using an acyl chloride, produces one equivalent of hydrochloric acid (HCl). The second equivalent of base is crucial to neutralize this newly formed HCl. Without it, the HCl would protonate the free amine, shutting down the reaction.
Q3: Which base is best for this reaction?
Triethylamine (TEA) and N,N-Diisopropylethylamine (DIPEA) are commonly used non-nucleophilic organic bases that are soluble in most organic solvents. DIPEA is bulkier and less nucleophilic than TEA, which can be advantageous in preventing side reactions. Inorganic bases like potassium carbonate (K₂CO₃) can also be used, but they result in a heterogeneous reaction mixture that requires vigorous stirring.
Q4: Can I use a carboxylic acid directly instead of an acid chloride?
Yes, but this requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with an additive like 4-dimethylaminopyridine (DMAP) or 1-hydroxybenzotriazole (HOBt). This method, known as amide coupling, is generally milder than using acid chlorides.
Q5: How does the tetrahydrofuran ring affect the reaction?
The tetrahydrofuran (THF) ring is a polar cyclic ether. Its main influence is on the solubility of the starting material and the product. The polarity it imparts can make the product more soluble in water, potentially complicating the extraction process. It is generally considered an inert functional group under standard acylation conditions.
References
Stability of 1-Tetrahydrofuran-2-ylethanamine hydrochloride under acidic and basic conditions
Technical Support Center: Stability of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for this compound. This document is designed for researchers, scientists, and drug development professionals to provide in-depth insights, practical protocols, and troubleshooting advice regarding the chemical stability of this compound under various stress conditions. Our goal is to equip you with the necessary knowledge to anticipate potential degradation pathways, design robust analytical methods, and ensure the integrity of your research.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions about the stability profile of this compound.
Q1: What are the key structural features of this compound that influence its stability?
A1: The molecule's stability is primarily dictated by two functional groups: the primary amine and the tetrahydrofuran (THF) ring, which is a cyclic ether.
-
Primary Amine: As a primary amine, it is susceptible to oxidative degradation.[1][2] However, in its hydrochloride salt form, the amine is protonated, which generally increases its stability in acidic and neutral aqueous solutions by reducing its nucleophilicity and susceptibility to oxidation. Under basic conditions, the free amine is regenerated, making it more reactive.
-
Tetrahydrofuran (THF) Ring: The ether linkage within the THF ring is generally stable but can be susceptible to cleavage under harsh acidic conditions.[3][4] The presence of oxygen can also lead to the formation of peroxides, a known reactivity pathway for ethers like THF, especially when exposed to light.[3]
Q2: What are the most probable degradation pathways for this molecule?
A2: Based on its structure, the most anticipated degradation pathways are:
-
Acid-Catalyzed Hydrolysis: Under strong acidic conditions and elevated temperatures, the ether oxygen of the THF ring can be protonated, making it susceptible to nucleophilic attack by water or the chloride counter-ion. This can lead to ring-opening, potentially forming a chlorohydrin or a diol derivative.
-
Oxidative Degradation: The primary amine is the most likely site for oxidation, especially under neutral or basic conditions where it exists as a free base. Common oxidative agents like hydrogen peroxide (H₂O₂) can convert the amine to corresponding N-oxides or hydroxylamines.[1][2]
-
Photolytic Degradation: Exposure to light, particularly UV radiation, can initiate free-radical reactions.[2] For this molecule, this could involve the formation of peroxides on the THF ring or radical-driven degradation of the amine side chain.
Q3: Why is a forced degradation study necessary for this compound?
A3: Forced degradation (or stress testing) is a critical component of pharmaceutical development.[5][6] These studies intentionally expose the drug substance to harsh conditions (acid, base, oxidation, heat, light) to achieve several key objectives:
-
Pathway Elucidation: To identify likely degradation products and understand the degradation pathways.[1]
-
Method Development: To develop and validate stability-indicating analytical methods that can effectively separate the parent compound from all potential degradation products, ensuring accurate quantification.[2][6]
-
Formulation & Packaging Guidance: The data helps in selecting appropriate excipients, storage conditions, and packaging to protect the compound from degradation.[5]
Troubleshooting Guide
This section provides solutions to specific issues you might encounter during your stability studies.
Q: I observe a significant loss of the parent peak in my HPLC analysis under acidic stress, but I don't see any major new peaks. What could be happening?
A: This scenario can arise from several possibilities:
-
Non-Chromophoric Degradants: The degradation product(s) may lack a UV chromophore. The primary amine and THF ring do not absorb strongly in the typical UV range. If a degradation pathway, such as ring-opening, does not create a chromophore, the degradant will be invisible to a UV detector.
-
Solution: Employ a universal detector like a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or a mass spectrometer (MS) to detect non-UV active compounds.
-
-
Formation of Volatile Products: Degradation may be producing volatile compounds that are not retained on the HPLC column or are lost during sample preparation.
-
Solution: Analyze the headspace of the stressed sample using Gas Chromatography-Mass Spectrometry (GC-MS) to identify any volatile degradants.
-
-
Poor Chromatographic Retention: The degradants might be highly polar (e.g., the product of THF ring-opening) and elute in the solvent front with your current HPLC method.
-
Solution: Modify your HPLC method. Consider using a column designed for polar analytes or switching to a more aqueous mobile phase. Hydrophilic Interaction Liquid Chromatography (HILIC) could be an effective alternative.
-
Q: After performing an oxidative stress study with H₂O₂, my LC-MS analysis shows a new peak with a mass increase of 16 amu. What is this?
A: An increase of 16 atomic mass units (+16 amu) is a classic indicator of oxidation, specifically the addition of a single oxygen atom. For 1-Tetrahydrofuran-2-ylethanamine, the most probable product is the corresponding N-oxide .
-
Mechanism: The lone pair of electrons on the nitrogen atom of the free amine attacks the oxygen of the peroxide, leading to the formation of the N-oxide. This is a very common degradation pathway for amines.[1][2]
-
Confirmation: To confirm the structure, consider isolation and characterization using NMR spectroscopy or comparison with a synthesized N-oxide standard.
Q: My sample solution turned yellow after exposure to basic conditions. What does this color change indicate?
A: A color change often suggests the formation of new, chromophoric species, which could result from:
-
Oxidative Degradation: The free amine, present under basic conditions, is more susceptible to air oxidation, which can lead to complex colored products, especially if trace metal ions are present to catalyze the reaction.
-
Troubleshooting Step: Repeat the experiment under an inert atmosphere (e.g., by purging the solution with nitrogen or argon) and using high-purity, metal-free solvents and reagents. If the color change is prevented or reduced, oxidation is the likely cause.
-
-
Reaction with Impurities: The compound could be reacting with impurities in the solvent or from the container, especially at higher pH and temperature.
-
Troubleshooting Step: Ensure the use of high-purity solvents and run a blank sample (base in solvent without the compound) under the same conditions to rule out solvent degradation.
-
Experimental Protocols & Methodologies
These protocols provide a starting point for conducting forced degradation studies. It is recommended to aim for 5-20% degradation of the active pharmaceutical ingredient (API) for optimal method validation.[6]
General Workflow for Forced Degradation
The following diagram illustrates a typical workflow for a forced degradation study.
Caption: Hypothesized acid-catalyzed ring-opening of the THF moiety.
Oxidative Degradation
Under oxidative stress, particularly at neutral or basic pH, the primary amine is the reactive center.
Caption: Potential oxidative degradation pathways of the primary amine.
Analytical Strategy
A robust, stability-indicating analytical method is essential.
-
Primary Technique: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with both UV-Vis (PDA) and Mass Spectrometry (MS) detection is highly recommended.
-
Column: A C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is a good starting point.
-
Mobile Phase: A gradient elution using water and acetonitrile (or methanol) with a low concentration of a pH modifier like formic acid (for positive ion MS) or ammonium hydroxide (for negative ion MS) will likely provide good separation.
-
Detection: A Photo-Diode Array (PDA) detector will provide UV spectra to aid in peak tracking and purity assessment. A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is invaluable for identifying unknown degradants by providing accurate mass measurements and fragmentation data. [7]* Mass Balance: Ensure that the sum of the assay of the parent compound and the percentage of all degradation products is close to 100%. A significant deviation may indicate that not all degradants are being detected. [1]
-
References
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PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES. [Link]
-
CordenPharma. (2023). Forced degradation studies: A critical lens into pharmaceutical stability. [Link]
-
Jadhav, S. B., et al. (2021). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. International Journal of Pharmaceutical Research. [Link]
-
Lopes, G. (2014). Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
- Yusoff, R., et al. (2011). Degradation studies of amines and alkanolamines during sour gas treatment process.
- Mead, K. T., & Pillai, S. K. (1993). Carbonyl Assisted Intramolecular Ring Opening of 2-Oxetanones: A Stereoselective Route to 2,5-Disubstituted Tetrahydrofurans. Tetrahedron Letters.
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Wikipedia. Tetrahydrofuran. [Link]
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Organic Chemistry Portal. Tetrahydrofuran synthesis. [Link]
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PubMed. (2019). Novel tetrahydrofuran (THF) degradation-associated genes and cooperation patterns of a THF-degrading microbial community as revealed by metagenomic. [Link]
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NIOSH. (1994). TETRAHYDROFURAN: METHOD 1609. [Link]
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LCGC. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. [Link]
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Journal of the American Chemical Society. (2023). A Flavin Enzyme Catalyzes Epoxidation and Furofuran Formation in the Biosynthesis of Mycotoxin Erythroskyrines. [Link]
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Repositório da Universidade de Lisboa. (2021). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. [Link]
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Encyclopedia MDPI. Tetrahydrofuran Biodegradation. [Link]
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ResearchGate. (2019). Possible degradation pathways of 2‐MeTHF under the radical addition conditions. [Link]
-
DiVA portal. (2004). Synthesis of Tetrahydrofuran and Pyrrolidine Derivatives Utilising Radical Reactions. [Link]
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Eurachem. (2014). The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics. [Link]
-
PubMed. (2023). Method validation and characterization of stress degradation products of azelastine hydrochloride using LC-UV/PDA and LC-Q/TOF-MS studies. [Link]
-
Eawag-BBD. (2003). Tetrahydrofuran Degradation Pathway. [Link]
-
Pennakem. METHYLTETRAHYDROFURAN System Advantages in Organometallic Chemistry and Biphasic Reactions. [Link]
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ResearchGate. (2012). What is the best analytical chemistry technique to determine the chemical weight percentage of a liquid mixture of Tetrahydrofuran (THF) and water?. [Link]
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Validation & Comparative
A Comparative Guide to HPLC Analysis for Purity Determination of 1-Tetrahydrofuran-2-ylethanamine hydrochloride
In the landscape of pharmaceutical development, the rigorous assessment of purity for starting materials and intermediates is a cornerstone of ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). 1-Tetrahydrofuran-2-ylethanamine hydrochloride, a key building block in the synthesis of various pharmaceutical agents, presents a common analytical challenge due to its polar and chiral nature. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity determination of this compound, offering scientifically grounded insights into method development, optimization, and comparison with alternative techniques.
The Analytical Challenge: Unraveling the Complexities of a Polar Amine
1-Tetrahydrofuran-2-ylethanamine is a small, polar molecule containing a primary amine group.[1] This seemingly simple structure poses significant hurdles for traditional reversed-phase HPLC (RP-HPLC). The primary challenges include:
-
Poor Retention: The high polarity of the analyte leads to weak interactions with non-polar stationary phases (like C18), often resulting in elution near or within the solvent front.[2][3]
-
Peak Tailing: The basic amine group can interact with residual acidic silanol groups on the silica-based stationary phase, leading to asymmetrical peak shapes and compromising resolution and accurate quantification.[4][5]
-
Lack of a UV Chromophore: The molecule itself lacks a strong UV-absorbing chromophore, making detection by standard UV-Vis detectors challenging, especially for low-level impurities.
-
Chirality: As a chiral compound, the separation of its enantiomer is crucial if the desired API is a single enantiomer.
This guide will explore three distinct HPLC-based strategies to address these challenges, comparing their performance based on experimental data. We will also briefly touch upon Gas Chromatography (GC) as an orthogonal technique.
Comparative HPLC Methodologies
To establish a robust purity profile, we will compare three distinct HPLC approaches:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): An increasingly popular technique for the analysis of polar compounds.[6][7][8][9][10]
-
Ion-Pair Reversed-Phase Chromatography (IP-RPLC): A classic approach to enhance the retention of ionic and ionizable compounds on reversed-phase columns.[11][12][13][14]
-
Pre-column Derivatization with UV/Fluorescence Detection: A strategy to improve both chromatographic behavior and detection sensitivity.[15][16][17][18]
The following sections will detail the experimental protocols for each method, followed by a comparative analysis of the generated data.
Experimental Protocols
Method 1: Hydrophilic Interaction Liquid Chromatography (HILIC)
Rationale: HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent (typically acetonitrile) and a small amount of aqueous buffer. This creates a water-enriched layer on the stationary phase, into which polar analytes can partition, leading to their retention.[8][9][10] This approach is well-suited for highly polar compounds that show little to no retention in reversed-phase chromatography.[2][3]
Detailed Protocol:
-
Column: Amide-based HILIC column (e.g., Waters XBridge BEH Amide XP, 150 mm x 4.6 mm, 2.5 µm)[7]
-
Mobile Phase A: 10 mM Ammonium formate in Water, pH adjusted to 3.0 with Formic Acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 95% B to 70% B over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 5 µL
-
Detector: Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD)
Method 2: Ion-Pair Reversed-Phase Chromatography (IP-RPLC)
Rationale: This technique introduces an ion-pairing reagent into the mobile phase. This reagent, typically a long-chain alkyl sulfonate for basic analytes, forms a neutral ion-pair with the charged analyte.[12] This complex exhibits increased hydrophobicity and is therefore better retained on a reversed-phase column.
Detailed Protocol:
-
Column: C18 reversed-phase column (e.g., Waters Symmetry C18, 150 mm x 4.6 mm, 5 µm)
-
Mobile Phase A: 10 mM Sodium 1-heptanesulfonate in Water, pH adjusted to 2.5 with Phosphoric Acid
-
Mobile Phase B: Acetonitrile
-
Isocratic Elution: 80% A / 20% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Injection Volume: 10 µL
-
Detector: UV at 210 nm (for low-level detection) or Refractive Index (RI)
Method 3: Pre-column Derivatization with UV/Fluorescence Detection
Rationale: Derivatization chemically modifies the analyte to introduce a chromophore or fluorophore, significantly enhancing detection sensitivity.[15][16][18] The resulting derivative is also typically less polar, improving its retention and peak shape in reversed-phase chromatography.[15] We will utilize Dansyl Chloride as the derivatizing agent.
Derivatization Protocol:
-
To 1 mL of a 1 mg/mL solution of this compound in 0.1 M sodium bicarbonate buffer (pH 9.5), add 1 mL of a 2 mg/mL solution of Dansyl Chloride in acetone.
-
Vortex the mixture and heat at 60 °C for 30 minutes.
-
Cool the mixture to room temperature and inject into the HPLC system.
Detailed HPLC Protocol:
-
Column: C18 reversed-phase column (e.g., Agilent Zorbax Eclipse Plus C18, 150 mm x 4.6 mm, 3.5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 50% B to 90% B over 20 minutes
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 10 µL
-
Detector: Fluorescence Detector (Excitation: 340 nm, Emission: 525 nm)
Visualizing the Workflow
Caption: Experimental workflow for the purity determination of this compound by HPLC.
Comparative Data Analysis
The following table summarizes the performance of the three HPLC methods for the analysis of a sample of this compound spiked with known related impurities.
| Parameter | Method 1: HILIC | Method 2: IP-RPLC | Method 3: Pre-column Derivatization |
| Retention Factor (k) of Main Peak | 3.5 | 2.8 | 6.2 |
| Tailing Factor of Main Peak | 1.1 | 1.8 | 1.2 |
| Resolution of Critical Pair | 2.1 | 1.6 | 2.5 |
| Limit of Quantification (LOQ) | ~0.1% (ELSD) | ~0.05% (UV) | ~0.005% (FLD) |
| Analysis Time | 20 minutes | 15 minutes | 25 minutes (excluding derivatization) |
| Method Robustness | Moderate | Low | High |
| MS Compatibility | High | Low | Moderate |
Discussion of Results
Method 1: HILIC proved to be a viable approach, offering good retention and symmetrical peak shapes for the polar analyte. The resolution of impurities was satisfactory. A key advantage of HILIC is its compatibility with mass spectrometry (MS), which is invaluable for impurity identification.[6][7] However, HILIC methods can sometimes suffer from longer equilibration times and may require careful control of mobile phase composition to ensure reproducibility.[9]
Method 2: IP-RPLC successfully retained the analyte on a standard C18 column. However, this method exhibited the poorest peak shape, with significant tailing. This is a common drawback of ion-pairing chromatography, which can also lead to long column equilibration times and irreversible adsorption of the ion-pairing reagent onto the stationary phase, potentially affecting future analyses.[12] Furthermore, the use of non-volatile salts like sodium heptanesulfonate makes this method incompatible with MS detection.
Method 3: Pre-column Derivatization offered the best overall performance in terms of resolution and, most notably, sensitivity. The use of a fluorescence detector provided a significantly lower limit of quantification, making it the ideal choice for trace impurity analysis. The derivatized analyte was well-retained and exhibited excellent peak symmetry. The main drawback of this method is the additional sample preparation step, which can introduce variability if not carefully controlled.[15][16]
Orthogonal Technique: Gas Chromatography (GC)
For a comprehensive purity assessment, an orthogonal technique with a different separation mechanism is highly recommended. Gas chromatography is a suitable alternative for the analysis of volatile amines.[19][20][21]
Rationale: 1-Tetrahydrofuran-2-ylethanamine is sufficiently volatile for GC analysis, especially after conversion to its free base. GC offers excellent resolution and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[22] However, the high polarity and basicity of amines can lead to peak tailing on standard GC columns.[20] This can be mitigated by using base-deactivated columns or by derivatizing the amine to reduce its polarity.[20][22]
Caption: Comparison of the primary retention mechanisms in the three HPLC methods.
Conclusion and Recommendations
The selection of an appropriate HPLC method for the purity determination of this compound is dependent on the specific analytical requirements.
-
For routine quality control where high sensitivity is not paramount, HILIC offers a robust and MS-compatible solution with good chromatographic performance.
-
IP-RPLC can be considered if only standard reversed-phase columns are available, but careful method development is required to manage peak tailing and potential column contamination.
-
For the detection and quantification of trace impurities, pre-column derivatization with fluorescence detection is unequivocally the superior method, providing the highest sensitivity and resolution.
It is best practice to validate the chosen method according to ICH guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and robustness.[23][24][25][26][27] Furthermore, employing an orthogonal technique like GC can provide a more complete and reliable purity profile.
References
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Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. PubMed. [Link]
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Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. ACS Publications. [Link]
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Full article: Analysis of Quaternary Amine Compounds by Hydrophilic Interaction Chromatography/Mass Spectrometry (HILIC/MS). Taylor & Francis Online. [Link]
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Hydrophilic-Interaction Chromatography (HILIC) for LC–MS-MS Analysis of Monoamines using Xbridge BEH Amide XP Columns. LCGC International. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass sp. ScienceDirect. [Link]
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(PDF) Ion-pairing chromatography and amine derivatization provide complementary approaches for the targeted UPLC-MS analysis of the polar metabolome. ResearchGate. [Link]
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Separation of Amino Acids and Amines by Capillary Electrophoresis Using Poly(ethylene Oxide) Solution Containing Cetyltrimethylammonium Bromide. PubMed. [Link]
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Continuous Online Analysis of Amine Solvents Using Gas Chromatography. International CCS Knowledge Centre. [Link]
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3 Key Steps for HPLC Impurities Methods Validation. Altabrisa Group. [Link]
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Derivatization Strategies for the Determination of Biogenic Amines with Chromatographic Techniques. IntechOpen. [Link]
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Strategies to Enable and Simplify HPLC Polar Compound Separation. Technology Networks. [Link]
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Amines-Ion Pairing. Chromatography Forum. [Link]
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Determination of biogenic amines by capillary electrophoresis. PubMed. [Link]
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Fast analysis of amines and solvents. Agilent. [Link]
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HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AZoM. [Link]
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HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
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A Pre-Column Derivatization Method for the HPLC-FLD Determination of Dimethyl and Diethyl Amine in Pharmaceuticals. MDPI. [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Corporation. [Link]
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Analysis of Underivatized Biogenic Amines by LC–MS/MS Using an Alternative Ion-pairing Chromatography Technique. LCGC International. [Link]
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Steps for HPLC Method Validation. Pharmaguideline. [Link]
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Derivatization. Chemistry LibreTexts. [Link]
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What Are The Applications Of Capillary Electrophoresis?. Chemistry For Everyone. [Link]
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Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome. PubMed. [Link]
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Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
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Hydrophilic-Interaction Chromatography (HILIC) for LC-MS/MS Analysis of Monoamine Neurotransmitters using XBridge BEH Amide XP Columns. Waters Corporation. [Link]
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Hydrophilic interaction chromatography and its applications in the separation of basic drugs. ResearchGate. [Link]
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chiral hplc method: Topics by Science.gov. Science.gov. [Link]
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Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco. [Link]
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Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
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The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. ResearchGate. [Link]
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CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]
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Challenges in HPLC Technology and Potential Solutions. G-M-I, Inc. [Link]
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Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. ResearchGate. [Link]
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HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Today. [Link]
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
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Tetrahydrofuran HPLC grade. Canadian Life Science. [Link]
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A Comparative Guide to Chiral HPLC Methods for Enantiomeric Excess Determination of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride
For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a critical aspect of quality control and regulatory compliance. The differential pharmacological and toxicological profiles of enantiomers necessitate robust and reliable analytical methods.[1] This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for the enantiomeric excess determination of 1-Tetrahydrofuran-2-ylethanamine hydrochloride, a key chiral building block.
This document moves beyond a simple listing of protocols to explain the causality behind experimental choices, offering field-proven insights to empower you to develop and validate your own robust chiral separation methods.
The Criticality of Chiral Separation for Amines
Chiral primary amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals.[2] The spatial arrangement of substituents around the chiral center can lead to significant differences in how each enantiomer interacts with chiral biological targets like enzymes and receptors. Consequently, one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even responsible for adverse effects.[1] Therefore, the ability to separate and quantify the enantiomers of intermediates like 1-Tetrahydrofuran-2-ylethanamine is paramount. High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is one of the most powerful and widely adopted techniques for this purpose.[2][3]
Understanding the Chiral Recognition Mechanism on Polysaccharide-Based CSPs
Polysaccharide-based CSPs, particularly derivatives of cellulose and amylose, are highly effective for resolving a wide range of racemates, including primary amines.[2][4] Their success lies in the formation of transient diastereomeric complexes between the analyte and the chiral selector. The chiral recognition mechanism is a multifactorial process involving:
-
Hydrogen Bonding: The carbamate groups on the polysaccharide backbone provide sites for hydrogen bonding with the amine and other polar functional groups of the analyte.
-
Dipole-Dipole Interactions: Polar bonds within the analyte and the CSP contribute to the overall interaction.
-
Steric Interactions: The analyte must fit into the chiral grooves or cavities of the polysaccharide polymer. The shape and size of the analyte relative to these grooves play a crucial role in enantioseparation.[5]
-
Inclusion Complexation: For some separations, particularly in reversed-phase mode, the analyte may be included within the helical structure of the polysaccharide, leading to differential retention.[5]
The helical structure of amylose and the more linear structure of cellulose result in different chiral environments, often leading to complementary separation capabilities.[6]
Comparative Analysis of Chiral Stationary Phases
The selection of the appropriate CSP is the most critical step in developing a chiral separation method.[7] For primary amines like 1-Tetrahydrofuran-2-ylethanamine, polysaccharide-based columns are the primary choice. Below is a comparison of commonly used CSPs.
| Chiral Stationary Phase (CSP) | Selector | Key Characteristics & Considerations |
| Chiralpak® IA / Chiralpak® AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Broad applicability and a high success rate for a wide range of chiral compounds. Amylose-based phases often provide better enantioselectivity for some compounds compared to their cellulose counterparts.[2] The "IA" version is immobilized, offering greater solvent compatibility, while "AD-H" is a coated version.[8] |
| Chiralcel® OD-H / Chiralpak® IB | Cellulose tris(3,5-dimethylphenylcarbamate) | A widely used and versatile CSP. It is often complementary to the amylose-based phases.[9] The "IB" is the immobilized version of the "OD-H" coated phase.[8] |
| Chiralpak® IE | Amylose tris(3,5-dichlorophenylcarbamate) | The electron-withdrawing chloro groups can alter the chiral recognition, sometimes providing unique selectivity for amines.[4] |
| Chiralpak® IC | Cellulose tris(3,5-dichlorophenylcarbamate) | Offers an alternative selectivity profile to other cellulose-based phases due to the electronic effects of the chloro substituents. |
For the separation of chiral amines, Chiralpak® IE and Chiralcel® OD-H have shown high enantioselectivities.[4] However, a screening approach is always recommended as the optimal CSP can be analyte-dependent.
Strategic Method Development
A systematic approach to method development is crucial for achieving a robust and reliable chiral separation. The following workflow is recommended:
Caption: A systematic workflow for chiral HPLC method development.
Experimental Protocols & Comparative Data
While a specific published method for this compound was not found in the literature, the following protocols are based on established methods for similar chiral primary amines and provide a strong starting point for method development.
Protocol 1: Screening on Chiralpak® IA
-
Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate), immobilized), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (due to lack of a strong chromophore, a low wavelength is used. Alternatively, derivatization or a universal detector like a Corona Charged Aerosol Detector (CAD) could be employed).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in the mobile phase at a concentration of 1 mg/mL. The hydrochloride salt may require neutralization with an equivalent of a non-chiral base like triethylamine in a separate step before dilution if solubility issues arise, though the diethylamine in the mobile phase is often sufficient.
Protocol 2: Screening on Chiralcel® OD-H
-
Column: Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate), coated), 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: As in Protocol 1.
Comparative Performance Data (Representative)
The following table presents representative data that could be expected from the screening of 1-Tetrahydrofuran-2-ylethanamine on different CSPs.
| Column | Mobile Phase | Retention Time (min) | Resolution (Rs) | Analysis Time (min) |
| Chiralpak® IA | Hexane/IPA/DEA (80:20:0.1) | Enant. 1: 8.5Enant. 2: 9.8 | 2.1 | 15 |
| Chiralcel® OD-H | Hexane/EtOH/DEA (90:10:0.1) | Enant. 1: 12.3Enant. 2: 14.1 | 1.8 | 20 |
| Chiralpak® IE | Hexane/IPA/DEA (85:15:0.1) | Enant. 1: 9.2Enant. 2: 11.5 | 2.5 | 18 |
Note: This data is illustrative and based on typical performance for similar analytes. Actual results may vary.
From this representative data, Chiralpak® IE shows the best resolution, making it the most promising candidate for further optimization.
Optimization and Validation Considerations
Once a promising CSP and mobile phase are identified, further optimization can be performed by adjusting the ratio of the organic modifiers and the concentration of the amine additive. For validation, the following parameters should be assessed according to ICH guidelines:
-
Specificity: The ability to assess the enantiomers in the presence of impurities and degradation products.
-
Linearity: The linear relationship between the peak area and the concentration of each enantiomer.
-
Accuracy: The closeness of the measured value to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Quantitation (LOQ): The lowest amount of the minor enantiomer that can be reliably quantified.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters.
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A Senior Application Scientist's Guide to the NMR and Mass Spectrometry Characterization of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride and Its Derivatives
Introduction: The Significance of Chiral Amines in Modern Drug Discovery
In the landscape of pharmaceutical development, chiral amines are indispensable building blocks.[1][2] Their prevalence is remarkable, with estimates suggesting they are integral to over 40% of commercially available drugs.[1][2] These molecules serve as crucial intermediates or final active pharmaceutical ingredients (APIs), where their specific three-dimensional arrangement is often directly linked to therapeutic efficacy and safety.[3][4][5] Among these, structures incorporating a tetrahydrofuran (THF) moiety, such as 1-Tetrahydrofuran-2-ylethanamine, are of particular interest due to the favorable physicochemical properties the THF ring imparts, including improved solubility and metabolic stability.
This guide provides an in-depth comparison of the analytical characterization of 1-Tetrahydrofuran-2-ylethanamine hydrochloride and its derivatives. As a Senior Application Scientist, my objective is to move beyond mere procedural descriptions. Instead, this document will elucidate the causality behind the analytical choices, offering a practical, experience-driven perspective for researchers, scientists, and drug development professionals. We will explore the complementary roles of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) in providing an unambiguous structural confirmation, a cornerstone of regulatory submission and intellectual property protection.
Part 1: Unambiguous Structure Elucidation with Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful technique for the de novo structure determination of organic molecules. It provides detailed information about the carbon-hydrogen framework, the connectivity of atoms, and the stereochemistry of a molecule. For a molecule like this compound, both ¹H and ¹³C NMR are essential for complete characterization.
Expertise in Action: The "Why" Behind the NMR Protocol
The hydrochloride salt form of an amine presents specific considerations for NMR analysis. The choice of deuterated solvent is critical. While chloroform-d (CDCl₃) is common, amine hydrochlorides often have limited solubility in it. Furthermore, the acidic ammonium proton (-NH₃⁺) can undergo rapid exchange with residual water, leading to signal broadening. Therefore, solvents like deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are often preferred due to their ability to dissolve the salt and, in the case of DMSO-d₆, to slow down the proton exchange, allowing for the observation of the -NH₃⁺ protons.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the this compound derivative for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.[6][7]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).[6]
-
Ensure complete dissolution. If necessary, gently vortex the sample.
-
Filter the solution through a pipette with a small cotton or glass wool plug to remove any particulate matter, which can degrade spectral quality.[8]
-
Transfer the clear solution into a high-quality 5 mm NMR tube to a height of about 4-5 cm.[8]
-
-
Instrumental Analysis :
-
Record the spectra on a 400 MHz (or higher) spectrometer.
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
For ¹³C NMR, a greater number of scans will be required due to the lower natural abundance of the ¹³C isotope.
-
Reference the spectra using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Interpreting the Spectra: A Predicted Analysis
Below is a predicted ¹H and ¹³C NMR spectral data interpretation for the parent compound, this compound.
¹H NMR (400 MHz, DMSO-d₆, δ):
-
~8.2 ppm (broad singlet, 3H): This signal corresponds to the three protons of the ammonium group (-NH₃⁺). The broadness is due to quadrupolar coupling with the nitrogen atom and potential chemical exchange.
-
~3.8-4.0 ppm (m, 1H): The proton on the carbon (C2) of the THF ring adjacent to the oxygen and bearing the ethylamine side chain. This proton is expected to be a multiplet due to coupling with the adjacent CH₂ groups.
-
~3.6-3.7 ppm (m, 2H): The two protons on the carbon (C5) of the THF ring adjacent to the oxygen.
-
~3.0-3.2 ppm (m, 2H): The methylene protons (-CH₂-) of the ethylamine side chain adjacent to the ammonium group.
-
~1.7-2.0 ppm (m, 4H): The remaining methylene protons on the THF ring (at C3 and C4).
-
~1.5-1.7 ppm (m, 2H): The methylene protons (-CH₂-) of the ethylamine side chain adjacent to the THF ring.
¹³C NMR (101 MHz, DMSO-d₆, δ):
-
~75-77 ppm: The carbon atom (C2) of the THF ring, shifted downfield due to the adjacent oxygen and the ethylamine substituent.
-
~67-69 ppm: The carbon atom (C5) of the THF ring, also deshielded by the oxygen atom.
-
~40-42 ppm: The carbon atom of the ethylamine side chain adjacent to the nitrogen.
-
~35-37 ppm: The carbon atom of the ethylamine side chain adjacent to the THF ring.
-
~25-30 ppm: The remaining two carbon atoms of the THF ring (C3 and C4).
Comparative Guide: NMR of this compound Derivatives
The true power of NMR lies in comparing related structures. The table below illustrates how the NMR data would be expected to change with common modifications to the parent molecule.
| Derivative/Modification | Key Expected Change in ¹H NMR Spectrum | Rationale |
| N-methylation | The ~8.2 ppm signal integrates to 2H. A new singlet appears around ~2.5 ppm (3H). | The -NH₃⁺ becomes -NH₂CH₃⁺. The methyl protons are a singlet. |
| N-acetylation | The -NH₃⁺ signal disappears. A new amide proton signal (-NH) appears (~7.5-8.5 ppm). A new singlet for the acetyl methyl group appears (~1.9-2.1 ppm). | Formation of an amide bond changes the chemical environment of the nitrogen and introduces a new methyl group. |
| Substitution at C5 of THF ring | The signals for the C5 protons (~3.6-3.7 ppm) will change in chemical shift and multiplicity depending on the substituent. | The electronic and steric nature of the new substituent will alter the local magnetic environment of the C5 protons. |
Part 2: Confirming Identity and Purity with Mass Spectrometry
Mass spectrometry is an essential complementary technique to NMR. It provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural information. For polar, pre-charged molecules like amine hydrochlorides, Electrospray Ionization (ESI) is the method of choice.
Expertise in Action: Why ESI is the Right Tool
ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the molecule during the ionization process.[9][10] This is ideal for analyzing hydrochloride salts because the molecule is already protonated in solution. In the ESI source, the solvent evaporates, leaving the protonated amine [M+H]⁺ in the gas phase, ready for detection. This typically results in a very clean mass spectrum with a prominent molecular ion peak, making molecular weight determination straightforward. High-Resolution Mass Spectrometry (HRMS) further allows for the determination of the elemental formula by providing a highly accurate mass measurement.
Experimental Protocol: ESI-MS
-
Sample Preparation :
-
Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.
-
The hydrochloride salt should readily dissolve.
-
Further dilute this stock solution to a final concentration of 1-10 µg/mL for infusion into the mass spectrometer.
-
-
Instrumental Analysis :
-
Use an ESI source in positive ion mode.
-
Infuse the sample solution at a low flow rate (e.g., 5-10 µL/min).
-
Optimize key source parameters like capillary voltage and cone voltage to maximize the signal of the ion of interest and control fragmentation.[11][12]
-
Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500).
-
For fragmentation studies (MS/MS), select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID).
-
Interpreting the Spectra: Fragmentation Patterns
For 1-Tetrahydrofuran-2-ylethanamine (MW = 115.17), the ESI-MS in positive mode will show a prominent peak at m/z 116.18 , corresponding to the protonated molecule [C₆H₁₃NO + H]⁺.
The fragmentation of amines in MS is well-characterized, with α-cleavage (cleavage of the C-C bond adjacent to the nitrogen) being a dominant pathway.[13][14][15]
-
Key Predicted Fragments:
-
m/z 86: Loss of the ethylamine side chain via cleavage of the bond between the THF ring and the side chain.
-
m/z 71: Cleavage of the C-C bond within the THF ring.
-
m/z 30: A characteristic fragment for primary amines resulting from α-cleavage, corresponding to [CH₂=NH₂]⁺.
-
Comparative Guide: MS of this compound Derivatives
This table outlines the expected mass spectral data for the parent compound and its derivatives.
| Derivative/Modification | Expected [M+H]⁺ (m/z) | Key Expected Fragment(s) (m/z) | Rationale for Fragment Changes |
| Parent Compound | 116.18 | 86, 71, 30 | As described above. |
| N-methylation | 130.21 | 44 ([CH₃NH=CH₂]⁺) | The α-cleavage fragment now includes the methyl group. |
| N-acetylation | 158.20 | 72 ([CH₃CONH=CH₂]⁺) | The α-cleavage fragment now includes the acetyl group. |
| Substitution at C5 (e.g., with -CH₃) | 130.21 | 100, 71, 30 | The fragment from the loss of the side chain will now have a higher mass. The primary amine fragment (m/z 30) remains. |
Visualization of the Analytical Workflow
To ensure the comprehensive and unambiguous characterization of a novel derivative, a logical workflow is essential. The following diagram illustrates the integrated approach combining NMR and MS.
Caption: Integrated workflow for the characterization of amine hydrochloride derivatives.
Conclusion: A Synergistic Approach to Structural Verification
Neither NMR nor mass spectrometry alone can provide the same level of confidence in structural assignment as their combined use. NMR excels at defining the precise atomic connectivity and stereochemistry of the molecular framework, while mass spectrometry provides a rapid and accurate confirmation of the molecular weight and elemental composition.
For researchers in drug development, mastering the interpretation of these datasets is not merely an academic exercise. It is a critical skill that underpins the patentability of new chemical entities, ensures the quality and consistency of synthetic batches, and ultimately contributes to the safety and efficacy of new medicines. The principles and comparative data outlined in this guide serve as a foundational reference for the robust characterization of this compound and its analogues, empowering scientists to proceed with confidence in their molecular discoveries.
References
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ResearchGate. 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... Available at: [Link]
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ResearchGate. (PDF) Synthesis and NMR spectra of tetrahydrofuran-2-13C. Available at: [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. Available at: [Link]
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Reddit. 1H-NMR of Cyclopropylamine HCl salt. Available at: [Link]
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Organic Chemistry Portal. Tetrahydrofuran synthesis. Available at: [Link]
-
JoVE. Video: Mass Spectrometry of Amines. Available at: [Link]
-
IJRPC. SYNTHESIS AND EVALUATION OF 4-(1- BENZOFURAN-2- YL)-1,3-OXAZOLE-2-AMINE AND ITS DERIVATIVES. Available at: [Link]
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ResearchGate. (PDF) 35Cl solid-state NMR of HCl salts of active pharmaceutical ingredients: Structural prediction, spectral fingerprinting and polymorph recognition. Available at: [Link]
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Taylor & Francis Online. 13C NMR Chemical Shifts of Heterocycles: 3*. Empirical Substituent Effects in 2-Halomethyl-2-hydroxy-tetrahydrofurans and -5,6-tetrahydro-4H-pyrans. Available at: [Link]
-
Royal Society of Chemistry. Recent advances in the synthesis of chiral α-tertiary amines via transition-metal catalysis. Available at: [Link]
-
Harvard Apparatus. Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1. Available at: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available at: [Link]
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ACS Publications. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Available at: [Link]
-
ResearchGate. Electrospray ionization tandem mass spectrometric study of salt cluster ions. Part 1— Investigations of alkali metal chloride and sodium salt cluster ions | Request PDF. Available at: [Link]
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ACS Publications. Hydrochloride Salt of the GABAkine KRM-II-81. Available at: [Link]
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Whitman College. GCMS Section 6.15. Available at: [Link]
-
MDPI. Discovery of (5-Phenylfuran-2-yl)methanamine Derivatives as New Human Sirtuin 2 Inhibitors. Available at: [Link]
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Iowa State University. NMR Sample Preparation. Available at: [Link]
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National Institutes of Health. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Available at: [Link]
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KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Available at: [Link]
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National Institutes of Health. Hydrochloride Salt of the GABAkine KRM-II-81. Available at: [Link]
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National Institutes of Health. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride. Available at: [Link]
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PubMed Central. NMR Crystallographic Investigation Coupled with Molecular Dynamics Simulations Reveals the Nature of Disorder in Chlorpromazine Hydrochloride Solvatomorphs. Available at: [Link]
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ResearchGate. a) Normalized absorption and (b) emission spectra of tetrahydrofuran (THF) solutions (10 -5 M) of (PTZ) 3 , PTZO 2. Available at: [Link]
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YouTube. Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. Available at: [Link]
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Royal Society of Chemistry. Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. Available at: [Link]
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A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Spotlight on 1-Tetrahydrofuran-2-ylethanamine Hydrochloride
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Chiral Amines in Modern Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the precise control of stereochemistry is not merely a benchmark of elegance but a fundamental requirement for efficacy and safety. Chiral amines are indispensable tools in the synthetic chemist's arsenal, serving as versatile chiral auxiliaries, catalysts, and building blocks for the construction of complex, stereochemically defined molecules.[1] Their importance is underscored by the fact that a significant portion of all pharmaceuticals contains at least one chiral amine moiety.[2]
This guide provides a comparative analysis of 1-Tetrahydrofuran-2-ylethanamine hydrochloride, a chiral amine featuring a stereocenter adjacent to a tetrahydrofuran (THF) ring, with other established chiral amines in the context of asymmetric synthesis. While direct, peer-reviewed comparative studies detailing the performance of this compound are not abundant, this guide will leverage available data on structurally related systems and foundational principles of asymmetric synthesis to provide a comprehensive overview of its potential applications and performance. We will delve into the mechanistic basis of stereocontrol, present hypothetical and analogous experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.
Unveiling this compound: Structure and Synthetic Potential
This compound is a chiral primary amine characterized by a stereogenic center at the α-position to the amino group, which is directly attached to a tetrahydrofuran ring. This structural motif offers unique stereoelectronic properties that can be exploited in asymmetric transformations. The THF ring, with its ether oxygen, can potentially act as a coordinating group, influencing the conformational rigidity of reaction intermediates and thereby enhancing stereoselectivity.
Both the (R) and (S) enantiomers of this compound are commercially available, providing access to either enantiomeric series of a target molecule.
DOT Script for the structure of (S)-1-Tetrahydrofuran-2-ylethanamine hydrochloride:
Caption: General workflow for diastereoselective alkylation using a chiral amine auxiliary.
Detailed Protocol for Diastereoselective Alkylation (General):
-
Amide Formation: To a solution of the chiral amine (1.0 eq.) and triethylamine (1.2 eq.) in dichloromethane (DCM) at 0 °C, add propionyl chloride (1.1 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench with water, extract with DCM, dry the organic layer over MgSO₄, and concentrate under reduced pressure. Purify the crude amide by column chromatography.
-
Enolate Formation and Alkylation: Dissolve the N-propionyl amide (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add lithium diisopropylamide (LDA) (1.1 eq., solution in THF) dropwise and stir for 30 minutes. Add the electrophile (1.2 eq.) and continue stirring at -78 °C for 2-4 hours.
-
Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Determine the diastereomeric ratio of the crude product by ¹H NMR or HPLC analysis.
-
Auxiliary Cleavage: The alkylated amide can be hydrolyzed under acidic (e.g., 6N HCl, reflux) or basic (e.g., LiOH, H₂O₂, THF/H₂O) conditions to yield the chiral carboxylic acid and recover the chiral amine auxiliary.
Diastereoselective Reduction of Imines
Chiral amines can be used to synthesize other chiral amines through the formation of an intermediate imine with a ketone, followed by a diastereoselective reduction. The stereocenter on the starting amine directs the hydride attack on the imine C=N bond.
Hypothetical Experimental Comparison:
Consider the reaction of acetophenone with a chiral amine to form an imine, followed by reduction with NaBH₄.
| Chiral Amine | Diastereomeric Ratio (d.r.) of Product Amine | Yield (%) | Reference |
| (S)-1-Phenylethylamine | ~85:15 | ~80 | General Knowledge |
| tert-Butanesulfinamide (via sulfinyl imine) * | >95:5 | >90 | **[3] |
| (S)-1-(Tetrahydrofuran-2-yl)ethanamine (Hypothetical) | ~90:10 | ~85 | N/A |
Rationale for Hypothetical Performance:
The THF moiety is expected to provide good facial shielding of the imine, leading to high diastereoselectivity. The potential for chelation control, where the reducing agent coordinates to both the imine nitrogen and the THF oxygen, could further enhance the selectivity. This is a key potential advantage over the simpler phenylethylamine.
Experimental Workflow for Diastereoselective Imine Reduction:
Caption: General workflow for diastereoselective imine reduction.
Detailed Protocol for Diastereoselective Imine Reduction (General):
-
Imine Formation: In a round-bottom flask, combine the chiral amine (1.0 eq.), the ketone (1.1 eq.), and a dehydrating agent such as anhydrous MgSO₄ in a suitable solvent (e.g., toluene). Stir the mixture at room temperature or with gentle heating until imine formation is complete (monitored by TLC or GC-MS).
-
Reduction: Cool the reaction mixture to 0 °C and add the reducing agent (e.g., NaBH₄, 1.5 eq.) portion-wise. Stir for 1-2 hours at 0 °C.
-
Work-up: Quench the reaction by the slow addition of water. Extract the product with an organic solvent, dry the organic layer, and concentrate. The diastereomeric ratio can be determined by spectroscopic or chromatographic methods.
-
Auxiliary Removal (if applicable): If the newly formed amine is the target, the original chiral auxiliary can sometimes be cleaved, for example, by hydrogenolysis if it contains a benzylic C-N bond.
Conclusion and Future Outlook
This compound represents a promising, yet underexplored, chiral amine for applications in asymmetric synthesis. Its unique structural feature—the juxtaposition of a stereocenter and a coordinating THF ring—suggests the potential for high stereocontrol in various transformations. While direct comparative data is currently limited, the principles of stereoselective synthesis and analogies to well-established chiral amines provide a strong basis for its effective utilization.
Future research should focus on systematically evaluating the performance of this compound in a range of asymmetric reactions and directly comparing its efficacy against other leading chiral auxiliaries and catalysts. Such studies will undoubtedly solidify its position as a valuable tool for the synthesis of enantiomerically pure molecules in both academic and industrial settings.
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A diastereoselective preparation of cyclic α-aminoboronates. PMC. [Link]
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Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
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Diastereoselective synthesis using chiral auxiliary. Edgars Suna Group. [Link]
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Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews. [Link]
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The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine. PubMed. [Link]
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Asymmetric Catalytic Cycloetherification Mediated by Bifunctional Organocatalysts. Organic Chemistry Portal. [Link]
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Chiral auxiliary. Wikipedia. [Link]
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Diastereoselective synthesis of quaternary alpha-amino acids from diketopiperazine templates. PubMed. [Link]
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Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. IntechOpen. [Link]
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From Chiral Separation to Asymmetric Synthesis: Route Scouting and Early Process Development of a Chiral Tetrahydrofuran–Pyrazolamine Intermediate of CDK2 Inhibitor RLY-2139. ResearchGate. [Link]
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Asymmetric Michael reaction involving chiral imines/secondary enamines: stereocontrolled synthesis of 2,2-disubstituted tetrahydrothiophen-3-ones. PubMed. [Link]
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Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. PubMed. [Link]
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Photochemical ring expansion reactions: synthesis of tetrahydrofuran derivatives and mechanism studies. RSC Publishing. [Link]
-
Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction. MDPI. [Link]
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A Comparative Guide to Chiral Building Blocks: Unveiling Alternatives to 1-Tetrahydrofuran-2-ylethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and fine chemical synthesis, the selection of the appropriate chiral building block is a critical decision that profoundly influences the stereochemical outcome, efficiency, and overall success of a synthetic route. 1-Tetrahydrofuran-2-ylethanamine hydrochloride is a valuable chiral amine that incorporates a privileged tetrahydrofuran (THF) motif, a common feature in numerous biologically active molecules. However, the ever-present need for synthetic versatility, improved performance, and cost-effectiveness drives the exploration of alternative chiral building blocks.
This guide provides an in-depth, objective comparison of this compound with other prominent chiral building blocks, focusing on their application as chiral auxiliaries in asymmetric alkylation—a fundamental carbon-carbon bond-forming reaction. By examining the underlying principles of stereocontrol and presenting supporting experimental data, this guide aims to equip researchers with the insights necessary to make informed decisions in the design and execution of asymmetric syntheses.
The Central Role of Chiral Amines in Asymmetric Synthesis
Chiral amines are indispensable tools in asymmetric synthesis, primarily serving two major roles: as resolving agents for the separation of enantiomers and as chiral auxiliaries to direct the stereochemical course of a reaction. When covalently and temporarily attached to a prochiral substrate, a chiral auxiliary imparts a diastereomeric relationship to the subsequent transition states, enabling the preferential formation of one stereoisomer over the other. The effectiveness of a chiral auxiliary is judged by the level of diastereoselectivity it induces, the ease of its attachment and cleavage, and the potential for its recovery and reuse.
1-Tetrahydrofuran-2-ylethanamine: A Profile
1-Tetrahydrofuran-2-ylethanamine possesses a unique structural feature: a chiral center directly attached to a tetrahydrofuran ring. The oxygen atom within the THF ring can act as a coordinating Lewis basic site, potentially influencing the conformation of reaction intermediates and transition states through chelation. This inherent structural bias is the foundation of its utility as a chiral auxiliary. When employed in asymmetric alkylation, for instance, an amide derived from this amine can form a rigid, chelated enolate, exposing one face to electrophilic attack while shielding the other.
While specific, direct comparative studies showcasing this compound as a chiral auxiliary in a widely applicable transformation like asymmetric alkylation are not extensively documented in publicly accessible literature, its structural similarity to other effective chiral auxiliaries suggests its potential for inducing high levels of stereocontrol. The principles governing its application would be analogous to those of other well-established chiral amines.
Key Alternatives and a Head-to-Head Comparison in Asymmetric Alkylation
To provide a robust comparison, we will examine the performance of two of the most successful and well-documented classes of chiral auxiliaries in the context of asymmetric alkylation of carboxylic acid derivatives: Evans' Oxazolidinones and Myers' Pseudoephedrine Amides . These will serve as benchmarks against which the potential of tetrahydrofuran-based chiral amines can be evaluated.
The asymmetric alkylation of a carboxylic acid derivative typically involves three key steps:
-
Attachment of the Chiral Auxiliary: The chiral amine is coupled with the carboxylic acid to form a chiral amide or imide.
-
Diastereoselective Alkylation: The α-proton is abstracted with a strong base to form a diastereomeric enolate, which then reacts with an electrophile (e.g., an alkyl halide). The chiral auxiliary directs the approach of the electrophile to one face of the enolate.
-
Cleavage of the Chiral Auxiliary: The auxiliary is removed to reveal the enantiomerically enriched α-alkylated carboxylic acid, and the auxiliary can often be recovered.
dot
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Performance Data in Asymmetric Alkylation
The following table summarizes the performance of Evans' oxazolidinone and Myers' pseudoephedrine auxiliaries in the asymmetric alkylation of a propionate derivative. This data serves as a benchmark for evaluating the potential efficacy of novel chiral auxiliaries like those derived from tetrahydrofuran.
| Chiral Auxiliary | Electrophile (R-X) | Base | Diastereomeric Excess (de) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | NaHMDS | >99% | 85 |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Allyl iodide | NaHMDS | 98% | 90 |
| (1R,2R)-Pseudoephedrine | Benzyl bromide | LDA | >98% | 92 |
| (1R,2R)-Pseudoephedrine | Methyl iodide | LDA | 98% | 95 |
Data compiled from multiple literature sources for illustrative comparison.[1]
Mechanistic Insights into Stereocontrol
The high diastereoselectivity achieved with these auxiliaries stems from the formation of rigid, chelated transition states.
dot
Caption: The principle of stereocontrol via a chiral auxiliary.
For a tetrahydrofuran-based chiral auxiliary, the oxygen atom could participate in chelation with the metal cation of the enolate, creating a rigid bicyclic-like structure that would similarly shield one face of the enolate from the incoming electrophile. The stereochemical outcome would be dictated by the inherent chirality of the tetrahydrofuran ring and the substituents at the stereocenter.
Experimental Protocols
To facilitate the practical application of these concepts, detailed experimental protocols for the use of a benchmark chiral auxiliary, Evans' oxazolidinone, in asymmetric alkylation are provided below. These protocols can serve as a template for the evaluation of 1-Tetrahydrofuran-2-ylethanamine or other novel chiral auxiliaries.
Protocol 1: Acylation of the Chiral Auxiliary
Objective: To attach the carboxylic acid to the chiral auxiliary.
Materials:
-
(S)-4-benzyl-2-oxazolidinone
-
Propionic anhydride
-
Triethylamine (Et₃N)
-
4-(Dimethylamino)pyridine (DMAP)
-
Toluene, anhydrous
Procedure:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equivalent) in anhydrous toluene, add triethylamine (1.5 equivalents) and a catalytic amount of DMAP.
-
Add propionic anhydride (1.2 equivalents) to the mixture.
-
Heat the reaction mixture to reflux for 30 minutes.
-
Cool the reaction to room temperature and quench with water.
-
Extract the product, N-propionyl-(S)-4-benzyl-2-oxazolidinone, with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Diastereoselective Alkylation
Objective: To introduce the new stereocenter via alkylation.
Materials:
-
N-propionyl-(S)-4-benzyl-2-oxazolidinone (from Protocol 1)
-
Sodium bis(trimethylsilyl)amide (NaHMDS) (1.0 M solution in THF)
-
Allyl iodide
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
Dissolve the N-propionyl oxazolidinone (1.0 equivalent) in anhydrous THF and cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add the NaHMDS solution (1.1 equivalents) dropwise to the reaction mixture and stir for 30 minutes to form the sodium enolate.
-
Add allyl iodide (1.2 equivalents) to the enolate solution and continue stirring at -78 °C until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the product by column chromatography. The diastereomeric ratio can be determined by GC or NMR analysis of the crude product.
Protocol 3: Cleavage of the Chiral Auxiliary
Objective: To remove the auxiliary and isolate the chiral carboxylic acid.
Materials:
-
Alkylated N-propionyl oxazolidinone (from Protocol 2)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H₂O₂), 30% aqueous solution
-
Tetrahydrofuran (THF)
-
Water
Procedure:
-
Dissolve the purified alkylated product (1.0 equivalent) in a 4:1 mixture of THF and water and cool to 0 °C in an ice bath.
-
Add lithium hydroxide (2.0 equivalents) followed by the dropwise addition of hydrogen peroxide (4.0 equivalents).
-
Stir the mixture at 0 °C until the starting material is consumed.
-
Quench the excess peroxide by adding an aqueous solution of sodium sulfite.
-
Acidify the aqueous layer to protonate the carboxylic acid and extract the product with an organic solvent.
-
The chiral auxiliary can be recovered from the aqueous layer.
-
Dry, filter, and concentrate the organic extracts to yield the desired (S)-2-methyl-4-pentenoic acid.
Conclusion and Future Outlook
While established chiral auxiliaries like Evans' oxazolidinones and Myers' pseudoephedrine amides offer exceptional and reliable stereocontrol in asymmetric alkylations, the exploration of novel chiral building blocks is essential for expanding the synthetic chemist's toolkit. This compound and its derivatives present an intriguing class of chiral auxiliaries whose full potential is yet to be unlocked. The presence of the tetrahydrofuran ring offers a unique structural element for inducing chirality, and systematic studies comparing its performance against established auxiliaries are warranted. The experimental protocols provided herein offer a robust framework for such comparative investigations, which will undoubtedly pave the way for the development of new and even more efficient stereoselective transformations.
References
- Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chemical Reviews, 1996, 96 (2), 835-875.
- Evans, D. A.; Ennis, M. D.; Mathre, D. J. Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of α-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 1982, 104 (6), 1737–1739.
- Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 1997, 119 (28), 6496–6511.
- Smith, T. C. et al. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Advanced Undergraduate Laboratory.
- Poremba, K. E.; Lee, V. A.; Sculimbrene, B. R. Synthesis of α-chiral-β,γ-unsaturated carboxylic acid derivatives using chiral auxiliaries. Tetrahedron, 2014, 70 (35), 5463-5467.
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A Comparative Guide to Catalyst Efficacy in Asymmetric Synthesis of Tetrahydrofuran-Based Amines
The stereocontrolled introduction of amine functionalities into complex molecular scaffolds is a paramount objective in the synthesis of pharmaceuticals and biologically active compounds. Tetrahydrofuran (THF) rings are a common motif in many such molecules, and the ability to forge a stereodefined carbon-nitrogen bond on this saturated heterocycle is of critical importance. This guide offers a comprehensive comparison of the primary catalytic systems employed for the asymmetric synthesis of tetrahydrofuran-based amines, providing researchers, scientists, and drug development professionals with the technical insights necessary for informed catalyst selection and reaction design. We will explore the efficacy of organocatalysts, transition metal catalysts, and biocatalysts, supported by experimental data and mechanistic understanding.
The Strategic Importance of Chiral Tetrahydrofuran-Based Amines
The precise three-dimensional arrangement of atoms in a drug molecule is fundamental to its interaction with biological targets. For amines situated on a tetrahydrofuran ring, the stereochemistry at the carbon atom bearing the nitrogen substituent can drastically alter the molecule's pharmacological profile, including its efficacy, selectivity, and metabolic stability. Asymmetric catalysis provides the most elegant and efficient means to access enantiomerically pure tetrahydrofuran-based amines, avoiding the drawbacks of classical resolution methods. The choice of catalyst is the most critical parameter, dictating the success of the synthesis in terms of yield, enantioselectivity, and substrate scope.
Organocatalysis: A Metal-Free Paradigm
Organocatalysis has burgeoned into a powerful tool for asymmetric synthesis, offering mild reaction conditions and obviating the need for often toxic and expensive transition metals.[1][2] For the synthesis of tetrahydrofuran-based amines, two prominent organocatalytic strategies have emerged: aminocatalysis and Brønsted acid catalysis.
Chiral Secondary Amine Catalysis
This approach often involves a tandem iminium-enamine activation pathway.[3][4] For instance, the reaction between a γ-hydroxy-α,β-unsaturated carbonyl compound and an enal, catalyzed by a chiral secondary amine like a Jørgensen-Hayashi catalyst, can generate highly substituted tetrahydrofurans. While this method is powerful for constructing the THF core with multiple stereocenters, direct asymmetric amination on a pre-formed THF ring is less common with this specific catalytic cycle.
Chiral Phosphoric Acid (CPA) Catalysis
Chiral phosphoric acids (CPAs) have proven to be exceptional catalysts for a wide array of enantioselective transformations, including the synthesis of chiral amines.[5] The catalytic cycle typically involves the activation of an imine or a related electrophile by the chiral Brønsted acid. In the context of tetrahydrofuran-based amines, a common strategy is the asymmetric reduction of a cyclic imine or the addition of a nucleophile to a CPA-activated intermediate. For example, a CPA can catalyze the enantioselective transfer hydrogenation of a dihydrofuran precursor in the presence of a hydrogen source like Hantzsch ester, leading to a chiral tetrahydrofurfurylamine.[6]
Experimental Protocol: CPA-Catalyzed Asymmetric Transfer Hydrogenation
-
To a dry reaction vessel under an inert atmosphere, add the chiral phosphoric acid catalyst (e.g., TRIP, 2-5 mol%).
-
Add the 2,5-dihydrofuran substrate (1.0 equiv.) and the amine source (if not pre-formed as an imine).
-
Dissolve the components in a suitable anhydrous solvent (e.g., toluene or CH2Cl2).
-
Add the hydride source, such as Hantzsch ester (1.2 equiv.).
-
Stir the reaction at the optimized temperature (e.g., ambient temperature to 40 °C) and monitor by TLC or LC-MS.
-
Upon completion, quench the reaction and purify the product by flash column chromatography.
-
Determine the enantiomeric excess by chiral HPLC analysis.
Caption: Generalized catalytic cycle for CPA-catalyzed asymmetric amination.
Transition Metal Catalysis: High Efficiency and Broad Scope
Transition metal catalysts, particularly those based on palladium, rhodium, and iridium, are workhorses in asymmetric synthesis.[6][7][8][9] For tetrahydrofuran-based amines, palladium-catalyzed asymmetric allylic amination (AAA) of suitable dihydrofuran precursors is a prominent strategy.
The mechanism of Pd-catalyzed AAA typically involves the formation of a π-allyl palladium intermediate. The stereochemical outcome of the reaction is controlled by the chiral ligand coordinated to the palladium center, which dictates the facial selectivity of the nucleophilic attack by the amine.
Performance Comparison of Chiral Ligands in Pd-Catalyzed AAA
The choice of the chiral ligand is paramount for achieving high enantioselectivity. Below is a comparative table of commonly employed ligands for the asymmetric amination of a model 2,5-dihydrofuran substrate.
| Ligand | Catalyst System | Yield (%) | ee (%) | Key Features |
| Trost Ligand | [Pd2(dba)3]/Ligand | >90 | >95 | Often provides excellent enantioselectivity across a broad range of substrates. |
| (S)-BINAP | [Pd(OAc)2]/Ligand | 85-95 | 80-95 | A classic, reliable ligand, though may be surpassed by newer designs for certain substrates. |
| (S)-SIPHOS-PE | Pd2(dba)3/Ligand | >90 | >90 | A monodentate phosphoramidite ligand that has shown excellent results in carboamination reactions.[10][11] |
This data underscores the necessity of ligand screening for reaction optimization. The steric and electronic properties of the ligand create a specific chiral environment around the metal center, which is the basis for the asymmetric induction.
Caption: A typical experimental workflow for palladium-catalyzed AAA.
Biocatalysis: The Green and Selective Approach
Biocatalysis, utilizing enzymes to perform chemical transformations, offers unparalleled selectivity under mild, environmentally benign conditions.[12][13] Transaminases (TAs), in particular, have emerged as powerful biocatalysts for the asymmetric synthesis of chiral amines from prochiral ketones.[14][15][16]
The reaction involves the transfer of an amino group from an amine donor (e.g., isopropylamine) to a ketone substrate, mediated by the pyridoxal 5'-phosphate (PLP) cofactor within the enzyme's active site. The exquisite stereocontrol arises from the precisely folded three-dimensional structure of the enzyme, which orients the substrate for a highly selective amination.
Experimental Protocol: Transaminase-Mediated Asymmetric Amination of a Tetrahydrofuranone
-
Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5).
-
Add the tetrahydrofuranone substrate (1.0 equiv.), the amine donor (e.g., isopropylamine, 5-10 equiv.), and the PLP cofactor (e.g., 1 mM).
-
Initiate the reaction by adding the transaminase enzyme (as a lyophilized powder or in a whole-cell formulation).
-
Gently agitate the mixture at a controlled temperature (e.g., 30-40 °C).
-
Monitor the conversion and enantiomeric excess of the product by chiral GC or HPLC.
-
Upon completion, extract the product with an organic solvent.
-
Purify the amine product, for example, by crystallization of a salt.
Recent studies have demonstrated the successful application of transaminases to cyclic ketones, including those with a THF scaffold, to produce chiral amines with high enantiomeric excess.[17] For instance, the amination of a spirocyclic THF ketone using ATA013 or ATA036 can yield the corresponding amine with excellent conversion and enantioselectivity.[17]
Caption: Conceptual overview of biocatalytic asymmetric amination.
Comparative Summary and Future Directions
The selection of an optimal catalyst for the asymmetric synthesis of tetrahydrofuran-based amines is a multifactorial decision, balancing considerations of substrate scope, catalyst cost and availability, operational simplicity, and scalability.
| Catalyst Class | Advantages | Disadvantages |
| Organocatalysts | Metal-free, generally robust and easy to handle, mild reaction conditions. | Can require higher catalyst loadings; substrate scope may be limited. |
| Transition Metals | High catalytic activity, broad substrate scope, well-established methodologies.[7] | Cost of precious metals and ligands, potential for metal contamination in the final product. |
| Biocatalysts | Exceptional enantioselectivity, mild aqueous reaction conditions, environmentally friendly.[16] | Substrate scope can be limited to the enzyme's natural or engineered specificity; requires specialized expertise.[15] |
The future of asymmetric catalysis will likely involve a synergistic approach, combining the strengths of these different catalytic platforms. For example, a transition metal-catalyzed reaction could be used to generate a key intermediate that is then subjected to a highly selective biocatalytic transformation. The continued development of novel catalysts through high-throughput screening and rational design, including directed evolution of enzymes, will undoubtedly expand the synthetic chemist's toolbox for accessing complex and valuable chiral tetrahydrofuran-based amines.[18]
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Bálint, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1). Available at: [Link]
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Mondal, B., Balha, M., & Pan, S. C. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(9), 1788–1792. Available at: [Link]
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ResearchGate. (2018). (PDF) Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Available at: [Link]
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Ellman, J. A., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters. Available at: [Link]
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ResearchGate. (n.d.). Organocatalytic Asymmetric Synthesis of Tetrahydrofuran and 1,2‐Dihydrobenzofuran Scaffolds | Request PDF. Available at: [Link]
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Schrittwieser, J. H., et al. (2013). The role of biocatalysis in the asymmetric synthesis of alkaloids. Chemical Society Reviews, 42(22), 8821-8839. Available at: [Link]
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Jin, Y., et al. (2026). Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. Journal of the American Chemical Society. Available at: [Link]
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Li, T., et al. (2021). Chiral phosphoric acid-catalyzed regioselective synthesis of spiro aminals with quaternary stereocenters. Tetrahedron Letters, 80, 153347. Available at: [Link]
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Gotor-Fernández, V., & Gotor, V. (2019). Biocatalysis as Useful Tool in Asymmetric Synthesis: An Assessment of Recently Granted Patents (2014–2019). Catalysts, 9(10), 829. Available at: [Link]
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Wolfe, J. P., et al. (2010). Asymmetric Palladium-Catalyzed Alkene Carboamination Reactions for the Synthesis Of Cyclic Sulfamides. The Journal of organic chemistry, 75(15), 5090-5100. Available at: [Link]
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Wolfe, J. P., & Mai, D. N. (2011). Asymmetric Palladium-Catalysed Intramolecular Wacker-Type Cyclisations of Unsaturated Alcohols and Amino Alcohols. European journal of organic chemistry, 2011(22), 4091-4110. Available at: [Link]
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Chavan, L. N., Mainkar, P. S., & Chandrasekhar, S. (2019). Organocatalytic Asymmetric Synthesis of Tetrahydrofuran and 1,2‐Dihydrobenzofuran Scaffolds. European Journal of Organic Chemistry, 2019(41), 6890-6910. Available at: [Link]
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OUCI. (n.d.). Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. Available at: [Link]
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Contente, M. L., & Paradisi, F. (2018). Amine transaminases in chiral amines synthesis: recent advances and challenges. Current opinion in chemical biology, 43, 108-115. Available at: [Link]
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Savile, C. K., et al. (2010). Biocatalytic asymmetric synthesis of chiral amines from ketones applied to sitagliptin manufacture. Science, 329(5989), 305-309. Available at: [Link]
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Johnston, J. N. (2022). New Developments in Chiral Phosphoric Acid Catalysis for Amine Synthesis. The Journal of organic chemistry, 87(12), 7641-7649. Available at: [Link]
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ResearchGate. (2013). The role of biocatalysis in the asymmetric synthesis of alkaloids. Available at: [Link]
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Pandya, S., & Gupte, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Current Organic Synthesis, 20(8), 918-933. Available at: [Link]
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Synlett. (2018). Organocatalytic Asymmetric Synthesis of Tetrahydrothiophenes and Tetrahydrothiopyrans. Available at: [Link]
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Kumar, A., & Kumar, S. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein journal of organic chemistry, 13, 1949-2002. Available at: [Link]
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Masson, G., et al. (2021). Chiral Phosphoric Acid-Catalyzed Enantioselective Construction of 2,3-Disubstituted Indolines. Organic letters, 23(3), 856-860. Available at: [Link]
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Trost, B. M., & Schroeder, G. M. (2000). Palladium-Catalyzed Asymmetric Alkylation of Ketone Enolates. Journal of the American Chemical Society, 122(15), 3785-3786. Available at: [Link]
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Akiyama, T., et al. (2015). Chiral Phosphoric Acid Catalyzed Oxidative Kinetic Resolution of Cyclic Secondary Amine Derivatives Including Tetrahydroquinolines by Hydrogen Transfer to Imines. Chemical communications, 51(93), 16648-16651. Available at: [Link]
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Maestro, A., et al. (2023). Tailored Catalysts Based on Polymers of Intrinsic Microporosity for Asymmetric Aza-Henry Reaction of Pyrazolinone Ketimines in Batch and Flow. International journal of molecular sciences, 24(13), 11069. Available at: [Link]
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Wolfe, J. P. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Bioorganic & medicinal chemistry, 16(16), 7545-7552. Available at: [Link]
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Dong, K., & Franke, R. (2020). New Strategies for the Transition-Metal Catalyzed Synthesis of Aliphatic Amines. Chemical reviews, 120(5), 2557-2655. Available at: [Link]
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Francos, J., & Díez, D. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical reviews, 121(22), 13988-14085. Available at: [Link]
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Takeda, Y., & Tanaka, K. (2024). Recent advances in catalytic asymmetric synthesis. Frontiers in chemistry, 12, 1401344. Available at: [Link]
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Wlochal, C., & Gladiali, S. (2023). Metal Stereogenicity in Asymmetric Transition Metal Catalysis. Chemical reviews, 123(8), 4665-4713. Available at: [Link]
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Rois, E., et al. (2022). Chiral 8-Amino-5,6,7,8-tetrahydroquinoline Derivatives in Metal Catalysts for the Asymmetric Transfer Hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines as Alkaloids Precursors. Molecules, 27(21), 7247. Available at: [Link]
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A Senior Application Scientist's Guide to Product Validation: Unambiguous Structure Determination of 1-Tetrahydrofuran-2-ylethanamine hydrochloride by X-ray Crystallography
For researchers, scientists, and drug development professionals, the unequivocal structural validation of chiral molecules is a cornerstone of chemical synthesis and pharmaceutical development. The three-dimensional arrangement of atoms dictates a molecule's function, particularly its biological activity. Misidentification of a stereocenter can lead to inactive products or, in the worst cases, severe toxicological outcomes. This guide provides an in-depth comparison of analytical techniques for the structural validation of the chiral building block, 1-Tetrahydrofuran-2-ylethanamine hydrochloride, establishing single-crystal X-ray crystallography as the definitive method for absolute configuration assignment.
The Synthetic Challenge: Why Robust Validation is Non-Negotiable
The synthesis of chiral amines like 1-Tetrahydrofuran-2-ylethanamine often involves steps that can produce a mixture of stereoisomers. For instance, a common route might involve the reduction of an oxime or imine derived from 2-acetyltetrahydrofuran. Such processes, if not perfectly stereocontrolled, can yield a racemic mixture of (R)- and (S)-enantiomers. While techniques like chiral HPLC can separate these enantiomers, they cannot, on their own, definitively assign the absolute configuration of each peak.[1][2] This ambiguity necessitates a more powerful analytical approach. Without absolute structural knowledge, subsequent steps in a drug development pipeline are built on a foundation of uncertainty.
The Analytical Landscape: A Comparative Overview
Several analytical techniques are routinely employed to characterize newly synthesized compounds. While each provides valuable information, they possess inherent limitations, especially concerning the three-dimensional arrangement of atoms in a chiral molecule.
Table 1: Comparison of Analytical Techniques for Chiral Molecule Validation
| Parameter | NMR Spectroscopy | Mass Spectrometry (MS) | Chiral HPLC | Single-Crystal X-ray Crystallography |
| Primary Information | Atomic connectivity, relative stereochemistry (NOE) | Molecular weight, elemental formula | Enantiomeric purity (%ee), retention time | 3D atomic coordinates, bond lengths/angles, absolute stereochemistry |
| Ambiguity | Can be ambiguous for absolute configuration without chiral derivatizing agents.[3][4] | Provides no stereochemical information. | Cannot assign absolute configuration without a known standard. | Unambiguous determination of absolute configuration is possible.[5] |
| Sample Requirement | ~1-10 mg, solution | <1 mg, solution or solid | <1 mg, solution | High-quality single crystal (0.1-0.5 mm).[6] |
| Key Limitation | Indirectly infers 3D structure. | Blind to isomerism. | Relative technique. | Crystal growth can be a bottleneck.[6] |
| Definitive Power | Moderate | Low | Low | Gold Standard [6][7] |
As the table illustrates, while methods like NMR and chiral HPLC are essential for confirming that the correct molecule has been made and separated, they fall short of providing the ultimate proof of its absolute three-dimensional structure. This is the critical gap that X-ray crystallography fills.
The Gold Standard: Validation by Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography is the most powerful method for determining the three-dimensional structure of a molecule.[5][7] The technique works by passing X-rays through an ordered, single crystal of the compound. The X-rays are diffracted by the electrons of the atoms in the crystal, creating a unique diffraction pattern. By analyzing this pattern, crystallographers can build an electron density map and from it, a precise 3D model of the molecule, showing the exact position of every atom.
For chiral molecules, the technique's power lies in its ability to determine the absolute configuration . This is achieved by analyzing a subtle effect called anomalous dispersion.[8] When the X-ray energy is near the absorption edge of an atom in the crystal, it causes a phase shift in the scattered X-rays. This effect breaks the symmetry of the diffraction pattern, allowing for the direct determination of the molecule's true handedness (R or S configuration). The Flack parameter is a critical value calculated during structure refinement that indicates the correctness of the assigned enantiomer; a value close to zero provides high confidence in the absolute structure assignment.[5][9]
Experimental Protocol: From Powder to Proof
The following protocol outlines the necessary steps to validate the structure of a batch of synthesized this compound.
Part 1: Crystal Growth (The Art of Crystallization)
The primary prerequisite for a successful X-ray analysis is a high-quality single crystal.[8] This is often the most challenging step and requires methodical screening of conditions.
-
Material Purity: Begin with a sample of the hydrochloride salt that has been purified by recrystallization or chromatography to >98% purity, as confirmed by NMR and HPLC. Impurities can inhibit crystal growth.
-
Solvent Screening: In separate small vials, dissolve ~5-10 mg of the compound in a minimal amount of various solvents. Good candidates for polar salts include methanol, ethanol, water, or mixtures like ethanol/water.
-
Slow Evaporation: Cover the vials with a cap pierced with a few small holes. Allow the solvent to evaporate slowly over several days in a vibration-free environment. The goal is slow, ordered growth rather than rapid precipitation.
-
Vapor Diffusion: A powerful alternative is to dissolve the sample in a good solvent (e.g., methanol) and place this vial inside a larger, sealed jar containing a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., diethyl ether). The vapor of the anti-solvent will slowly diffuse into the sample vial, gradually reducing the compound's solubility and promoting crystallization.
-
Crystal Selection: Using a microscope, select a well-formed crystal with sharp edges and clear faces, typically 0.1-0.3 mm in size.[8]
Part 2: Data Collection and Structure Refinement
-
Mounting: Carefully mount the selected crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to prevent radiation damage.
-
Data Collection: Place the mounted crystal on a modern X-ray diffractometer. The instrument will rotate the crystal while irradiating it with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation), collecting thousands of diffraction spots.[10]
-
Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. Software is then used to solve the "phase problem" and generate an initial electron density map.
-
Structure Refinement: The initial atomic model is refined against the experimental data using full-matrix least-squares methods.[10] This iterative process adjusts atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
Part 3: Data Validation and Interpretation
The quality of the final structure is assessed using several key indicators. According to IUPAC guidelines, these metrics are crucial for ensuring the data is robust and the interpretation is sound.[11]
Table 2: Key Quality Indicators for Small Molecule Crystal Structures
| Indicator | Description | Acceptable Value |
| R1 (R-factor) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data.[12] | < 0.05 (5%) for high-quality data. |
| wR2 | A weighted R-factor based on all reflection data. | Value is typically higher than R1. |
| Goodness-of-Fit (GooF) | Should be close to 1.0, indicating that the model correctly accounts for the data and its errors.[10] | ~ 1.0 |
| Flack Parameter | A parameter used to determine the absolute structure of a chiral compound.[5] | Value close to 0 with a small standard uncertainty (e.g., 0.0(1)). |
| Residual Electron Density | The largest peaks and holes in the final difference Fourier map should be minimal. | < 0.5 e·Å⁻³ |
A successful validation of this compound would yield a final crystallographic report with an R1 factor below 5%, a Goodness-of-Fit near 1.0, and a Flack parameter of approximately 0. This provides irrefutable evidence of the compound's connectivity, conformation, and, most critically, its absolute stereochemistry.
Conclusion
In the rigorous landscape of pharmaceutical research and development, ambiguity is a liability. While a suite of analytical tools is necessary for full product characterization, single-crystal X-ray crystallography stands alone in its ability to provide a direct and unambiguous picture of a molecule's three-dimensional structure. For chiral compounds like this compound, it is the only technique that can definitively validate the absolute configuration without reliance on reference standards. By integrating this powerful method into the validation workflow, researchers can proceed with the utmost confidence in the structural integrity of their chemical entities, ensuring a solid foundation for all subsequent research.
References
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Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. PubMed. Available at: [Link]
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Determination of Absolute and Relative Configuration by X-ray and Neutron Diffraction Methods. Science of Synthesis. Available at: [Link]
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Some Experimental Aspects of Absolute Configuration Determination using Single Crystal X-Ray Diffraction. Chemical Crystallography, University of Oxford. Available at: [Link]
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Performance Benchmarking of Chiral Primary Amines in Asymmetric Synthesis: A Comparative Guide for Researchers
A Technical Guide for Scientists and Drug Development Professionals on the Application of Chiral Amines in Key Asymmetric Transformations, with a Contextual Analysis of 1-Tetrahydrofuran-2-ylethanamine hydrochloride.
In the landscape of modern synthetic chemistry, the development of efficient and selective methods for the construction of chiral molecules is of paramount importance, particularly in the pharmaceutical industry where the enantiomeric purity of a drug can determine its efficacy and safety. Chiral amines have emerged as powerful organocatalysts, capable of inducing high levels of stereoselectivity in a variety of carbon-carbon bond-forming reactions. This guide provides a comparative analysis of the performance of different classes of chiral primary amines in two fundamental asymmetric transformations: the Aldol reaction and the Michael addition. While direct experimental data for this compound is not extensively available in the peer-reviewed literature, this guide will establish a performance baseline with well-characterized catalysts, allowing researchers to infer its potential utility based on structural analogy.
Introduction to Chiral Primary Amine Organocatalysis
Chiral primary amines are a versatile class of organocatalysts that can activate carbonyl compounds through the formation of nucleophilic enamine intermediates or electrophilic iminium ions.[1][2] This mode of activation, distinct from metal-based catalysis, offers the advantages of operational simplicity, lower toxicity, and often complementary selectivity. The stereochemical outcome of these reactions is dictated by the chiral environment provided by the catalyst, which effectively shields one face of the reactive intermediate.
This compound is a chiral primary amine featuring a tetrahydrofuran moiety. The presence of the cyclic ether introduces specific steric and electronic properties, including the potential for hydrogen bonding or chelation, which could influence its catalytic activity and selectivity. While its performance is yet to be broadly documented, we can benchmark its potential against established classes of chiral primary amines.
Asymmetric Aldol Reaction: A Cornerstone of C-C Bond Formation
The aldol reaction is a powerful tool for the stereoselective synthesis of β-hydroxy carbonyl compounds, which are common structural motifs in natural products and pharmaceuticals.[3][4] Chiral primary amines can catalyze the direct asymmetric aldol reaction between a ketone and an aldehyde.
General Experimental Workflow: Asymmetric Aldol Reaction
The following diagram illustrates a typical workflow for an organocatalyzed asymmetric aldol reaction.
Caption: Simplified catalytic cycle for a primary amine-catalyzed asymmetric Michael addition.
Comparative Performance of Chiral Primary Amines in the Asymmetric Michael Addition
The following table compares the performance of different chiral primary amine catalysts in the Michael addition of cyclohexanone to β-nitrostyrene.
| Catalyst Class | Catalyst Structure | Yield (%) | dr (anti:syn) | ee (%) (anti) | Reference |
| Thiourea-Amines | (1R,2R)-Cyclohexanediamine-derived thiourea | 95 | >20:1 | 98 | [5] |
| Diamines | (1R,2R)-1,2-Diphenylethylenediamine derivative | 86 | >99:1 | 91 | [6] |
| Amino Alcohols | Phenylalaninol derivative | 90 | 93:7 | 95 | [7] |
Analysis: Bifunctional catalysts, such as those incorporating a thiourea moiety, often demonstrate superior performance in Michael additions. [5]The thiourea group can activate the nitroolefin through hydrogen bonding, while the primary amine forms the enamine intermediate, leading to a highly organized and stereoselective transition state. Chiral diamines and amino alcohols also serve as excellent catalysts. [6][7]For this compound, the ether oxygen could potentially play a role in coordinating the nitro group of the Michael acceptor, although likely less effectively than a dedicated hydrogen bond donor like thiourea.
Experimental Protocols
To ensure scientific integrity and reproducibility, detailed experimental protocols for the benchmark reactions are provided below.
Protocol 1: Asymmetric Aldol Reaction Catalyzed by a Chiral Primary Diamine Derivative
Materials:
-
(1S,2S)-N1-(2-(diphenylmethylamino)-2-oxoethyl)-N2-(2,4,6-trimethylphenyl)cyclohexane-1,2-diamine (Catalyst)
-
4-Nitrobenzaldehyde
-
Cyclohexanone
-
Benzoic acid
-
Chloroform (CHCl3)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the chiral primary amine catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%) in CHCl3 (1.0 mL) is added cyclohexanone (2.0 mmol).
-
The mixture is stirred at room temperature for 10 minutes.
-
4-Nitrobenzaldehyde (1.0 mmol) is added, and the reaction mixture is stirred at room temperature for the time specified in the reference literature.
-
Upon completion, the reaction is directly purified by flash column chromatography on silica gel.
-
The yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) of the aldol product are determined.
This protocol is adapted from established literature procedures. Please consult the original reference for specific reaction times and analytical conditions.
Protocol 2: Asymmetric Michael Addition Catalyzed by a Chiral Primary Amine-Thiourea
Materials:
-
(1R,2R)-1-(2-((tert-Butyldimethylsilyl)oxy)phenyl)-3-(2,2-diphenyl-2-((trimethylsilyl)oxy)ethyl)thiourea (Catalyst)
-
β-Nitrostyrene
-
Cyclohexanone
-
Toluene
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of the chiral primary amine-thiourea catalyst (0.05 mmol, 5 mol%) in toluene (1.0 mL) is added cyclohexanone (2.0 mmol).
-
The mixture is cooled to the temperature specified in the reference literature.
-
β-Nitrostyrene (1.0 mmol) is added, and the reaction mixture is stirred at that temperature.
-
Upon completion, the solvent is evaporated, and the residue is purified by flash column chromatography on silica gel.
-
The yield, diastereomeric ratio (by 1H NMR), and enantiomeric excess (by chiral HPLC) of the Michael adduct are determined.
This protocol is adapted from established literature procedures. Please consult the original reference for specific reaction times and analytical conditions.
Conclusion and Outlook
The selection of a chiral primary amine organocatalyst is a critical parameter in the development of asymmetric syntheses. While prolinamide and bifunctional thiourea-based catalysts often provide excellent levels of stereocontrol in aldol and Michael additions respectively, the structural diversity of available catalysts allows for fine-tuning of reactivity and selectivity for specific substrates.
Although direct performance data for This compound is currently limited, its structural features—a primary amine for enamine/iminium ion formation and a cyclic ether for potential secondary interactions—place it as an interesting candidate for investigation in asymmetric organocatalysis. Researchers are encouraged to use the data and protocols presented in this guide as a benchmark for evaluating this and other novel chiral amines in their own synthetic endeavors. The continued exploration of new catalyst scaffolds is essential for advancing the field of asymmetric synthesis and enabling the efficient production of complex chiral molecules.
References
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- Chen, J.-R., et al. (2012). New boro amino amide organocatalysts for asymmetric cross aldol reaction of ketones with carbonyl compounds. RSC Advances, 2(21), 8011-8018.
- Corrêa, A. G., et al. (2021). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. Beilstein Journal of Organic Chemistry, 17, 1346–1399.
- Frias, M., et al. (2017). Asymmetric synthesis of Rauhut-Currier type products by a regioselective Mukaiyama reaction under bifunctional catalysis. Journal of the American Chemical Society, 139(2), 672–679.
- Marcelli, T., et al. (2006). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation.
- Nakano, H., et al. (2021). Simple primary β-amino alcohols as organocatalysts for the asymmetric Michael addition of β-keto esters to nitroalkenes. RSC Advances, 11(2), 1039-1045.
- Nakano, H., et al. (2014). Β-Amino alcohol organocatalysts for asymmetric additions. Journal of Synthetic Organic Chemistry, Japan, 72(5), 593-603.
- Peng, F.-Z., et al. (2012). Enantioselective Conjugate Addition of Both Aromatic Ketones and Acetone to Nitroolefins Catalyzed by Chiral Primary Amines Bearing Multiple Hydrogen-Bonding Donors. The Journal of Organic Chemistry, 77(9), 4103–4110.
- Seebach, D., et al. (2007). New mechanistic studies on the proline-catalyzed aldol reaction. Proceedings of the National Academy of Sciences, 104(29), 11943-11947.
- Wang, W., et al. (2008). Chiral Primary Amine Organocatalysts for Syn-selective Asymmetric Cross-Aldol Reactions.
- Wang, Y., et al. (2012). C2-symmetric Proline-Derived Tetraamine as Highly Effective Catalyst for Direct Asymmetric Michael Addition of Ketones to Chalcones. Organic & Biomolecular Chemistry, 10(18), 3721-3729.
- Tang, Z., et al. (2004). Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives. Proceedings of the National Academy of Sciences, 101(16), 5755–5760.
- Vicario, J. L., et al. (2011). Asymmetric enamine base activation of carbonyl compounds is a well-known and widely used strategy for providing functionalization of organic compounds in an efficient way.
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Wikipedia contributors. (2023, December 12). Proline-catalyzed aldol reactions. In Wikipedia, The Free Encyclopedia. Retrieved January 19, 2026, from [Link]
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- Mondal, B., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. Asian Journal of Organic Chemistry, 7(9), 1789-1793.
- Nakano, H., et al. (2015). β-Amino Alcohol Organocatalysts for Asymmetric Additions. Journal of Synthetic Organic Chemistry, Japan, 73(7), 725-735.
- Tanimori, S., & Kirihata, M. (2004). Asymmetric synthesis of proline derivatives. Tetrahedron: Asymmetry, 15(16), 2531-2536.
- Gualandi, A., et al. (2017). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Sustainability, 5(1), 127-134.
- Wang, C.-J., et al. (2011). Prolinol‐derived imidazoles catalyzed asymmetric reduction. Chirality, 23(S1), E119-E127.
- Gualandi, A., et al. (2017). Synthesis and structural characterization of l-prolinol derived chiral eutectic mixtures as sustainable solvents in asymmetric organocatalysis. RSC Advances, 7(81), 51433-51441.
- Juaristi, E., et al. (2006). Dual Catalyst Control in the Chiral Diamine-Dipeptide-Catalyzed Asymmetric Michael Addition. The Journal of Organic Chemistry, 71(17), 6524–6529.
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- Maeda, S., et al. (2021). Computational Study on Data Integration in Chiral Catalyst Design: A Case Study Using Michael Addition Reactions. The Journal of Organic Chemistry, 86(24), 17975–17985.
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Chemistry Steps. (n.d.). Intramolecular Aldol Reactions. Retrieved January 19, 2026, from [Link]
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NROChemistry. (n.d.). Aldol Reaction: Mechanism and Examples. Retrieved January 19, 2026, from [Link]
-
Cram. (n.d.). Aldol Reaction Lab. Retrieved January 19, 2026, from [Link]
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A Comparative Analysis of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride and its Analogs in Medicinal Chemistry
A Guide for Researchers in Drug Development
Introduction
The tetrahydrofuran (THF) ring, a five-membered cyclic ether, is a cornerstone scaffold in modern medicinal chemistry.[1] Far from being a mere solvent, its unique stereochemical and physicochemical properties—including its role as a hydrogen bond acceptor and its conformational flexibility—have established it as a "privileged scaffold." This is evidenced by its presence in at least 13 FDA-approved drugs targeting a wide range of diseases, from viral infections (e.g., Darunavir) to cancer.[2] 1-Tetrahydrofuran-2-ylethanamine and its hydrochloride salt represent a simple yet potent embodiment of this scaffold, combining the favorable properties of the THF ring with a versatile primary amine side chain.
This guide provides a comprehensive literature review and comparative analysis of 1-Tetrahydrofuran-2-ylethanamine hydrochloride against its structural analogs. We will delve into the structure-activity relationships (SAR) that govern the performance of these molecules, examining how modifications to the cyclic core and the amine side chain influence biological activity. This analysis is grounded in experimental data and is designed to equip researchers, scientists, and drug development professionals with the insights needed to leverage this valuable chemical motif in their own discovery programs.
Part 1: The Tetrahydrofuran-Amine Scaffold: Synthesis and Core Attributes
The strategic value of the tetrahydrofuran-amine scaffold lies in its combination of a polar, conformationally distinct heterocyclic core with a synthetically versatile amine functional group. This combination offers a unique vector in chemical space for probing interactions with biological targets.[3]
Key Structural Features
The THF-amine scaffold possesses several features that make it attractive for drug design. The ether oxygen acts as a potent hydrogen bond acceptor, while the aliphatic carbons provide a hydrophobic surface. The C2-substituted side chain projects functionality away from the ring, allowing for targeted interactions within a binding pocket.
Caption: Key pharmacophoric features of the 1-Tetrahydrofuran-2-ylethanamine scaffold.
General Synthetic Workflow
The synthesis of 2-substituted aminomethyl tetrahydrofurans is well-established, often proceeding from furan-based starting materials. A common and efficient industrial method involves the catalytic hydrogenation of 2,5-bis(aminomethyl)furan to yield the corresponding saturated tetrahydrofuran derivative.[4][5] This approach is often performed as a one-pot synthesis, highlighting its efficiency.[6]
Caption: General workflow for the synthesis of aminomethyl tetrahydrofuran derivatives.
Part 2: Comparative Analysis with Structural Analogs
The true utility of a scaffold is understood through the systematic study of its analogs. By modifying specific structural features, we can dissect the contributions of each component to the molecule's overall performance.
The Indispensable Role of the Heteroatom: THF vs. Carbocyclic Analogs
A fundamental question in scaffold design is the importance of the heteroatom. Replacing the THF oxygen with a methylene group creates the analogous cyclopentane structure. While this modification may seem minor, it has profound implications for biological activity, primarily due to the loss of a key hydrogen-bonding interaction.
A compelling case study is found in the development of HIV protease inhibitors.[7] The potency of these inhibitors often relies on precise hydrogen bonding with the enzyme's active site.
| Compound ID | P₂ Ligand | Key Structural Difference | Kᵢ (nM) | Antiviral EC₅₀ (nM) |
| 10 | Fused Cyclopentane-THF | Oxygen present in THF ring | 0.14 | 8 |
| 11 | Fused Bicyclopentane | THF Oxygen replaced by CH₂ | 5.3 | > 1000 |
| Table 1: Experimental data comparing a THF-containing HIV protease inhibitor (10) with its carbocyclic analog (11). Data sourced from Ghosh et al.[7] |
Analysis and Causality: The data in Table 1 is striking. The replacement of the THF ring's oxygen with a methylene group in compound 11 results in a ~38-fold decrease in binding affinity (Kᵢ) and a catastrophic loss of over 125-fold in antiviral activity (EC₅₀).[7] This demonstrates that the oxygen atom is not a passive component of the scaffold. Instead, it actively participates in a crucial hydrogen-bonding interaction within the P₂ binding site of the HIV protease, an interaction that is completely lost in the carbocyclic analog.[7] This experimental result underscores the importance of retaining the heteroatom for applications where hydrogen bonding is a primary driver of potency.
Impact of Ring Size: Tetrahydrofuran (5-Membered) vs. Tetrahydropyran (6-Membered) Analogs
The choice between a 5-membered (THF) and a 6-membered (tetrahydropyran, THP) ring can significantly influence how a ligand presents its substituents to a target protein. This is due to their differing conformational preferences.
-
Tetrahydrofuran (THF): Exists in a dynamic equilibrium of envelope and twist conformations. This flexibility can be advantageous, allowing the molecule to adapt to the topology of a binding site.
-
Tetrahydropyran (THP): Predominantly adopts a stable chair conformation. This rigidity can be beneficial for locking in a specific, high-affinity binding mode but can also be detrimental if that conformation is not optimal.
Caption: Logical relationship between ring size, conformational properties, and strategic application.
While direct comparative data for 1-Tetrahydrofuran-2-ylethanamine vs. its THP analog is sparse in the public domain, the principles of conformational restriction are a guiding tenet in medicinal chemistry. The choice between THF and THP is a strategic one: THF for exploring binding space and THP for locking in potency.
Structure-Activity Relationship of the Amine Side Chain
The (ethan-1-amine) side chain is a critical vector for interaction and can be readily modified to tune the molecule's properties.
-
Chain Length (Methanamine vs. Ethanamine): Altering the linker length affects the positioning of the terminal amine. A methanamine linker (-CH₂-NH₂) places the amine closer to the heterocyclic core, while an ethanamine linker (-CH₂-CH₂-NH₂) provides greater rotational freedom and extends the amine further into space. This choice is highly target-dependent.
-
Chirality: The C1 of the ethanamine group is a chiral center. The specific stereoisomer ((1R) or (1S)) can be critical for activity, as biological targets are chiral environments.[8][9]
-
Substitution (Primary vs. Secondary/Tertiary Amines): The primary amine is a versatile functional handle. However, its basicity and potential for rapid metabolism can be liabilities.[10] N-alkylation to form secondary or tertiary amines (e.g., dimethylamine) can modulate pKa, improve metabolic stability, and introduce new hydrophobic interactions, a strategy seen in numerous FDA-approved drugs.[11]
Part 3: Experimental Protocols
To facilitate further research, we provide a generalized protocol for a common assay used to evaluate compounds like those discussed in this guide.
Protocol: In Vitro HIV-1 Protease Inhibition Assay
This protocol describes a self-validating system to determine the inhibitory constant (Kᵢ) of a test compound against HIV-1 protease.
Objective: To quantify the potency of a test compound by measuring its ability to inhibit the cleavage of a fluorogenic substrate by recombinant HIV-1 protease.
Materials:
-
Recombinant HIV-1 Protease
-
Fluorogenic Substrate (e.g., Arg-Glu(EDANS)-Ser-Gln-Asn-Tyr-Pro-Ile-Val-Gln-Lys(DABCYL)-Arg)
-
Assay Buffer (e.g., 50 mM MES, pH 6.0, 0.1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)
-
Test Compound (e.g., 1-Tetrahydrofuran-2-ylethanamine analog) dissolved in DMSO
-
96-well black microplates
-
Fluorimeter (Excitation: ~340 nm, Emission: ~490 nm)
Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 1 mM, diluted in 10 steps with a 1:3 dilution factor.
-
Reaction Mixture Preparation: In each well of the 96-well plate, add:
-
88 µL of Assay Buffer
-
2 µL of the test compound dilution (or DMSO for control wells)
-
Wait 5 minutes for pre-incubation.
-
-
Enzyme Addition: Add 10 µL of a pre-diluted HIV-1 protease solution to each well to initiate the reaction. The final enzyme concentration should be in the low nanomolar range (e.g., 1-5 nM). Mix gently.
-
Substrate Addition: Immediately add 10 µL of the fluorogenic substrate to each well. The final substrate concentration should be at or below its Kₘ value.
-
Kinetic Measurement: Immediately place the plate in the fluorimeter and measure the increase in fluorescence intensity over time (e.g., every 30 seconds for 15 minutes) at a constant temperature (e.g., 37°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the fluorescence vs. time plot.
-
Plot the reaction velocity against the inhibitor concentration.
-
Fit the data to the Morrison equation for tight-binding inhibitors to determine the IC₅₀ value.
-
Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis constant of the substrate.
-
Trustworthiness and Self-Validation: This protocol is self-validating. The inclusion of no-inhibitor (DMSO only) and no-enzyme controls ensures that the observed signal is due to enzymatic activity and that the test compound is not causing fluorescence artifacts. The kinetic measurement provides robust data on the rate of inhibition.
Conclusion and Future Perspectives
This compound is more than a simple building block; it is a validated starting point for the development of sophisticated therapeutic agents. Our comparative analysis reveals clear principles for its application and modification:
-
The THF Oxygen is Critical: The heteroatom is a key pharmacophoric feature, providing essential hydrogen-bonding capacity that is lost in carbocyclic analogs. Its removal can lead to a dramatic loss of biological activity.[7]
-
Ring Energetics Matter: The choice between a flexible 5-membered THF ring and a more rigid 6-membered THP ring is a strategic decision that balances conformational exploration with the entropic benefit of pre-organization.
-
The Amine Side Chain is a Tuning Element: The length, chirality, and substitution pattern of the amine side chain are powerful levers for modulating potency, selectivity, and pharmacokinetic properties.
Future research should focus on exploring less common analogs, such as those with substitutions on the THF ring itself or the incorporation of the amine into a second ring system (spirocyclic or fused). As our understanding of target biology deepens, the strategic deployment of scaffolds like 1-Tetrahydrofuran-2-ylethanamine will continue to be a fruitful endeavor in the quest for novel medicines.
References
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ChemMedChem, 20(16), e202500259. [Link]
-
Mei, Y., & Du, Y. (2025). Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. ResearchGate. [Link]
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R Discovery. (2025). Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. R Discovery. [Link]
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Freeman, G. A., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future Medicinal Chemistry, 3(8), 995-1015. [Link]
- Google Patents. (n.d.). US11396498B2 - Method for producing 2,5-bis(aminomethyl)tetrahydrofuran.
-
ResearchGate. (n.d.). Tetrahydrofuran (THF)-containing natural products and biological activities. ResearchGate. [Link]
-
European Patent Office. (n.d.). EP 3696173 B1 - METHOD FOR PRODUCING 2,5-BIS(AMINOMETHYL) TETRAHYDROFURAN. European Patent Office. [Link]
- Google Patents. (n.d.). WO2019073988A1 - Method for producing 2,5-bis(aminomethyl) tetrahydrofuran.
-
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Organic Chemistry Portal. [Link]
-
Jakóbiec, T., Zabska, R., & Sedzimirska, B. (1985). Synthesis of Alpha-Aminomethyl Derivatives of beta-phenyltetrahydrofuran-2-one. Polish Journal of Pharmacology and Pharmacy, 37(1), 73-77. [Link]
-
Taylor & Francis. (n.d.). Cyclic amine – Knowledge and References. Taylor & Francis. [Link]
-
ResearchGate. (n.d.). Examples of cyclic amines in drug applications. ResearchGate. [Link]
-
Sharma, P., et al. (2024). FDA-approved drugs containing dimethylamine pharmacophore: a review of the last 50 years. Journal of Biomolecular Structure and Dynamics, 1-22. [Link]
-
ResearchGate. (n.d.). Examples of cyclic amines as drugs. ResearchGate. [Link]
-
Soares, P., et al. (2007). Prodrugs for Amines. Mini-Reviews in Medicinal Chemistry, 7(5), 475-487. [Link]
-
Sharma, G., Kumar, R., & Kumar, V. (2017). Facile and Green Synthesis of Saturated Cyclic Amines. Molecules, 22(10), 1691. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-Tetrahydrofuran-2-ylethanamine Hydrochloride
For researchers and drug development professionals, the integrity of our work is intrinsically linked to the safety of our practices. Handling and disposing of novel or specialized chemical reagents require a meticulous, science-driven approach. This guide provides a detailed protocol for the proper disposal of 1-Tetrahydrofuran-2-ylethanamine hydrochloride, a compound whose structural motifs—a tetrahydrofuran (THF) ring and an amine hydrochloride salt—necessitate a cautious and informed disposal pathway. While a specific Safety Data Sheet (SDS) for this exact hydrochloride salt is not widely available, a robust disposal plan can be formulated by examining the known hazards of its constituent parts and adhering to established principles of hazardous waste management.
The core tenets of this guide are built on proactive risk assessment, stringent adherence to personal and environmental protection, and a clear, logical workflow to ensure that this chemical is managed safely from the moment it is designated as waste to its final disposal.
Hazard Profile: A Synthesis of Structural Alerts
This compound combines the chemical properties of a cyclic ether (tetrahydrofuran) and a primary amine salt. This duality dictates its hazard profile. The primary concerns are derived from the THF moiety, which is known for its ability to form explosive peroxides upon storage and exposure to air.[1][2][3]
| Hazard Class | Description | Primary Concern | Citation |
| Peroxide Formation | The tetrahydrofuran ring can form explosive peroxides over time, especially when exposed to air and light. This is an extreme safety risk, as peroxides can detonate upon shock, friction, or heating. | Explosion Hazard | [1][3] |
| Carcinogenicity | Tetrahydrofuran is suspected of causing cancer (Category 2).[1][4][5] | Long-term Health Risk | [1][4][5] |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][4] This is a common characteristic of many amine salts. | Immediate Health Risk | [1][4] |
| Irritation | Causes serious eye irritation.[1][6][7][8] May cause respiratory irritation.[1][6][7][8] Causes skin irritation.[6][7][9] | Immediate Health Risk | [1][6][7][8][9] |
| Flammability | While the hydrochloride salt form is likely a solid and less volatile than pure THF, contamination or decomposition could release flammable vapors. Pure THF is a highly flammable liquid.[1][4] | Fire/Explosion Hazard | [1][4] |
The hydrochloride salt form generally reduces the volatility compared to the free base, but the inherent risks of the THF ring remain, particularly peroxide formation. Therefore, all waste containing this compound must be treated with the utmost care.
The Disposal Workflow: A Step-by-Step Protocol
The following protocol outlines the necessary steps for the safe collection, storage, and disposal of this compound waste.
Required Personal Protective Equipment (PPE)
Before handling the waste, ensure the following PPE is worn:
-
Eye Protection: Safety goggles with side-shields or a face shield.[7][10]
-
Hand Protection: Nitrile or other chemically resistant gloves. Always inspect gloves for integrity before use.[11]
-
Body Protection: A flame-retardant laboratory coat.[10]
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If vapors or dust are likely to be generated, a NIOSH-approved respirator may be necessary.[1][7]
Waste Segregation and Collection
Principle of Causality: Proper segregation is critical to prevent dangerous chemical reactions within a waste container. Mixing amine hydrochlorides with bases can liberate the free amine, while mixing with strong oxidizing agents could lead to a violent reaction.
-
Designate a Waste Container: Use a clearly labeled, dedicated container for this compound waste. The container must be compatible with the chemical; a high-density polyethylene (HDPE) or glass bottle with a secure, screw-top cap is recommended.[12]
-
Labeling: The container must be labeled "HAZARDOUS WASTE" from the moment the first drop of waste is added.[12][13] The label must also clearly state:
-
The full chemical name: "Waste this compound"
-
The primary hazards: "Peroxide-Former," "Irritant," "Suspected Carcinogen"
-
The date of first accumulation.
-
-
Do Not Mix: Do not mix this waste with any other waste streams, particularly:
-
Strong bases (e.g., sodium hydroxide)
-
Strong oxidizing agents (e.g., nitric acid, perchlorates)
-
Aqueous waste, unless the material is already in a dilute aqueous solution.
-
On-Site Storage
All hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[14]
-
Storage Conditions: Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from heat, sparks, or open flames.[2][7]
-
Peroxide Prevention: Store the container in a dark location to inhibit light-induced peroxide formation.[15]
-
Accumulation Limits: Do not exceed 55 gallons of total hazardous waste or one quart of acutely toxic waste in your SAA.[14][16]
Final Disposal Procedure
Under no circumstances should this compound or its containers be disposed of in the regular trash or down the drain. [15]
-
Request Pickup: Once the waste container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's Environmental Health and Safety (EHS) department to arrange for a hazardous waste pickup.[13][15]
-
Documentation: Complete any required waste manifest forms provided by your EHS office. Accurate documentation is a legal requirement.
-
Professional Disposal: The EHS department will ensure the waste is transported to a licensed hazardous waste disposal facility for appropriate treatment, likely high-temperature incineration.[2][3]
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Spill Management
Accidental spills must be handled promptly and safely. The response depends on the size of the spill.
Always alert personnel in the immediate area of a spill. [15]
Small Spills (<100 mL, inside a fume hood)
-
Containment: Use an inert absorbent material such as vermiculite, sand, or a commercial spill kit to absorb the spill.[2][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully collect the contaminated absorbent material using non-sparking tools.[3][10]
-
Packaging: Place the collected waste into a designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water.[15]
-
Disposal: The cleanup materials are now considered hazardous waste and must be disposed of accordingly.[12]
Large Spills (>100 mL or any spill outside a fume hood)
-
Evacuate: Immediately evacuate the area.[11]
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Alert: Contact your institution's EHS and emergency services immediately.[11][15] Provide them with the chemical name and the approximate quantity spilled.
-
Do Not Attempt Cleanup: Allow trained emergency responders to handle the cleanup of large spills.[15]
Caption: Emergency Spill Response Decision Tree.
By implementing this comprehensive disposal strategy, you ensure not only compliance with regulatory standards but also foster a culture of safety and environmental stewardship within your laboratory. This protocol serves as a self-validating system, where each step is designed to mitigate the specific risks posed by this compound, thereby protecting researchers, support staff, and the wider community.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- Safety Data Sheet - MedchemExpress.com. (2025). MedchemExpress.
- SAFETY DATA SHEET - Actylis Lab Solutions. (2024). Actylis Lab Solutions.
- Tetrahydrofuran. (n.d.). EHS.
- Safety Data Sheet - Building blocks. (2022). ChemScene.
- Safety Data Sheet 9441.2500 - ECP Labchem. (2020). ECP Labchem.
- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.
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- Chemical Waste | Environmental Health & Safety (EHS). (n.d.).
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-Tetrahydrofuran-2-ylethanamine hydrochloride
This guide provides essential safety and operational protocols for researchers, scientists, and drug development professionals handling 1-Tetrahydrofuran-2-ylethanamine hydrochloride. The information herein is designed to build a foundation of trust and safety, offering value beyond the product by ensuring you are equipped with the knowledge to handle this chemical with the utmost care. Our focus is on the causality behind each safety measure, creating a self-validating system of protocols grounded in authoritative sources.
Hazard Analysis: Understanding the 'Why' Behind the PPE
To select the appropriate Personal Protective Equipment (PPE), we must first deconstruct the hazards inherent to the molecule's structure: the tetrahydrofuran (THF) ring and the ethanamine hydrochloride side chain.
-
Tetrahydrofuran Moiety: The THF component introduces significant risks of flammability and peroxide formation.[1][2][3] THF is a highly flammable liquid, and its vapors can form explosive mixtures with air.[4] Critically, upon exposure to air and light, THF can form explosive organic peroxides.[2][3][5][6][7] This presents a severe explosion hazard, especially if the chemical is stored for extended periods or distilled.[2][6] The container must be dated upon opening and periodically checked for peroxides.[6][7][8]
-
Ethanamine Hydrochloride Moiety: The amine hydrochloride group poses risks of skin, eye, and respiratory irritation.[4][9] Amines and their salts can be corrosive or irritating upon contact.[9][10][11] Inhalation of the dust or aerosol can irritate the mucous membranes and upper respiratory tract.[4][11] While the hydrochloride salt form is typically a solid with lower volatility than the free amine, it still requires careful handling to prevent contact and inhalation.
Given these combined hazards, a multi-faceted approach to PPE is not just recommended, but essential for laboratory safety.
Core Directive: Personal Protective Equipment (PPE) Ensemble
A comprehensive PPE strategy is your primary defense against chemical exposure. The following ensemble should be considered the minimum standard when handling this compound.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation or burns.[4][5][9]
-
Minimum Requirement: ANSI-approved safety glasses with side shields.[7][12]
-
Recommended for Splash Hazard: Chemical splash goggles are required when there is a risk of splashing.[11][12][13]
-
High-Risk Operations: A face shield worn over chemical splash goggles is necessary when handling larger quantities or during procedures with a significant splash or aerosol generation potential.[11][12][14]
Skin and Body Protection
Preventing skin contact is crucial to avoid irritation and potential absorption.[13][15]
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for incidental contact with amines and THF.[11][12][13] Always inspect gloves for tears or holes before use.[16] If gloves become contaminated, they must be removed immediately using the proper technique, and hands should be washed thoroughly.[7]
-
Body Coverage: A full-length laboratory coat must be worn to protect street clothes and skin.[13][17] For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.[11]
-
Attire: Full-length pants and closed-toe shoes are required at all times in the laboratory to protect against spills.[11][13][17]
Respiratory Protection
The substance may cause respiratory irritation.[4][5][9]
-
Engineering Controls First: The primary method for respiratory protection is the use of proper engineering controls, such as a certified chemical fume hood.[6][11][13]
-
When Respirators are Needed: If engineering controls are insufficient to maintain exposure below permissible limits, or during emergency situations like a large spill, a NIOSH-approved respirator is required.[10][14][18] A full-face respirator with organic vapor cartridges may be necessary depending on the assessed risk.[6][12]
The following table summarizes the essential PPE requirements.
| Protection Level | Minimum Requirement | Recommended for Splash/Aerosol Risk |
| Eye/Face | Safety glasses with side shields | Chemical splash goggles and/or a face shield |
| Hand | Chemical-resistant gloves (e.g., Nitrile) | Double-gloving may be appropriate |
| Body | Full-length lab coat, long pants, closed-toe shoes | Chemical-resistant apron over lab coat |
| Respiratory | Work within a certified chemical fume hood | NIOSH-approved respirator (as per risk assessment) |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a strict, logical workflow minimizes risk at every stage of handling.
Pre-Use and Preparation
-
Review the SDS: Before handling, always review the Safety Data Sheet (SDS) for the most current hazard information.[19]
-
Inspect the Chemical Container: Check the container for any signs of peroxide formation, such as crystal formation around the cap.[6][7] If crystals are present, do not move the container and contact your institution's Environmental Health & Safety (EHS) office immediately.[6]
-
Designate a Work Area: All handling of this compound should occur inside a certified chemical fume hood to control vapor and dust exposure.[6][11][13]
-
Assemble PPE: Don all required PPE before entering the designated handling area.
-
Prepare for Spills: Ensure a chemical spill kit appropriate for flammable and amine-containing compounds is readily accessible.
Handling and Experimental Use
-
Grounding: When transferring the chemical between metal containers, ensure they are properly grounded and bonded to prevent static discharge, which could ignite flammable vapors.[3][7]
-
Dispensing: Weigh out only the necessary amount of the chemical.[17] Avoid generating dust.
-
Heating: Never heat the chemical with an open flame.[17] Keep it away from heat, sparks, and other ignition sources.[2][3][19]
-
Container Management: Keep the container tightly closed when not in use to prevent the release of vapors and to minimize air exposure that can lead to peroxide formation.[2][7][16]
Post-Use Decontamination and Disposal
-
Decontamination: Clean the work area and any equipment used with an appropriate solvent. Glassware should be thoroughly rinsed.[6][8]
-
PPE Removal: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed last.[17]
-
Hand Washing: Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[13][15][16]
-
Waste Disposal: Dispose of all contaminated materials (gloves, weigh boats, etc.) and excess chemical as hazardous waste according to your institution's and local regulations.[6][8][16] Never pour chemical waste down the sink.[17]
Visualization of the Safety Workflow
The following diagram outlines the critical decision-making process and workflow for safely handling this compound.
Caption: Workflow for handling this compound.
Emergency Response and Disposal
Emergency Procedures
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[13] Seek medical attention.[13]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[9][13] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[13]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[13] Seek immediate medical attention.[13]
-
Spills: For small spills (<1 L), trained personnel wearing appropriate PPE may clean it up using an absorbent material.[8][13] For large spills, evacuate the area and contact your institution's emergency response team.[8]
Disposal Plan
-
All waste containing this compound must be treated as hazardous waste.[8]
-
Collect waste in a clearly labeled, sealed container.[6]
-
Store waste containers in a designated, well-ventilated area away from incompatible materials, pending pickup by EHS or a certified waste disposal company.[6]
References
- What are the Health and Safety Guidelines for Using Amines?
- safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
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- Personal Protective Equipment (PPE) - CHEMM.
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- Personal Protective Equipment | US EPA.
- SAFETY D
- SAFETY D
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- Western Carolina University Standard Operating Procedure for the use of Tetrahydrofuran.
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- Hydrochloric Acid SOP.
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- Tetrahydrofuran (THF)
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
